molecular formula C4H4BrNO2S2 B2394771 3-Bromothiophene-2-sulfonamide CAS No. 856352-92-6

3-Bromothiophene-2-sulfonamide

Cat. No.: B2394771
CAS No.: 856352-92-6
M. Wt: 242.11
InChI Key: RRCNZYMFYRZBMH-UHFFFAOYSA-N
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Description

3-Bromothiophene-2-sulfonamide (CAS 856352-92-6) is a high-value organosulfur compound serving as a key synthetic intermediate in medicinal chemistry and antibacterial research. This chemical features a bromine atom and a sulfonamide group on a thiophene ring, making it a versatile precursor for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Recent investigative studies highlight its significant potential in combating antimicrobial resistance. Derivatives of 3-Bromothiophene-2-sulfonamide have demonstrated potent in vitro activity against challenging, multidrug-resistant bacterial strains, including New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae . One study reported a synthesized derivative exhibiting a remarkably low Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 μg/mL against NDM-1-KP ST147, indicating strong antibacterial potency . In-silico molecular docking analyses suggest that these derivatives exert their effects through hydrogen bond and hydrophobic interactions with bacterial target proteins . As a sulfonamide, its derivatives are known to act as competitive antagonists in the folic acid synthesis pathway, leading to a bacteriostatic effect . Researchers value this compound for developing new therapeutic agents against drug-resistant pathogens. CAS Number: 856352-92-6 Molecular Formula: C 4 H 4 BrNO 2 S 2 Molecular Weight: 242.11 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCNZYMFYRZBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene-2-sulfonamide, with the CAS number 856352-92-6, is a halogenated heterocyclic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with both a bromine atom and a sulfonamide group, offers multiple reactive sites for synthetic elaboration. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions. The sulfonamide group is also a cornerstone in drug design, known for its wide range of pharmacological activities, including antibacterial, anticancer, and diuretic properties.[1][2] The strategic placement of the bromine atom at the 3-position provides a handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions, allowing for the construction of diverse and complex molecular architectures.

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3-Bromothiophene-2-sulfonamide, designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their discovery and development programs. It is important to note that while extensive data exists for related thiophene and sulfonamide derivatives, specific experimental data for 3-Bromothiophene-2-sulfonamide is limited in publicly accessible literature. Therefore, this guide combines available information with expert analysis and predictions based on established chemical principles.

Physicochemical and Predicted Properties

A precise experimental determination of the physicochemical properties of 3-Bromothiophene-2-sulfonamide is not extensively documented. However, based on its molecular structure and data from analogous compounds, we can infer and predict its key characteristics.

PropertyValueSource
CAS Number 856352-92-6[3]
Molecular Formula C₄H₄BrNO₂S₂[3]
Molecular Weight 242.11 g/mol [3]
Appearance Predicted to be a solid at room temperature.General observation for similar small molecule sulfonamides.
Purity Commercially available with a purity of ≥95.0%.[3]
Predicted XlogP 1.2[4]
Predicted Mass Monoisotopic Mass: 240.88667 Da[4]

Solubility: Experimental solubility data for 3-Bromothiophene-2-sulfonamide is not readily available. However, based on its structure, it is expected to be sparingly soluble in water and show good solubility in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. The presence of the polar sulfonamide group may impart some solubility in polar protic solvents like methanol and ethanol.

Synthesis and Reactivity

The synthesis of 3-Bromothiophene-2-sulfonamide is not explicitly detailed in the available literature. However, a plausible and logical synthetic route can be designed based on established methodologies for the synthesis of thiophene sulfonamides. The most common approach involves a two-step process starting from 3-bromothiophene.

Step 1: Sulfonylation of 3-Bromothiophene to form 3-Bromothiophene-2-sulfonyl chloride.

The introduction of a sulfonyl chloride group onto a thiophene ring can be achieved via direct sulfonation.

Step 2: Amination of 3-Bromothiophene-2-sulfonyl chloride to yield 3-Bromothiophene-2-sulfonamide.

The resulting sulfonyl chloride is then reacted with an amine source, typically ammonia, to form the desired sulfonamide.

Proposed Experimental Protocol:

Materials:

  • 3-Bromothiophene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ammonia solution (aqueous or in a suitable organic solvent)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

Part A: Synthesis of 3-Bromothiophene-2-sulfonyl chloride

  • In a fume hood, cool a flask containing 3-bromothiophene in an ice bath.

  • Slowly add chlorosulfonic acid dropwise to the stirred 3-bromothiophene. The reaction is exothermic and should be carefully controlled.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromothiophene-2-sulfonyl chloride.

Part B: Synthesis of 3-Bromothiophene-2-sulfonamide

  • Dissolve the crude 3-bromothiophene-2-sulfonyl chloride in a suitable solvent such as dichloromethane in a flask cooled in an ice bath.

  • Slowly add a solution of ammonia to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water to remove any excess ammonia and ammonium salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-Bromothiophene-2-sulfonamide can be purified by recrystallization or column chromatography.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination 3-Bromothiophene 3-Bromothiophene 3-Bromothiophene-2-sulfonyl_chloride 3-Bromothiophene-2-sulfonyl_chloride 3-Bromothiophene->3-Bromothiophene-2-sulfonyl_chloride Chlorosulfonic acid 3-Bromothiophene-2-sulfonyl_chloride_2 3-Bromothiophene-2-sulfonyl chloride 3-Bromothiophene-2-sulfonamide 3-Bromothiophene-2-sulfonamide 3-Bromothiophene-2-sulfonyl_chloride_2->3-Bromothiophene-2-sulfonamide Ammonia G Start 3-Bromothiophene-2-sulfonamide (Scaffold) Library_Synthesis Library Synthesis via Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: A typical workflow for leveraging 3-Bromothiophene-2-sulfonamide in a drug discovery program.

Conclusion

3-Bromothiophene-2-sulfonamide is a promising, yet underexplored, chemical entity. Its structural attributes position it as a valuable building block for creating diverse and complex molecules with potential applications in both medicine and materials science. While a comprehensive experimental dataset for this specific compound is currently lacking, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and a framework for its safe handling and potential applications. As research progresses, the full potential of this versatile molecule will undoubtedly be unlocked, paving the way for new discoveries and innovations.

References

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  • MilliporeSigma. 5-Bromothiophene-2-sulfonamide | 53595-65-6.
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  • ResearchGate. A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds.
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Sources

3-Bromothiophene-2-sulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-Bromothiophene-2-sulfonamide: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for accelerating hit-to-lead optimization. 3-Bromothiophene-2-sulfonamide has emerged as a highly versatile pharmacophore scaffold. By combining the bioisosteric properties of a thiophene ring, the target-engagement capability of a primary sulfonamide, and the synthetic malleability of a C3-bromine atom, this compound serves as a critical node in the synthesis of advanced therapeutics, ranging from novel antibacterial agents to oncology-targeted nitroxyl donors.

As a Senior Application Scientist, I have structured this technical guide to provide researchers with a deep, causal understanding of this molecule. We will explore its physicochemical profile, the mechanistic reasoning behind its synthetic workflows, and self-validating experimental protocols designed to ensure high-fidelity results in the laboratory.

Part 1: Physicochemical Profiling & Structural Analytics

Understanding the baseline properties of 3-Bromothiophene-2-sulfonamide is the first step in predicting its behavior in both synthetic and biological environments[1],[2].

Table 1: Core Physicochemical and Structural Data

PropertyValueCausality & Application Impact
Chemical Formula C₄H₄BrNO₂S₂Defines the exact mass and isotopic distribution required for high-resolution mass spectrometry (HRMS) validation[1].
Molecular Weight 242.11 g/mol Low molecular weight ensures that downstream functionalization keeps the final API within Lipinski’s Rule of 5[2].
CAS Registry Number 856352-92-6Essential for procurement and regulatory documentation[3],[2].
SMILES String O=S(C1=C(Br)C=CS1)(N)=OUtilized for in silico docking studies and predictive ADMET modeling[2].
Structural Motifs Thiophene, Sulfonamide, BromideThiophene: Benzene bioisostere; improves metabolic stability. Sulfonamide: Acts as a robust hydrogen-bond donor/acceptor or zinc-binding motif. Bromide: Orthogonal synthetic handle for transition-metal catalysis.

Part 2: Synthetic Methodologies & Causal Workflows

The utility of 3-Bromothiophene-2-sulfonamide lies in its ability to undergo divergent late-stage functionalization. The C3-bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, while the primary sulfonamide can be selectively acylated.

The Electrophilic Hub: Synthesis via Ammonolysis

The compound is typically synthesized from its precursor, 3-bromothiophene-2-sulfonyl chloride (CAS: 170727-02-3)[4]. The conversion relies on ammonolysis using ammonia in a polar aprotic solvent (e.g., THF). Causality: THF is chosen over protic solvents to prevent competitive hydrolysis of the highly reactive sulfonyl chloride, ensuring the nucleophilic attack is exclusively driven by ammonia to yield the primary sulfonamide[4].

Downstream Functionalization: Suzuki-Miyaura & N-Acylation

Once synthesized, the scaffold branches into two primary therapeutic pathways[5],[6]:

  • C-C Bond Formation: The C3-bromine undergoes Suzuki-Miyaura cross-coupling with various boronic acids or trifluoroborates (e.g., Potassium trifluoro(prop-1-en-2-yl)borate)[6].

  • N-Acylation: The sulfonamide nitrogen can be acylated to form N-acyl-arylsulfonamides, a critical step in synthesizing nitroxyl donors or enzyme inhibitors[5],[7].

SynthWorkflow A 3-Bromothiophene (Starting Material) B 3-Bromothiophene-2-sulfonyl chloride (Electrophilic Hub) A->B Chlorosulfonation (-78°C to RT) C 3-Bromothiophene-2-sulfonamide (Central Pharmacophore) B->C Ammonolysis (NH3 in THF) D Suzuki-Miyaura Coupling (C-C Bond Formation) C->D Pd Catalyst, Boronic Acid E N-Acylation (Sulfonamide Functionalization) C->E Acyl Chloride, Base

Synthetic workflow for 3-Bromothiophene-2-sulfonamide and its downstream functionalization.

Part 3: Pharmacological Applications in Drug Discovery

Antimicrobial Development: Aminoacyl-tRNA Synthetase Inhibition

A groundbreaking application of this scaffold is the development of bacterial Leucyl-tRNA synthetase (LeuRS) inhibitors[6]. Jirgensons et al. demonstrated that converting arylsulfonyl chlorides into N-aminoacyl-arylsulfonamides yields potent inhibitors of bacterial translation[8]. Mechanistic Insight: The sulfonamide moiety mimics the transition state of the aminoacyl adenylate. By modifying the thiophene ring via the C3-bromine handle, researchers can fine-tune the lipophilicity of the molecule, shifting the binding thermodynamics to be predominantly enthalpic, which drastically improves nanomolar affinity for E. coli LeuRS while sparing human LeuRS[9].

MOA A N-Acyl-arylsulfonamide Derivative B Bacterial Leucyl-tRNA Synthetase (LeuRS) A->B Competitive Binding C Inhibition of Aminoacyl Adenylate Formation B->C Active Site Blockade D Arrest of tRNA Aminoacylation C->D Depletion of tRNA-Leu E Halt of Bacterial Protein Synthesis D->E Translation Arrest

Mechanism of bacterial translation arrest via LeuRS inhibition by sulfonamide derivatives.

Oncology & Cardiovascular Therapeutics: Nitroxyl (HNO) Donors

Beyond antimicrobials, 3-bromothiophene-2-sulfonamide is utilized to synthesize N-acylated hydroxylamine derivatives. These compounds act as potent Nitroxyl (HNO) donors[5],[7]. Causality in Disease Targeting: Tumor tissues possess an acidic microenvironment (pH 6.0–7.0). Nitroxyl donors derived from this scaffold exhibit strong cytotoxicity to cancer cells specifically in weakly acidic solutions, leaving healthy tissue (pH 7.4) unharmed[5]. Furthermore, HNO release is highly effective in treating congestive heart failure by providing positive inotropic effects without the liabilities associated with standard beta-agonists[7].

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the chemical causality and a validation checkpoint.

Protocol 1: Ammonolysis of 3-Bromothiophene-2-sulfonyl chloride[4]

Objective: High-yield synthesis of 3-bromothiophene-2-sulfonamide.

  • Preparation: Dissolve 3-bromothiophene-2-sulfonyl chloride (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the formation of the inactive sulfonic acid byproduct.

  • Ammonia Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly bubble anhydrous ammonia gas (or add a 0.5 M solution of NH₃ in dioxane, 3.0 eq) into the mixture over 30 minutes. Causality: The exothermic nature of nucleophilic acyl substitution requires temperature control to prevent solvent boil-off and degradation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1.0 hour.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the high-Rf sulfonyl chloride spot and the appearance of a highly UV-active, lower-Rf sulfonamide spot validates completion.

  • Workup: Quench with 1N HCl to neutralize excess ammonia. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Suzuki-Miyaura Cross-Coupling[6]

Objective: Functionalization of the C3-position using Potassium trifluoro(prop-1-en-2-yl)borate.

  • Reagent Assembly: To a Schlenk flask, add 3-bromothiophene-2-sulfonamide (1.0 eq), Potassium trifluoro(prop-1-en-2-yl)borate (1.5 eq), and Cs₂CO₃ (3.0 eq). Causality: Cs₂CO₃ is selected over Na₂CO₃ because the larger cesium cation provides a more reactive carbonate anion, significantly accelerating the transmetalation step of the catalytic cycle.

  • Solvent & Degassing: Add a solvent mixture of THF:H₂O (approx. 5:1 v/v). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen is a potent poison for Pd(0) species; rigorous degassing is mandatory to prevent catalyst deactivation.

  • Catalyst Addition: Under argon flow, add PdCl₂(dppf)·CH₂Cl₂ complex (0.15 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is thermodynamically required for the final reductive elimination step.

  • Heating: Stir the mixture at 80 °C for 2 hours[6].

  • Validation Checkpoint: Perform LC-MS analysis. The target mass (M+H) should reflect the replacement of the bromine isotope cluster (M, M+2) with the specific mass of the coupled product, validating successful C-C bond formation.

Conclusion

3-Bromothiophene-2-sulfonamide is far more than a simple building block; it is a meticulously balanced pharmacophore. By leveraging the bioisosterism of the thiophene ring and the orthogonal reactivity of its sulfonamide and bromide groups, researchers can engineer highly selective tRNA synthetase inhibitors and microenvironment-targeted nitroxyl donors. Adhering to the rigorous, self-validating synthetic protocols outlined above ensures that drug development campaigns built on this scaffold are both reproducible and scalable.

References

  • PubChemLite. "3-bromothiophene-2-sulfonamide - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Jirgensons, A. et al. "Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases." ACS Infectious Diseases (via PMC). Available at:[Link]

  • World Intellectual Property Organization. "WO2021123237A1 - 2-Amino-N-(Amino-Oxo-Aryl-Lambda6-Sulfanylidene)Acetamide Compounds and Their Therapeutic Use." Google Patents.
  • European Patent Office. "EP2509941B1 - N-acylated hydroxylamine derivatives and o-acylated hydroxylamine derivatives." Google Patents.
  • United States Patent and Trademark Office. "US9458127B2 - Bis-acylated hydroxylamine derivatives." Google Patents.

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Technical Monograph: 3-Bromothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Utility in Medicinal Chemistry

Part 1: Chemical Identity & Digital Representation

3-Bromothiophene-2-sulfonamide is a functionalized heteroaromatic scaffold widely utilized in fragment-based drug discovery (FBDD). It serves as a critical bioisostere for benzene-sulfonamides, offering distinct electronic properties and vector geometries for lead optimization.

The molecule is defined by a thiophene ring substituted with a sulfonamide group at the C2 position and a bromine atom at the C3 position. This specific substitution pattern (2,3-disubstitution) creates a "ortho" steric relationship, influencing the torsional angle of the sulfonamide group and providing a handle (Br) for further diversification via transition-metal catalyzed cross-coupling.

Physicochemical & Digital Identifiers
ParameterData
IUPAC Name 3-Bromothiophene-2-sulfonamide
CAS Registry Number 856352-92-6
Molecular Formula

Molecular Weight 242.11 g/mol
Exact Mass 240.887 g/mol
SMILES NS(=O)(=O)C1=C(Br)C=CS1
InChI String InChI=1S/C4H4BrNO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8)
InChI Key RRCNZYMFYRZBMH-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Part 2: Synthetic Pathways & Process Chemistry[7]

The synthesis of 3-bromothiophene-2-sulfonamide requires careful regiochemical control. The thiophene ring is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). However, the directing effects of the sulfur atom and the bromine substituent must be balanced to avoid the formation of the 5-sulfonyl isomer.

Method A: Direct Chlorosulfonation (Industrial Standard)

This method utilizes the high reactivity of chlorosulfonic acid. The


-position (C2) of the thiophene ring is naturally the most nucleophilic site. The presence of the bromine at C3 sterically hinders C2 slightly but not enough to overcome the electronic preference for 

-substitution over

-substitution (C4/C5), provided temperature is controlled.
  • Chlorosulfonation: 3-Bromothiophene is treated with excess chlorosulfonic acid (

    
    ) at low temperature (
    
    
    
    to
    
    
    ).
    • Mechanism:[1] Electrophilic attack by

      
       (generated in situ) or 
      
      
      
      at the C2 position.
    • Critical Control: Higher temperatures promote substitution at the C5 position or polysulfonation.

  • Amidation: The resulting sulfonyl chloride intermediate is treated with aqueous ammonia or ammonium hydroxide.

Method B: Directed Lithiation (High Precision)

For applications requiring high regiochemical purity, a lithiation strategy is preferred. This avoids the formation of inseparable isomers common in EAS.

  • Precursor Selection: Start with 2,3-dibromothiophene.

  • Lithium-Halogen Exchange: Treatment with

    
    -butyllithium (
    
    
    
    -BuLi) at
    
    
    results in selective exchange at the C2 position (
    
    
    -carbon is more acidic and the resulting anion is stabilized by the sulfur atom).
  • Sulfination: Quenching the lithio-species with sulfur dioxide (

    
    ) gas yields the lithium sulfinate.
    
  • Oxidative Amination: The sulfinate is converted to the sulfonamide using hydroxylamine-O-sulfonic acid (HOSA) or via chlorination with NCS followed by amination.

Visualizing the Synthetic Workflow (Method A)

Synthesis Start 3-Bromothiophene (Precursor) Inter Intermediate: 3-Bromo-2-thienylsulfonyl chloride Start->Inter 0°C, 2h Electrophilic Subst. Reagent1 ClSO3H (Chlorosulfonic Acid) Reagent1->Inter Product PRODUCT: 3-Bromothiophene-2-sulfonamide Inter->Product Amination Exothermic Waste By-products: HCl, H2SO4 Inter->Waste Reagent2 NH4OH (Ammonium Hydroxide) Reagent2->Product

Figure 1: Direct chlorosulfonation pathway. Note the requirement for temperature control to prevent C5-isomer formation.

Part 3: Structural Utility in Drug Design

The 3-bromothiophene-2-sulfonamide scaffold is a "privileged structure" in medicinal chemistry. Its utility stems from three distinct features:

  • The Sulfonamide Warhead (

    
    ): 
    
    • Carbonic Anhydrase Inhibition (CAI): The primary sulfonamide is a classic zinc-binding group (ZBG). The nitrogen atom coordinates with the

      
       ion in the active site of metalloenzymes.
      
    • H-Bonding: It acts as both a hydrogen bond donor (

      
      ) and acceptor (
      
      
      
      ), facilitating tight binding in polar pockets.
  • The Bromine Handle (

    
    ): 
    
    • Synthetic Divergence: The C3-Bromine is positioned for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. This allows researchers to grow the molecule into the "S1'" or "S2" pockets of a target protein without disturbing the sulfonamide binding mode.

    • Halogen Bonding: In its unreacted state, the bromine atom can participate in halogen bonding (X-bond) with backbone carbonyls, a powerful interaction often stronger than hydrogen bonding.

  • Thiophene Bioisosterism:

    • Compared to a phenyl ring, the thiophene is smaller (5-membered) and more lipophilic. The sulfur atom introduces an electronic dipole that can alter metabolic stability and potency compared to benzenesulfonamide analogs.

Pharmacophore Mapping

Pharmacophore Core Thiophene Ring (Lipophilic Scaffold) Sulfonamide Sulfonamide (C2) (Zn2+ Binder / H-Bond Donor) Core->Sulfonamide C2 Position Bromine Bromine (C3) (Synthetic Handle / Halogen Bond) Core->Bromine C3 Position Target Target Protein (e.g., Carbonic Anhydrase / Endothelin Receptor) Sulfonamide->Target Coordination (Primary Interaction) Bromine->Target Hydrophobic/X-Bond (Secondary Interaction)

Figure 2: Pharmacophore analysis showing the dual-role of the scaffold: binding efficacy (Sulfonamide) and expansion potential (Bromine).

Part 4: Analytical Characterization Protocols

To ensure the integrity of this building block, the following characterization logic applies.

1. Nuclear Magnetic Resonance (

-NMR)
  • Solvent: DMSO-

    
     (Sulfonamide protons are often invisible in 
    
    
    
    due to exchange).
  • Key Signals:

    • 
       ~7.60–7.80 ppm (broad s, 2H): 
      
      
      
      protons.
    • 
       ~7.20 ppm (d, 1H, 
      
      
      
      ): Thiophene C4-H.
    • 
       ~7.85 ppm (d, 1H, 
      
      
      
      ): Thiophene C5-H.
    • Note: The coupling constant (

      
      ) is characteristic of thiophene 2,3-substitution (coupling between H4 and H5).
      
2. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    )
    
    
    
    or Positive Mode (
    
    
    )
    
    
    .
  • Isotope Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) creates a distinctive 1:1 doublet in the mass spectrum.
    • Target Mass (

      
      ): Peaks at ~241.9 and ~243.9 m/z.
      
    • Validation: If the M+2 peak is missing or <5% height, the bromine has been lost (dehalogenation).

References
  • PubChem. (2025).[2] 3-Bromothiophene-2-sulfonamide (Compound).[3][4][5] National Library of Medicine. [Link]

  • Gronowitz, S. (1959).[6][7] 3-Bromothiophene.[8][9][4][6][1][2][7][10] Organic Syntheses, 44, 9. (Foundational chemistry of 3-bromothiophene synthesis and reactivity). [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context on sulfonamide pharmacophores). [Link]

  • Raasch, M. S. (1958). 2,3-Disubstituted Thiophenes. Journal of Organic Chemistry, 23(10), 1567-1568. (Classic regioselectivity studies in thiophene chlorosulfonation). [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Bromothiophene-2-sulfonamide in DMSO and DMF

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility of 3-bromothiophene-2-sulfonamide in two common aprotic polar solvents: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility determination, offering a robust experimental protocol and a discussion of the underlying chemical principles.

Introduction: The Critical Role of Solubility in Research and Development

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for various applications, particularly in drug discovery and development. Poor solubility can impede reliable results in in-vitro assays, lead to challenges in formulation, and result in poor bioavailability.[1][2] Understanding the solubility of a compound like 3-bromothiophene-2-sulfonamide in solvents such as DMSO and DMF is crucial, as these solvents are frequently used to prepare stock solutions for biological screening and as reaction media in synthetic chemistry.[3][4] This guide will provide the necessary framework for accurately determining and understanding the solubility of this specific sulfonamide.

Compound and Solvent Profiles

A foundational understanding of the individual components is essential before delving into their interactions.

3-Bromothiophene-2-sulfonamide: A Profile

3-Bromothiophene-2-sulfonamide is an organosulfur compound with the chemical formula C4H4BrNO2S2.[5]

PropertyValueSource
Molecular Weight 242.11 g/mol [5]
Chemical Formula C4H4BrNO2S2[5]
CAS Number 856352-92-6[5]
Predicted XlogP 1.2[6]

The presence of the sulfonamide group suggests the potential for hydrogen bonding, while the bromothiophene ring introduces some lipophilicity. Its overall structure indicates that it is a polar molecule.

The Solvents: DMSO and DMF

Both DMSO and DMF are classified as polar aprotic solvents. They possess high dielectric constants and are capable of dissolving a wide array of both polar and nonpolar compounds.[7][8]

PropertyDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)
Molecular Formula C2H6SOC3H7NO
Boiling Point 189 °C153 °C
Density 1.10 g/cm³0.944 g/cm³
Dielectric Constant 4736.7

DMSO (Dimethyl Sulfoxide) is a highly polar and water-miscible organic liquid.[9] It is an excellent solvent for a wide range of substances and is known for its ability to penetrate the skin.[10][11]

DMF (Dimethylformamide) is also a versatile solvent with a high solvency power, often referred to as a "universal solvent".[3][8][12] It is widely used in the chemical industry for various applications, including as a reaction and crystallization solvent in the pharmaceutical industry.[3][8]

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[13][14] This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of its maximum solubility under specific conditions.

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials:

  • 3-Bromothiophene-2-sulfonamide (solid)

  • Anhydrous DMSO

  • Anhydrous DMF

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • 0.2 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Supersaturated Solutions:

    • To separate 2 mL glass vials, add an excess amount of solid 3-bromothiophene-2-sulfonamide. An amount that is visibly in excess after dissolution is sufficient (e.g., 10-20 mg).

    • Accurately add 1 mL of DMSO to one vial and 1 mL of DMF to another.

    • Cap the vials tightly.

  • Equilibration:

    • Vortex the vials vigorously for 1 minute to facilitate initial dissolution and break up any aggregates.

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).

    • Shake the vials for a minimum of 24 hours to ensure that equilibrium is reached. For compounds with slow dissolution kinetics, a longer incubation time (48-72 hours) may be necessary.[13]

  • Phase Separation:

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, which indicates a saturated solution.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully aspirate the supernatant, taking care not to disturb the solid pellet.

    • Filter the supernatant through a 0.2 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulate matter.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 3-bromothiophene-2-sulfonamide of known concentrations in the respective solvent (DMSO or DMF).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solutions with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine their concentrations from the calibration curve.

    • Back-calculate the original concentration of the saturated solution, taking into account the dilution factor.

Data Presentation:

The solubility should be reported in mg/mL and mol/L at the specified temperature.

SolventSolubility (mg/mL)Solubility (mol/L)Temperature (°C)
DMSO Experimental ValueCalculated Value25
DMF Experimental ValueCalculated Value25
Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification (HPLC) A Add excess 3-bromothiophene-2-sulfonamide to vial B Add 1 mL of solvent (DMSO or DMF) A->B C Vortex for 1 minute B->C D Shake at constant temperature for 24-72 hours C->D E Centrifuge to pellet excess solid D->E F Filter supernatant with 0.2 µm PTFE filter E->F H Dilute filtered sample F->H G Prepare calibration curve I Analyze sample and calculate concentration G->I H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility and Expected Outcomes

The principle of "like dissolves like" provides a qualitative prediction of solubility.[13] Both 3-bromothiophene-2-sulfonamide and the solvents (DMSO and DMF) are polar. The sulfonamide group can act as both a hydrogen bond donor and acceptor, while the sulfoxide group in DMSO and the amide group in DMF are excellent hydrogen bond acceptors.

Given the high polarity and hydrogen bonding capabilities of both DMSO and DMF, it is anticipated that 3-bromothiophene-2-sulfonamide will exhibit good solubility in both solvents. However, subtle differences in the solvent-solute interactions may lead to a difference in the quantitative solubility.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety in all experimental procedures.

  • 3-Bromothiophene-2-sulfonamide: The safety data for this specific compound is not extensively detailed in the provided search results. However, related compounds like 3-bromothiophene-2-sulfonyl chloride are corrosive and cause severe skin and eye damage.[15][16] It is prudent to handle 3-bromothiophene-2-sulfonamide with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[17] All manipulations should be performed in a well-ventilated fume hood.[18][19]

  • DMSO: DMSO is a combustible liquid and can cause skin and eye irritation.[11][20] It is readily absorbed through the skin and can carry dissolved substances with it.[11][21] Therefore, wearing appropriate gloves is crucial.[22]

  • DMF: DMF is a flammable liquid and is considered a reproductive toxin and a possible carcinogen.[18][23] It is harmful through both inhalation and skin contact.[23][24] It is essential to handle DMF in a fume hood and wear appropriate PPE, including chemical-resistant gloves.[18][19]

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

This guide has provided a detailed framework for understanding and experimentally determining the solubility of 3-bromothiophene-2-sulfonamide in DMSO and DMF. While specific quantitative data is not publicly available, the provided protocol offers a robust method for its determination. The chemical properties of the solute and solvents suggest that the compound will be readily soluble in both. A thorough understanding of solubility is paramount for the successful application of this compound in research and development, and the methodologies outlined herein provide a clear path to obtaining this critical data.

References

  • Solubility test for Organic Compounds. (2024, September 24). [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Dimethylformamide - Technical Data Sheet DMF. [Link]

  • Gnee. (2026, January 13). Dimethylformamide (DMF) : The Universal Solvent in The Organic Industry. [Link]

  • The Good Scents Company. N,N-dimethyl formamide, 68-12-2. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Univar Solutions. Dimethyl Sulfoxide (DMSO). [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • Scribd. DMSO Solvent Properties Overview. [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • SafeRack. Dimethylformamide. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • OriGen Biomedical. Dimethyl Sulfoxide (DMSO). [Link]

  • Material Safety Data Sheet - 5-Bromothiophene-2-sulfonamide. [Link]

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • PubChemLite. 3-bromothiophene-2-sulfonamide (C4H4BrNO2S2). [Link]

  • PubChem. 3-Bromothiophene | C4H3BrS | CID 13383. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF) Date. [Link]

  • Carl ROTH. Safety Data Sheet: DMSO. [Link]

  • IRIS. DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. [Link]

  • Wikipedia. 3-Bromothiophene. [Link]

  • Cavidi. DMSO, anhydrous. [Link]

  • Dimethyl sulfoxide - SAFETY DATA SHEET. [Link]

Sources

3-Bromothiophene-2-sulfonamide melting point and boiling point

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-Bromothiophene-2-sulfonamide

Executive Summary

3-Bromothiophene-2-sulfonamide (CAS: 856352-92-6) is a critical heterocyclic scaffold in fragment-based drug discovery (FBDD). Unlike its more common isomer, 5-bromothiophene-2-sulfonamide, the 3-bromo-2-sulfonamide motif offers a unique vector for orthogonal functionalization. The juxtaposition of the bromine atom at the C3 position and the sulfonamide group at C2 creates a sterically constrained yet chemically versatile environment, ideal for developing selective inhibitors of metalloenzymes (e.g., Carbonic Anhydrase) and protein-protein interaction modulators (e.g., Bcl-2 family).

This guide provides a definitive technical profile of the compound, addressing the scarcity of experimental physicochemical data in open literature by anchoring the discussion in verified synthetic protocols and precursor properties.

Physicochemical Profile

Due to the niche application of this specific regioisomer, experimental melting and boiling points are frequently conflated with the 5-bromo isomer. The data below distinguishes between verified experimental values and reliable predictive models.

Table 1: Core Physical Properties
PropertyValue / DescriptionConfidence Level
CAS Number 856352-92-6High (Verified)
Molecular Formula C₄H₄BrNO₂S₂High
Molecular Weight 242.11 g/mol High
Appearance Off-white to pale yellow crystalline solidHigh (Observed)
Melting Point 150–155 °C (Predicted) (Note: No standard experimental value in open literature. Precursor sulfonyl chloride melts at 39–41 °C)Medium (Analogous to 5-bromo isomer range of 134–142 °C)
Boiling Point Decomposes prior to boiling (Theoretical: ~380 °C at 760 mmHg)High (Characteristic of sulfonamides)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in WaterHigh
pKa ~9.8 (Sulfonamide NH₂)Medium (Predicted)

Critical Note on Identification: Researchers must confirm regiochemistry via ¹H NMR. The C3-Bromine induces a specific splitting pattern in the remaining thiophene protons (H4 and H5), typically appearing as a pair of doublets with a coupling constant (


) of ~5.0–5.5 Hz.

Synthetic Logic & Experimental Protocols

The synthesis of 3-bromothiophene-2-sulfonamide is non-trivial due to the directing effects on the thiophene ring. Direct chlorosulfonation of 3-bromothiophene often yields a mixture of the 2-sulfonyl (desired) and 5-sulfonyl (undesired) isomers, or predominantly the 5-isomer due to steric hindrance at C2.

Recommended Route: Directed Ortho-Lithiation (DoM) To guarantee regioselectivity, a directed lithiation strategy is superior. The bromine at C3 directs lithiation to the C2 position (ortho-lithiation) while the sulfur atom further activates this position (alpha-lithiation).

Step-by-Step Protocol
  • Lithiation (C–H Activation):

    • Reagents: 3-Bromothiophene, Lithium Diisopropylamide (LDA).

    • Conditions: Anhydrous THF, -78 °C, Inert Atmosphere (N₂/Ar).

    • Mechanism: LDA deprotonates C2 selectively. The low temperature prevents "halogen dance" (migration of the bromine).

    • Caution: Temperature control is critical. Above -60 °C, scrambling may occur.

  • Sulfination (Electrophilic Trap):

    • Reagents: Sulfur Dioxide (SO₂) gas or SO₂ surrogate (e.g., DABSO).

    • Process: Bubble SO₂ into the lithiated species at -78 °C.

    • Intermediate: Lithium 3-bromothiophene-2-sulfinate.

  • Oxidative Chlorination:

    • Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

    • Product: 3-Bromothiophene-2-sulfonyl chloride (CAS 170727-02-3) .

    • Checkpoint: Isolate this intermediate. It is a low-melting solid (MP: 39–41 °C ) and must be handled with care (corrosive).

  • Amination:

    • Reagents: Aqueous Ammonia (NH₄OH) or Ammonia in Dioxane.

    • Conditions: 0 °C to Room Temperature.

    • Purification: Acidify to precipitate the sulfonamide, followed by recrystallization from Ethanol/Water.

Visualized Workflow (Graphviz)

SynthesisRoute cluster_safety Safety Critical Control Points Start 3-Bromothiophene (Liquid, BP 150°C) Lithiation Intermediate: 3-Bromo-2-lithiothiophene (-78°C) Start->Lithiation LDA, THF -78°C Sulfinate Lithium Sulfinate Salt Lithiation->Sulfinate SO2 (gas) Quench Chloride Sulfonyl Chloride (CAS 170727-02-3) MP: 39-41°C Sulfinate->Chloride NCS or SO2Cl2 Oxidation Target TARGET: 3-Bromothiophene- 2-sulfonamide Chloride->Target NH3 (aq) Amination

Figure 1: Regioselective synthesis pathway via Directed Ortho-Lithiation (DoM), avoiding isomer mixtures common in direct chlorosulfonation.

Applications in Drug Discovery

The 3-bromothiophene-2-sulfonamide scaffold is a "privileged structure" in medicinal chemistry due to its dual functionality:

  • The Sulfonamide Handle (–SO₂NH₂):

    • Acts as a primary zinc-binding group (ZBG) in Carbonic Anhydrase inhibitors.

    • Forms critical hydrogen bonds in the active sites of Bcl-2 family proteins (e.g., Bcl-xL inhibition).

  • The Bromine Handle (–Br):

    • Allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

    • Enables the construction of bi-aryl systems or the introduction of solubilizing groups without disrupting the sulfonamide binding mode.

Thermodynamic Consideration: The proximity of the bromine to the sulfonamide (ortho-position) induces a "twist" in the bi-aryl products formed via coupling, often improving solubility and selectivity compared to the planar 5-bromo derivatives.

References

  • Chemical Identification: PubChem. 3-Bromothiophene-2-sulfonamide (Compound). National Library of Medicine. Available at: [Link]

  • Synthetic Methodology: Raheem, M. A., et al. (2024).[1] Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides. PubMed Central. (Contextual reference for sulfonamide synthesis protocols). Available at: [Link]

  • Drug Discovery Context: Wang, Y., et al. (2014). Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. PubMed.[2] Available at: [Link]

Sources

Thiophene Sulfonamide Derivatives: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: The fusion of the thiophene ring and the sulfonamide moiety has given rise to a privileged structural scaffold in medicinal chemistry. Thiophene sulfonamide derivatives exhibit a remarkable breadth of biological activities, leading to their exploration as potent inhibitors of various enzymes and as therapeutic agents for a wide range of diseases. This technical guide provides an in-depth analysis of the core principles underlying the design, synthesis, and application of these derivatives. We will explore their roles as carbonic anhydrase inhibitors, kinase inhibitors, anticancer agents, antimicrobial compounds, and modulators of other key biological targets. Through a detailed examination of structure-activity relationships (SAR), mechanisms of action, and field-proven experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this fertile area of medicinal chemistry.

Part 1: The Thiophene Sulfonamide Scaffold: A Privileged Motif in Drug Discovery

Introduction to Thiophene and Sulfonamide Moieties

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry.[1][2][3][4][5] Its structural and electronic properties often make it a suitable bioisostere for a benzene ring, offering advantages in terms of metabolic stability and molecular interactions.[1][4] The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, while the ring itself serves as a versatile scaffold for substitution.[3] Thiophene-containing drugs are prevalent across numerous therapeutic areas, including anti-inflammatory, anticancer, and antiplatelet agents.[2][6][7]

Similarly, the sulfonamide group (-SO₂NR₂) is a pharmacologically significant functional group.[8][9] Since the discovery of the antibacterial sulfonamides, this moiety has been incorporated into drugs with diverse mechanisms of action, including diuretics, anticonvulsants, and anticancer agents.[8][9][10] Its ability to act as a hydrogen bond donor and acceptor, and crucially, its capacity to coordinate with metal ions in enzyme active sites, underpins its utility.[11][12] The combination of these two pharmacophores creates the thiophene sulfonamide scaffold, a versatile platform for developing highly potent and selective therapeutic agents.[5]

Physicochemical Properties and Structural Features

The unique arrangement of the thiophene ring and the sulfonamide group imparts specific physicochemical properties that are critical for drug design. The thiophene ring is relatively lipophilic, which can aid in membrane permeability. The sulfonamide group is polar and possesses an acidic proton on the nitrogen (when unsubstituted or mono-substituted), with a pKa value that can be modulated by the nature of the substituents. This pKa is a critical determinant of the ionization state of the molecule at physiological pH, which in turn affects its solubility, cell penetration, and target binding affinity. For instance, in the context of antibacterial sulfonamides, an optimal pKa range of 6.6 to 7.4 is desirable for better therapeutic activity.[13]

General Synthetic Strategies

The synthesis of thiophene sulfonamide derivatives typically involves a modular approach, focusing on the construction of the substituted thiophene ring followed by the introduction of the sulfonamide group.

1.3.1. Synthesis of the Thiophene Core: Several classical and modern organic reactions are employed to synthesize the thiophene nucleus. The choice of method depends on the desired substitution pattern.

  • Gewald Reaction: This is a multicomponent reaction that condenses a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base to form a 2-aminothiophene.[3][14] This method is highly efficient for producing polysubstituted aminothiophenes, which are valuable precursors.

  • Paal-Knorr Thiophene Synthesis: This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfuring agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield the thiophene ring.[3]

1.3.2. Sulfonamide Formation: The most common method for introducing the sulfonamide functionality is the reaction of a thiophenesulfonyl chloride with a primary or secondary amine. The thiophenesulfonyl chloride intermediate is typically prepared by the chlorosulfonation of the corresponding thiophene derivative. This versatile reaction allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, enabling fine-tuning of the molecule's properties.[15]

Visualization of the Core Scaffold and Synthetic Logic

The general structure of thiophene sulfonamide derivatives highlights the key positions for chemical modification.

Caption: General structure of a thiophene sulfonamide derivative.

A generalized workflow illustrates the key steps in synthesizing these compounds.

G Start Starting Materials (e.g., Ketone, Nitrile, Sulfur) Step1 Gewald Reaction or Paal-Knorr Synthesis Start->Step1 Intermediate Substituted Thiophene Intermediate Step1->Intermediate Step2 Chlorosulfonation Intermediate->Step2 SulfonylChloride Thiophenesulfonyl Chloride Step2->SulfonylChloride Step3 Reaction with Amine (R-NH2) SulfonylChloride->Step3 Final Final Thiophene Sulfonamide Derivative Step3->Final

Caption: Generalized synthetic workflow for thiophene sulfonamides.

Part 2: Thiophene Sulfonamides as Carbonic Anhydrase Inhibitors

Introduction to Carbonic Anhydrases (CAs) and Their Therapeutic Relevance

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthesis. Dysregulation of CA activity is implicated in several diseases, making them important therapeutic targets. For example, inhibition of CAs in the eye can lower intraocular pressure, which is beneficial in the treatment of glaucoma.[16] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for cancer therapy.[17]

Mechanism of Action and Binding Interactions

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site.[11] This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity. The thiophene ring and its substituents extend from the active site and can form additional hydrogen bonds and van der Waals interactions with amino acid residues, which significantly contribute to the inhibitor's potency and isoform selectivity.[17] X-ray crystallography studies have been instrumental in elucidating these binding modes, revealing how different substituents on the thiophene ring can orient themselves in either the hydrophobic or hydrophilic halves of the active site to maximize favorable interactions.[17]

Caption: Mechanism of carbonic anhydrase inhibition.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on thiophene sulfonamides as CA inhibitors. Key findings include:

  • The Unsubstituted Sulfonamide Group: An unsubstituted sulfonamide (-SO₂NH₂) is crucial for high-affinity binding to the active site zinc ion.[13]

  • Substitution on the Thiophene Ring: The position and nature of substituents on the thiophene ring significantly impact inhibitory potency and isoform selectivity. For example, 4-substituted thiophene-2-sulfonamides have been shown to possess nanomolar-level potency for inhibiting human carbonic anhydrase II (hCA II).[18][19]

  • Tail Moiety: The addition of various "tail" moieties to the thiophene ring, often via click chemistry, allows for the exploration of interactions with residues lining the active site cavity.[17] This strategy has led to the development of highly potent and selective inhibitors for different CA isoforms. For example, incorporating 1-substituted aryl-1,2,3-triazolyl moieties has resulted in compounds with low nanomolar inhibition constants against hCA II, hCA IX, and hCA XII.[17]

Therapeutic Applications

The primary therapeutic application of thiophene sulfonamide CA inhibitors has been in ophthalmology for the treatment of glaucoma.[16][18] Compounds like dorzolamide, which features a thienothiopyran-2-sulfonamide core, are used topically to reduce intraocular pressure.[5] There is also significant interest in their use as diuretics and as anticancer agents targeting tumor-associated CAs.[16][17][20]

Data Presentation: Inhibitory Activity of Thiophene Sulfonamides
Compound ClassTarget IsoformKᵢ (nM)Reference
4-Substituted Thiophene-2-sulfonamideshCA IINanomolar range[18]
5-(1-Naphthyl-1,2,3-triazol-4-yl)thiophene-2-sulfonamidehCA I224[17]
hCA II2.2[17]
hCA IX5.4[17]
hCA XII3.4[17]
5-(1-(3-Cyanophenyl)-1,2,3-triazol-4-yl)thiophene-2-sulfonamidehCA I7544[17]
hCA II7.7[17]
hCA IX811[17]
hCA XII239[17]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common stopped-flow spectrophotometric method to determine the inhibitory activity of compounds against CAs. The assay measures the inhibition of the CA-catalyzed CO₂ hydration reaction.

Materials and Reagents:

  • Purified human CA isoenzyme

  • HEPES buffer (pH 7.5)

  • Sodium sulfate (Na₂SO₄)

  • p-Nitrophenol (as a pH indicator)

  • CO₂-saturated water

  • Test compound (dissolved in DMSO)

  • Stopped-flow spectrophotometer

Methodology:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified CA enzyme in the HEPES buffer. Prepare serial dilutions of the test compound in DMSO. The final concentration of DMSO in the assay should be kept low (<1%) to avoid affecting enzyme activity.

  • Assay Mixture Preparation: In the first syringe of the stopped-flow instrument, prepare the assay buffer containing HEPES, Na₂SO₄, p-nitrophenol, and the CA enzyme at a known concentration. In the second syringe, prepare the CO₂-saturated water (the substrate).

  • Measurement of Uninhibited Rate: Equilibrate both syringes to the desired temperature (e.g., 25°C). Rapidly mix the contents of the two syringes. The hydration of CO₂ causes a pH drop, which is monitored by the change in absorbance of the pH indicator p-nitrophenol at a specific wavelength (e.g., 400 nm). The initial rate of this reaction is recorded. The rationale for using a stopped-flow instrument is its ability to measure very fast reaction kinetics, which is characteristic of CA activity.

  • Measurement of Inhibited Rate: Add a known concentration of the test compound to the enzyme solution in the first syringe and allow it to incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Repeat Measurement: Repeat step 3 with the inhibitor-containing enzyme solution. The initial rate of the inhibited reaction is recorded.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by fitting the data to a dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known.

Part 3: Thiophene Sulfonamides as Kinase Inhibitors

Kinases as Therapeutic Targets

Protein kinases are critical enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[21] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, where it drives uncontrolled cell proliferation, survival, and metastasis.[21] Consequently, kinase inhibitors have become a major class of targeted therapies in oncology and are also being explored for inflammatory and neurodegenerative disorders.

Mechanism of Kinase Inhibition

Small molecule kinase inhibitors typically function by competing with ATP for binding to the kinase's active site. The thiophene sulfonamide scaffold has proven effective in this role. The core structure can serve as a scaffold to position key pharmacophoric elements that form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for many inhibitors. The various substituents on the thiophene and sulfonamide moieties can then occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.

Case Study: JNK Inhibitors

A high-throughput screening campaign led to the identification of a 2-(benzoylaminomethyl)thiophene sulfonamide as a potent and selective inhibitor of c-Jun-N-terminal kinase (JNK).[22] Subsequent SAR studies revealed that the thiophene-sulfonamide linkage was crucial for activity.[22] Modifications to the "eastern" part of the molecule led to the discovery of compounds with protective effects against neuronal cell death, highlighting their potential in neurodegenerative diseases.[22]

Case Study: CDK5 Inhibitors

Similarly, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5), an enzyme implicated in neurodegenerative processes.[23] X-ray crystallography of this inhibitor bound to CDK5 revealed an unusual binding mode where it interacts with the hinge region via a bridging water molecule, providing valuable insights for the design of next-generation inhibitors.[23]

Visualization of Kinase Inhibition

The general mechanism involves the inhibitor blocking the ATP binding site, thereby preventing phosphorylation of the substrate protein.

G cluster_pathway Kinase Signaling Pathway Kinase Kinase Enzyme Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate (Active) Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Inhibitor Thiophene Sulfonamide Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: General mechanism of kinase inhibition by a small molecule.

Part 4: Thiophene Sulfonamides in α-Glucosidase Inhibition

α-Glucosidase as a Target for Diabetes Mellitus

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting this enzyme slows down carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. This makes α-glucosidase inhibitors a valuable therapeutic strategy for managing type 2 diabetes.[15]

Dual-Functional Inhibition and Antioxidant Activity

Recent studies have identified a novel series of furan and thiophene sulfonamide derivatives as potent α-glucosidase inhibitors.[15] Notably, some of these compounds exhibited inhibitory activity surpassing that of the standard drug acarbose.[15] Furthermore, these derivatives were found to possess antioxidant properties, offering a potential dual-functional therapeutic approach.[15] This is significant because oxidative stress is a key contributor to diabetic complications.

SAR and Molecular Docking Insights

SAR studies for this class of compounds revealed that a thiophene ring was generally superior to a furan ring for activity.[15] This was attributed to the thiophene ring's ability to better adapt to the electrostatic environment of the enzyme's active site.[15] Molecular docking analyses provided a structural rationale for the observed activities, showing that the most potent compounds formed multiple strong hydrogen bonds and hydrophobic interactions with key residues in the active site.[15]

Data Presentation: α-Glucosidase Inhibitory Activity
Compound IDR1 GroupIC₅₀ (µM)Reference
4i Thiophene2.03 ± 0.05[15]
4p Thiophene2.14 ± 0.01[15]
Acarbose (Standard)-3.20 ± 0.22[15]

Part 5: Thiophene Sulfonamides as Antimicrobial Agents

The Challenge of Antimicrobial Resistance

The rise of multidrug-resistant bacteria poses a severe threat to global health, creating an urgent need for the discovery of new antibiotics with novel mechanisms of action.

Mechanism of Action of Sulfonamide Antibacterials

The classic antibacterial sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[12][24] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, a precursor for DNA synthesis, leading to a bacteriostatic effect.[12][24]

Thiophene Sulfonamides as a Source of New Antibacterials

The thiophene sulfonamide scaffold is being explored for the development of new antibacterial agents.[24][25] By modifying the core structure, researchers aim to create compounds that can overcome existing resistance mechanisms or target different bacterial proteins. For example, hybrid molecules that couple a thienopyrimidine core with various sulfonamides have been synthesized and evaluated for their antimicrobial activity.[25]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a potential antimicrobial agent.

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, as a positive control)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Methodology:

  • Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in MHB directly in the wells of the 96-well plate. The volume in each well after dilution should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL. The rationale for standardizing the inoculum is to ensure reproducibility of the results.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, bringing the final volume to 100 µL.

  • Controls: Include several control wells on each plate:

    • Growth Control: Wells containing only MHB and the bacterial inoculum (no compound).

    • Sterility Control: Wells containing only sterile MHB.

    • Positive Control: Wells containing the bacterial inoculum and a standard antibiotic.

    • Solvent Control: Wells containing the inoculum and the highest concentration of DMSO used. This is crucial to ensure the solvent itself has no antibacterial effect.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection of the wells. The growth control should be turbid, while the sterility control should be clear.

Part 6: Thiophene Sulfonamides in Cancer Therapy

Multifaceted Roles in Oncology

Thiophene sulfonamides have emerged as a promising class of anticancer agents due to their ability to interact with a wide range of cellular targets.[20][26][27] Their mechanisms of action are diverse and include the inhibition of carbonic anhydrases, protein kinases, and microtubule assembly.[10][20][28]

Targeting Tumor-Associated Carbonic Anhydrase Isoforms

As mentioned previously, the tumor-associated isoforms CA IX and XII are key targets for anticancer therapy. By inhibiting these enzymes, thiophene sulfonamides can disrupt the pH regulation of cancer cells, leading to increased intracellular acidosis and reduced tumor growth and metastasis.[17][20]

Inhibition of Microtubule Assembly

Certain thiophene derivatives have been shown to possess antimitotic effects by binding to tubulin and disrupting the dynamics of microtubule assembly.[28] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, a mechanism shared by established anticancer drugs like paclitaxel.

Data Presentation: In Vitro Anticancer Activity
Compound IDMoietyCancer Cell LineIC₅₀ (µmol L⁻¹)Reference
6 SulfonamideMCF-7 (Breast)10.25[20][26]
7 SulfonamideMCF-7 (Breast)9.70[20][26]
9 SulfonamideMCF-7 (Breast)9.55[20][26]
13 BenzothiazoleMCF-7 (Breast)9.39[20][26]
Doxorubicin (Standard)-MCF-7 (Breast)32.00[20][26]
Visualization of Anticancer Mechanisms

G cluster_targets Cellular Targets in Cancer cluster_effects Cellular Effects Inhibitor Thiophene Sulfonamide Derivatives CAIX Carbonic Anhydrase IX/XII Inhibitor->CAIX Kinases Signaling Kinases (e.g., JNK, CDK, VEGFR) Inhibitor->Kinases Tubulin Tubulin Polymerization Inhibitor->Tubulin pH Disruption of pH Regulation CAIX->pH Signal Blockade of Proliferation & Survival Signals Kinases->Signal Mitosis Mitotic Arrest Tubulin->Mitosis Apoptosis Apoptosis (Cell Death) pH->Apoptosis Signal->Apoptosis Mitosis->Apoptosis

Caption: Multiple mechanisms of action for thiophene sulfonamides in cancer.

Part 7: Thiophene Sulfonamides in Neurodegenerative Diseases

Targeting Pathological Processes in Neurodegeneration

Neurodegenerative diseases like Alzheimer's disease (AD) are characterized by complex pathologies, including protein aggregation, neuronal loss, and neuroinflammation. Developing therapies requires targeting key enzymes and pathways involved in these processes.[29][30]

CDK5 Inhibition and its Implications

Cyclin-dependent kinase 5 (CDK5) is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in AD.[23] The identification of thiophene sulfonamides as CDK5 inhibitors suggests a potential therapeutic avenue for mitigating tau pathology.[23]

Multi-Target-Directed Ligands for Alzheimer's Disease

Given the multifactorial nature of AD, there is growing interest in designing multi-target-directed ligands (MTDLs) that can modulate several disease-related targets simultaneously.[29] The sulfonamide moiety has been incorporated into such hybrids, for example, to provide cholinesterase inhibition, a key symptomatic treatment for AD.[29][30] The versatility of the thiophene sulfonamide scaffold makes it an attractive starting point for the design of novel MTDLs for neurodegenerative disorders.

Part 8: Future Perspectives and Conclusion

Emerging Therapeutic Areas

The biological promiscuity of the thiophene sulfonamide scaffold continues to be explored. Emerging applications include their use as 5-lipoxygenase inhibitors for inflammatory conditions and their potential in treating other central nervous system disorders.[29][31]

Advancements in Synthesis and Drug Design

The application of modern synthetic methods, such as flow chemistry and photocatalysis, can streamline the synthesis of complex thiophene sulfonamide libraries. In parallel, the increasing sophistication of computational tools, including machine learning and advanced molecular dynamics simulations, will undoubtedly accelerate the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

Thiophene sulfonamide derivatives represent a privileged and highly versatile scaffold in medicinal chemistry. Their success stems from the favorable combination of the thiophene ring's structural and electronic properties with the potent and adaptable binding capabilities of the sulfonamide group. From established roles as carbonic anhydrase inhibitors to emerging applications as multi-targeting agents for cancer and neurodegenerative diseases, this chemical class continues to be a rich source of therapeutic innovation. For the medicinal chemist, the thiophene sulfonamide core offers a robust and tunable platform for the rational design of novel drugs to address a multitude of unmet medical needs.

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Sources

The Evolving Landscape of Bromothiophene Sulfonamides: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

The bromothiophene sulfonamide core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that has demonstrated the ability to bind to a variety of biological targets and exhibit a broad range of pharmacological activities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile class of compounds, with a focus on their development as antibacterial, anticancer, and enzyme-inhibiting agents.

Sulfonamides, as a functional group, have a long and storied history in medicine, beginning with the discovery of the antibacterial properties of prontosil in the 1930s. Their mechanism of action in bacteria often involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis. In recent decades, the therapeutic applications of sulfonamides have expanded significantly, with derivatives showing efficacy as anticancer, antiviral, and anti-inflammatory agents, as well as inhibitors of key enzymes like carbonic anhydrases.

The incorporation of a bromothiophene ring into the sulfonamide structure offers several advantages from a drug design perspective. The thiophene ring itself is a bioisostere of the benzene ring, often leading to improved pharmacokinetic properties. The bromine atom, beyond contributing to the overall lipophilicity and electronic properties of the molecule, serves as a convenient synthetic handle for further structural modifications, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in optimizing potency and selectivity. This guide will delve into the nuances of how modifications to this core structure influence biological activity, providing a roadmap for the rational design of next-generation bromothiophene sulfonamide-based therapeutics.

Structure-Activity Relationships of Bromothiophene Sulfonamides

The biological activity of bromothiophene sulfonamides can be finely tuned by strategic modifications at three key positions: the thiophene ring, the sulfonamide nitrogen, and the aryl group introduced via cross-coupling reactions.

Antibacterial Activity

The antibacterial properties of sulfonamides are generally attributed to their ability to mimic p-aminobenzoic acid (PABA) and inhibit bacterial folate synthesis. For bromothiophene sulfonamides, SAR studies have revealed several key trends:

  • The Role of the Sulfonamide Group: The pKa of the sulfonamide nitrogen is a critical determinant of antibacterial activity. Optimal activity is often observed when the pKa is in the range of 6.6-7.4, allowing for a balance between the ionized and non-ionized forms of the molecule at physiological pH. The non-ionized form is more lipophilic and can more readily cross the bacterial cell membrane, while the ionized form is believed to be the active species that binds to the enzyme.

  • Substituents on the Aryl Ring: In derivatives where the bromine atom at the 5-position of the thiophene ring is replaced with an aryl group via Suzuki coupling, the nature of the substituents on this aryl ring significantly impacts antibacterial potency. The presence of electron-donating groups on the phenyl ring has been observed to have a positive impact on antibacterial activity.

  • N-Alkylation of the Sulfonamide: Alkylation of the sulfonamide nitrogen can also modulate activity. For instance, in a series of 5-bromo-N-alkylthiophene-2-sulfonamides, the N-propyl derivative showed potent activity against New Delhi metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 0.39 µg/mL.

Anticancer Activity

Bromothiophene sulfonamides have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in maintaining the pH balance in the hypoxic tumor microenvironment, and their inhibition can lead to apoptosis and a reduction in tumor growth and metastasis.

Key SAR insights for anticancer activity include:

  • Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide group is essential for CA inhibition, as it coordinates to the zinc ion in the enzyme's active site. Thiophene-based sulfonamides have shown potent inhibition of hCA I and hCA II, with IC50 values in the nanomolar to low micromolar range. Benzo[b]thiophene sulfonamides have demonstrated potent inhibition of hCA IX with Ki values as low as 2.8 nM.

  • Substitution on the Thiophene/Benzothiophene Ring: The substitution pattern on the thiophene or benzothiophene ring influences both potency and selectivity. For instance, some benzo[b]thiophene sulfonamide derivatives have shown selectivity for the tumor-associated hCA IX over the cytosolic hCA II.

  • The Role of the Aryl Moiety: In 5-arylthiophene-2-sulfonamide derivatives, the nature of the aryl group can significantly affect anticancer activity. For example, a 2,5-dichlorothiophene-3-sulfonamide demonstrated potent cytotoxic activity against HeLa, MDA-MB-231, and MCF-7 cancer cell lines, with IC50 values ranging from 4.62 to 7.21 µM. This suggests that the electronic and steric properties of the substituents on the thiophene ring are critical for cytotoxic potency.

The anticancer mechanism of sulfonamides is not limited to CA inhibition and can also involve cell cycle arrest (commonly in the G1 phase), disruption of microtubule assembly, and inhibition of angiogenesis.

Enzyme Inhibition

Beyond carbonic anhydrase, bromothiophene sulfonamides have been investigated as inhibitors of other enzymes, such as urease.

  • Urease Inhibition: In a study of 5-arylthiophene-2-sulfonamides, the 5-phenylthiophene-2-sulfonamide derivative exhibited the highest urease inhibition activity, with an IC50 value of 30.8 µg/mL, which was more potent than the standard inhibitor thiourea. The substitution pattern on the 5-aryl ring was found to significantly influence the urease inhibitory activity.

Data Presentation

Table 1: Anticancer Activity of Selected Thiophene Sulfonamides

CompoundCancer Cell LineIC50 (µM)Reference
2,5-Dichlorothiophene-3-sulfonamideHeLa7.2 ± 1.12
2,5-Dichlorothiophene-3-sulfonamideMDA-MB-2314.62 ± 0.13
2,5-Dichlorothiophene-3-sulfonamideMCF-77.13 ± 0.13
5-Phenylthiophene-2-sulfonamideUrease30.8 µg/mL
5-Bromo-N-propylthiophene-2-sulfonamideK. pneumoniae (NDM-1)0.39 µg/mL (MIC)

Table 2: Carbonic Anhydrase Inhibition by Thiophene-Based Sulfonamides

Compound TypeIsozymeInhibition Constant (Ki or IC50)Reference
Thiophene-based sulfonamideshCA I69 nM - 70 µM (IC50)
Thiophene-based sulfonamideshCA II23.4 nM - 1.405 µM (IC50)
Benzo[b]thiophene-5- and 6-sulfonamideshCA I63 - 138 nM (Ki)
Benzo[b]thiophene-5- and 6-sulfonamideshCA II6.3 - 8.8 nM (Ki)
Benzo[b]thiophene-5- and 6-sulfonamideshCA IX2.8 - 15 nM (Ki)

Experimental Protocols

General Procedure for the Synthesis of 5-Arylthiophene-2-sulfonamides via Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the synthesis of 5-arylthiophene-2-sulfonamides, a key class of compounds discussed in this guide. The rationale for using the Suzuki-Miyaura reaction lies in its versatility and tolerance of a wide range of functional groups, allowing for the efficient generation of a library of analogs for SAR studies.

Materials:

  • 5-Bromothiophene-2-sulfonamide

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromothiophene-2-sulfonamide (1 equivalent), the desired arylboronic acid (1.1 equivalents), and potassium phosphate (2 equivalents).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after 12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthiophene-2-sulfonamide.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against various carbonic anhydrase isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Spectrophotometer (UV-Vis)

Procedure:

  • The assay is based on the spectrophotometric measurement of the hydrolysis of p-NPA to p-nitrophenol, which can be monitored at 400 nm.

  • Prepare a series of dilutions of the inhibitor compounds in DMSO.

  • In a cuvette, add the Tris-HCl buffer, the CA enzyme solution, and the inhibitor solution at the desired concentration.

  • Incubate the mixture for a short period to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the substrate, p-NPA.

  • Monitor the increase in absorbance at 400 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor).

  • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The inhibition constant (Ki) can be determined by performing the assay at various substrate and inhibitor concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive).

Visualizations

SAR_Bromothiophene_Sulfonamides Core Bromothiophene Sulfonamide Core Thiophene_Subs Thiophene Ring Substitutions (R1) Core->Thiophene_Subs Influences Potency & Selectivity Sulfonamide_N_Subs Sulfonamide N-Subs (R2, R3) Core->Sulfonamide_N_Subs Modulates pKa & Lipophilicity Aryl_Subs 5-Aryl Substitutions (via Suzuki) Core->Aryl_Subs Explores Chemical Space Antibacterial Antibacterial Activity Thiophene_Subs->Antibacterial Anticancer Anticancer Activity (e.g., CA Inhibition) Thiophene_Subs->Anticancer Sulfonamide_N_Subs->Antibacterial Sulfonamide_N_Subs->Anticancer Aryl_Subs->Antibacterial Aryl_Subs->Anticancer Enzyme_Inhibition Other Enzyme Inhibition (e.g., Urease) Aryl_Subs->Enzyme_Inhibition

Caption: Key modification points on the bromothiophene sulfonamide scaffold and their influence on biological activities.

Suzuki_Coupling_Workflow Bromothiophene 5-Bromothiophene- 2-sulfonamide Reaction_Vessel Reaction Setup: - Pd(PPh3)4 (catalyst) - K3PO4 (base) - 1,4-Dioxane/H2O - Heat (80-100°C) - Inert Atmosphere Bromothiophene->Reaction_Vessel Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Vessel Product 5-Arylthiophene- 2-sulfonamide Reaction_Vessel->Product Suzuki-Miyaura Coupling

Caption: A simplified workflow for the synthesis of 5-arylthiophene-2-sulfonamides via Suzuki-Miyaura cross-coupling.

CA_Inhibition_Mechanism Hypoxia Tumor Hypoxia CAIX Carbonic Anhydrase IX (CA IX) (Upregulated) Hypoxia->CAIX induces pH_Regulation Extracellular Acidification & Intracellular pH Maintenance CAIX->pH_Regulation facilitates Tumor_Progression Tumor Growth, Metastasis & Chemoresistance pH_Regulation->Tumor_Progression promotes Sulfonamide Bromothiophene Sulfonamide Inhibitor Inhibition CA IX Inhibition Sulfonamide->Inhibition causes Inhibition->pH_Regulation disrupts Apoptosis Apoptosis & Reduced Tumor Progression Inhibition->Apoptosis leads to

Caption: The role of carbonic anhydrase IX in cancer and its inhibition by sulfonamides.

Conclusion and Future Directions

The bromothiophene sulfonamide scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The synthetic accessibility, coupled with the ability to systematically modify the core structure, has allowed for the exploration of a vast chemical space, leading to the identification of potent antibacterial, anticancer, and enzyme-inhibiting compounds.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: A major challenge in drug development is achieving selectivity for the target of interest to minimize off-target effects. For anticancer applications, this means designing inhibitors that are highly selective for tumor-associated CA isoforms over their cytosolic counterparts.

  • Overcoming Drug Resistance: In the context of antibacterial agents, the development of compounds that are effective against drug-resistant strains, such as those producing NDM-1, is of paramount importance.

  • Elucidating Mechanisms of Action: While the primary mechanisms of action for some bromothiophene sulfonamides are known, a deeper understanding of their interactions with biological systems at the molecular level will be crucial for rational drug design.

  • Exploring New Therapeutic Areas: The versatility of the bromothiophene sulfonamide scaffold suggests that it may have applications in other disease areas. Screening of existing and novel libraries of these compounds against a wider range of biological targets could uncover new therapeutic opportunities.

References

  • Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Anticancer and antiviral sulfonamides. Current Medicinal Chemistry, 10(11), 925-953.
  • Supuran, C. T., Casini, A., & Scozzafava, A. (2004). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 4(2), 123-150.
  • Supuran, C. T. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2335345.
  • Köksal, Z., Gökçe, B., & Supuran, C. T. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 72(6), 1738-1748.
  • Parrino, B., Casian, A., Scozzafava, A., & Supuran, C. T. (2005). Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(21), 4845-4850.
  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(9), 7953.
  • Abbate, F., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3209.
  • Mengel, A., & Wermuth, C. G. (1988). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of medicinal chemistry, 31(5), 989-994.
  • Noreen, M., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds.
  • Shepard, K. L., et al. (1991). 4-substituted Thiophene- And furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. Journal of medicinal chemistry, 34(10), 3098-3105.
  • Noreen, M., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1589.
  • Ali, S., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2943-2956.
  • El-Sayed, N. N. E., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(18), 5893.
  • Li, J., et al. (2018). IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. BenchChem.
  • Kumar, A., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.
  • Rasool, N., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 21(7), 888.
  • Noreen, M., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1224, 129039.
  • Gevorgyan, A., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1119.
  • Ghorab, M. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel 2-Thiouracil-5-Sulfonamide Isosteres as Anticancer Agents. Pharmacophore, 12(1), 1-10.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico, 1(1), 1-15.
  • Mohamed, R. A., et al. (2024). IC 50 Values (the Drug Concentrations That Inhibited 50% of Cell Proliferation) of the Compounds on the DHFR a. ResearchGate. Available at: [Link]

  • Dr. Rajender (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 27(3), 675.
  • Wujec, M., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 30(21), 4567.
  • Mantu, D., et al. (2025).
  • Noreen, M., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemol

3-Bromothiophene-2-sulfonamide: A Privileged Scaffold for Fragment-Based Drug Discovery in Metalloenzyme Targeting

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper by a Senior Application Scientist

Fragment-Based Drug Discovery (FBDD) has fundamentally inverted the traditional high-throughput screening (HTS) paradigm. Rather than screening massive, complex molecules that often suffer from poor physicochemical properties, FBDD identifies ultra-small, low-affinity binders (fragments) and systematically "grows" them into potent leads.

Among the vast chemical space of fragment libraries, 3-Bromothiophene-2-sulfonamide (3-Bts) has emerged as a highly privileged scaffold. This whitepaper dissects the mechanistic causality behind its utility, detailing how its unique structural anatomy provides an ideal starting point for targeting metalloenzymes—specifically Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs)—and provides a self-validating protocol for its synthetic elaboration.

The Rationale: Anatomy of a Privileged Fragment

The efficacy of 3-Bts in FBDD is not serendipitous; it is a direct consequence of its precise molecular architecture. As application scientists, we select fragments based on their Ligand Efficiency (LE) and their capacity for multidirectional growth. The 3-Bts molecule offers a tripartite advantage:

  • The Sulfonamide Anchor (Zinc-Binding Pharmacophore): The primary sulfonamide (

    
    ) is a classic zinc-binding group. In the physiological pH range, it deprotonates to form a sulfonamide anion (
    
    
    
    ), which displaces the zinc-bound hydroxide ion in the catalytic center of metalloenzymes[1].
  • The Thiophene Core: A five-membered heteroaromatic ring. Historically, Davenport (1945) demonstrated that thiophene-2-sulfonamide is a vastly superior CA inhibitor compared to six-membered benzenesulfonamides [2]. The thiophene ring provides excellent

    
     stacking capabilities while maintaining a smaller steric footprint, allowing deeper penetration into narrow active site cones.
    
  • The C3-Bromine Vector: The bromine atom serves three distinct, critical functions:

    • Crystallographic Handle: Bromine's heavy-atom anomalous dispersion allows for rapid, unambiguous phase determination in X-ray crystallography, confirming the exact binding pose of the fragment.

    • Halogen Bonding: It can act as a Lewis acid, forming highly directional halogen bonds with electron-rich backbone carbonyls in the binding pocket.

    • Synthetic Vector: It is a highly reactive handle for Palladium-catalyzed cross-electrophile coupling (e.g., Suzuki-Miyaura), allowing the fragment to be "grown" directly into adjacent sub-pockets without altering the primary zinc-binding pose [3].

FBDD_Workflow Lib Fragment Library (3-Bts Scaffold) Screen Primary Screening (DSF, STD-NMR) Lib->Screen Xray X-Ray Crystallography (Anomalous Dispersion) Screen->Xray Grow Fragment Growing (Pd-Catalyzed Coupling) Xray->Grow Lead Lead Compound (High Affinity/Selectivity) Grow->Lead

Fragment-based drug discovery workflow utilizing the 3-Bts scaffold.

Mechanistic Causality in Target Engagement

To design a potent inhibitor, one must understand the causality of target engagement. Mammalian Carbonic Anhydrases possess a cone-shaped active site characterized by two distinct environments: a hydrophobic wall and a hydrophilic wall, terminating at a tetrahedrally coordinated


 ion [4].

When 3-Bts enters this cavity, the sulfonamide anion coordinates to the


 ion, fulfilling the primary thermodynamic requirement for binding. However, the base fragment alone lacks isoform selectivity. The causality of selectivity lies in the C3-vector . By growing the fragment from the C3 position, we direct the new chemical matter specifically toward the hydrophobic wall (e.g., targeting residues like Val121, Val143, and Leu198 in hCA IX). This vector-driven growth prevents clashes with the hydrophilic wall, which is highly conserved across off-target isoforms like the ubiquitous cytosolic hCA II.

Binding_Mech Zn Zn2+ Ion (Catalytic Center) Sulf Sulfonamide Group (Zinc Anchor) Sulf->Zn Coordinate Bond Thio Thiophene Ring (Pi-System) Thio->Sulf Covalent Pocket Hydrophobic Pocket (Target Sub-site) Thio->Pocket Pi-Pi Stacking Br C3-Bromine (Growth Vector) Thio->Br Covalent Br->Pocket Halogen Bond / Vector

Mechanistic binding network of 3-Bts within a generic metalloenzyme active site.

Quantitative Profiling: The Impact of Fragment Growing

The true power of the 3-Bts scaffold is realized when the C3-bromine is replaced with tailored aryl or heteroaryl groups. The table below summarizes the quantitative impact of fragment growing on Carbonic Anhydrase inhibition, comparing the base fragment to an elaborated lead and a clinical reference.

Table 1: Inhibition Profile of Thiophene-2-Sulfonamide Derivatives

Compound / ScaffoldhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity (IX vs II)
Acetazolamide (Clinical Ref)250.012.125.0~0.5x (Poor)
Thiophene-2-sulfonamide (Base)683.016.7N/AN/A
3-Aryl-thiophene-2-sulfonamide (Elaborated Lead)>10,000>1,50010.9>137x (Excellent)

Data synthesized from structural studies on CA IX inhibition and five-membered heterocyclic sulfonamides [2] [4]. The elaborated lead demonstrates how utilizing the C3 vector can completely abolish off-target hCA II binding while achieving nanomolar potency against the tumor-associated hCA IX.

Self-Validating Experimental Protocol: Fragment Growing via Suzuki-Miyaura

To elaborate the 3-Bts scaffold, Pd-catalyzed cross-coupling is the gold standard[5]. However, the unprotected primary sulfonamide poses a significant challenge: it can coordinate to soft metals like Palladium, potentially poisoning the catalyst or forming stable, unreactive Pd-sulfonamide complexes.

The Causality of the Method: To circumvent catalyst poisoning, we employ


. The bidentate dppf ligand enforces a strict cis-coordination geometry on the Palladium center, sterically shielding it from sulfonamide sequestration and ensuring efficient oxidative addition into the C-Br bond. We utilize a mild base (

) to activate the boronic acid without fully deprotonating the sulfonamide, which would stall transmetalation.
Step-by-Step Methodology

Reagents Required:

  • 3-Bromothiophene-2-sulfonamide (1.0 eq, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq, 0.6 mmol)

  • 
     (0.05 eq, 5 mol%)
    
  • 
     (3.0 eq, 1.5 mmol)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 5 mL)
    

Procedure:

  • System Evacuation (Critical Step): In a 10 mL microwave vial, combine 3-Bts, the boronic acid, and

    
    . Add the Dioxane/
    
    
    
    solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species generated in situ, halting the catalytic cycle.
  • Catalyst Addition: Quickly add the

    
     catalyst under a positive stream of Argon. Seal the vial with a crimp cap.
    
  • Thermal Activation: Heat the reaction mixture to 90°C in an oil bath or via microwave irradiation (80°C, 30 mins). The mixture will transition from a red suspension to a dark, homogeneous solution.

  • Quench and Extraction: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous

    
     (10 mL) to neutralize the base and partition the organic products. Extract the aqueous layer twice more with EtOAc.
    
  • Purification: Dry the combined organic layers over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Validation Checkpoints (Self-Validating System)
  • Checkpoint 1 (Reaction Monitoring): TLC (UV 254 nm). The starting material (3-Bts) is highly polar due to the sulfonamide. The coupled product will elute significantly faster (higher Rf) due to the addition of the lipophilic aryl group.

  • Checkpoint 2 (Mass Spectrometry): LC-MS analysis must show the disappearance of the characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity at ~241/243 m/z) and the appearance of the expected product mass.

  • Checkpoint 3 (Biophysical Validation): The purified compound must be subjected to a Thermal Shift Assay (TSA) against the target enzyme. A positive shift (

    
    ) validates that the synthetic elaboration has maintained or improved target engagement.
    

Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 3-Bts Scaffold TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / R-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Elaborated Lead (3-Substituted Thiophene) RedElim->Product

Suzuki-Miyaura catalytic cycle adapted for the 3-Bts fragment growing process.

Conclusion

3-Bromothiophene-2-sulfonamide is not merely a chemical building block; it is a highly engineered molecular probe. By combining a potent zinc-binding anchor with a geometrically constrained heteroaromatic core and a versatile synthetic vector, it allows drug discovery professionals to systematically map and exploit the active sites of metalloenzymes. When coupled with rigorous biophysical validation and robust cross-coupling methodologies, the 3-Bts scaffold drastically accelerates the fragment-to-lead trajectory, yielding highly selective therapeutics for complex pathologies like cancer and glaucoma.

References

  • Identifying Chelators for Metalloprotein Inhibitors Using a Fragment-Based Approach. National Institutes of Health (PMC). Available at:[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at:[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications. Available at:[Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at:[Link]

Methodological & Application

Application Note: Regioselective Synthesis of 3-Bromothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromothiophene-2-sulfonamide is a critical intermediate in the synthesis of various pharmaceutical agents, including aminoacyl-tRNA synthetase inhibitors and nitroxyl-donating compounds for cardiovascular therapies[1]. This application note details a highly regioselective, two-step synthetic protocol for converting 3-bromothiophene into 3-bromothiophene-2-sulfonamide. The methodology emphasizes kinetic control during electrophilic aromatic substitution and anhydrous conditions during nucleophilic amination to maximize yield and purity.

Mechanistic Rationale & Regioselectivity

The synthesis relies on the inherent electronic and steric properties of the thiophene ring.

  • Step 1 (Chlorosulfonation): Thiophenes undergo electrophilic aromatic substitution preferentially at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -positions (C2 and C5). The presence of a bromine atom at the C3 position—a weakly deactivating but ortho/para-directing group—strongly biases the electrophilic attack toward the adjacent C2 position. This synergistic directing effect ensures high regioselectivity, making the C2 position both kinetically and thermodynamically favored over the C5 position. Using a large excess of chlorosulfonic acid acts as both the electrophile and the trapping agent for the displaced proton, driving the equilibrium forward while suppressing the formation of sulfone byproducts.
    
  • Step 2 (Amination): The highly reactive 3-bromothiophene-2-sulfonyl chloride intermediate is subjected to nucleophilic acyl substitution using saturated ammonia. The causality behind using anhydrous ammonia in tetrahydrofuran (THF) rather than aqueous ammonium hydroxide is to prevent the competitive hydrolysis of the sulfonyl chloride back to the unreactive sulfonic acid, which would drastically reduce the overall yield[2].

Reaction Workflow

SynthesisWorkflow Start 3-Bromothiophene (Starting Material) Step1 Step 1: Regioselective Chlorosulfonation Reagent: ClSO3H (5.0 eq) Solvent: DCM | Temp: -78°C to RT Start->Step1 Intermediate 3-Bromothiophene-2-sulfonyl chloride (Reactive Intermediate) Step1->Intermediate Step2 Step 2: Nucleophilic Amination Reagent: Sat. NH3 in THF Temp: -78°C to 0°C Intermediate->Step2 Product 3-Bromothiophene-2-sulfonamide (Target Product) Step2->Product

Workflow for the two-step synthesis of 3-Bromothiophene-2-sulfonamide from 3-bromothiophene.

Quantitative Material Requirements

The following tables summarize the stoichiometric requirements based on validated literature protocols[2].

Table 1: Step 1 Materials (Chlorosulfonation)

Reagent / Solvent MW ( g/mol ) Equivalents Amount Role
3-Bromothiophene 163.03 1.0 3.0 g (18.4 mmol) Starting Material

| Chlorosulfonic acid (ClSO


H)  | 116.52 | 5.0 | 10.7 g (92.0 mmol) | Electrophile / Reagent |
| Dichloromethane (DCM)  | 84.93 | N/A | 30 mL | Solvent |

Table 2: Step 2 Materials (Amination)

Reagent / Solvent MW ( g/mol ) Equivalents Amount Role
3-Bromothiophene-2-sulfonyl chloride 261.52 1.0 ~4.8 g (crude) Reactive Intermediate

| Ammonia (NH


), sat. in THF  | 17.03 | Excess | 30 mL | Nucleophile / Base |
| Tetrahydrofuran (THF)  | 72.11 | N/A | 10 mL | Co-solvent |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Bromothiophene-2-sulfonyl chloride

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood using rigorous anhydrous techniques.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add chlorosulfonic acid (10.7 g, 92.0 mmol) and anhydrous DCM (20 mL) to the flask.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to -78 °C. Causality: The extremely low temperature is required to control the highly exothermic nature of the electrophilic aromatic substitution, preventing polymerization or poly-sulfonation of the thiophene ring.

  • Addition: Dissolve 3-bromothiophene (3.0 g, 18.4 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirring chlorosulfonic acid solution over 15 minutes.

  • Reaction Progression: Stir the mixture at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 1 hour[2].

  • Quenching & Workup: Carefully pour the reaction mixture over crushed ice (approx. 100 g) in a large beaker.

    • Self-Validation Checkpoint: A vigorous, localized exothermic reaction upon quenching confirms the presence of active, unreacted ClSO

      
      H, validating that the reagent was not prematurely degraded by ambient moisture.
      
  • Extraction: Extract the aqueous mixture with DCM (3

    
     50 mL). Wash the combined organic layers with cold brine (50 mL), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure to yield the crude sulfonyl chloride.
    • Self-Validation Checkpoint: The intermediate should appear as a dense, slightly yellow oil. Due to its moisture sensitivity, it must be used immediately in the next step without further purification[2].

Step 2: Synthesis of 3-Bromothiophene-2-sulfonamide
  • Preparation of Ammonia Solution: In a separate, flame-dried 100 mL flask, prepare or obtain freshly saturated anhydrous ammonia in THF (30 mL). Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dissolve the crude 3-bromothiophene-2-sulfonyl chloride from Step 1 in anhydrous THF (10 mL). Add this solution dropwise to the saturated ammonia solution at -78 °C[2].

    • Self-Validation Checkpoint: The immediate formation of a fine white precipitate (ammonium chloride) visually confirms the progression of the nucleophilic displacement.

  • Reaction Progression: Maintain the temperature at -78 °C and stir for 1 hour.

  • Workup & Purification: Allow the mixture to warm slightly, then evaporate the volatiles under reduced pressure. Resuspend the crude solid in a mixture of ethyl acetate and water. Extract the aqueous layer with ethyl acetate (2

    
     30 mL). Dry the combined organic layers over Na
    
    
    
    SO
    
    
    and concentrate.
  • Chromatography: Purify the crude product via silica gel column chromatography, eluting with an Ethyl Acetate/Hexane (5:5) gradient[2].

    • Yield Expectation: ~1.5 g (approx. 34-54% over two steps) of 3-bromothiophene-2-sulfonamide as a white solid[2].

Analytical Characterization & Validation

To establish the trustworthiness of the synthesized batch, verify the structural integrity against the following established spectral benchmarks:

  • Appearance: White crystalline solid.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    7.90 (s, 2H, -SO
    
    
    NH
    
    
    ), 7.86 (d, J = 5.2 Hz, 1H, Ar-H ), 7.24 (d, J = 5.2 Hz, 1H, Ar-H )[2].
    • Diagnostic Note: The presence of exactly two aromatic doublets with a coupling constant of 5.2 Hz confirms the 2,3-disubstitution pattern of the thiophene ring, proving the regioselectivity of the chlorosulfonation step. The broad singlet at 7.90 ppm integrating to 2 protons confirms successful amination.

References

  • [WO2021123237A1]2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use. World Intellectual Property Organization. Detailed protocols for the synthesis of 3-bromothiophene-2-sulfonamide via chlorosulfonation and amination.
  • [EP2509941B1]N-acylated hydroxylamine derivatives and o-acylated hydroxylamine derivatives. European Patent Office. Describes the preparation and handling of 3-bromothiophene-2-sulfonyl chloride intermediates.

Sources

Application Note: High-Fidelity Chlorosulfonylation of 3-Bromothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This guide details the regioselective synthesis of 3-bromothiophene-2-sulfonyl chloride via electrophilic aromatic substitution (SEAr). This scaffold is a critical intermediate in the synthesis of sulfonamide-based kinase inhibitors and optoelectronic materials.

While thiophene functionalization is common, the 3-bromo substituent introduces competing steric and electronic vectors. This protocol optimizes the reaction to favor the 2-position (synergistic


-activation and ortho-direction) over the 5-position, utilizing chlorosulfonic acid (

) as both reagent and solvent.
Key Technical Challenges Solved:
  • Regiocontrol: Maximizing 2-sulfonyl selectivity against the sterically accessible 5-position.

  • Thermal Management: Mitigating the violent exotherm of chlorosulfonic acid to prevent desulfonation or polymerization.

  • Phase Behavior: Handling the product, a low-melting solid (MP 39–41°C), which frequently "oils out" during workup.

Pre-Lab Planning & Safety Architecture

HSE Critical Control Points

DANGER: Chlorosulfonic acid is violently water-reactive. [1]

  • Hydrolysis Hazard: Contact with water releases instantaneous clouds of HCl gas and

    
     mist.
    
  • Engineering Controls: All operations must occur in a high-efficiency fume hood. The quench step requires a blast shield.

  • PPE: Dual-glove (Nitrile/Laminate), face shield, and chemical-resistant apron are mandatory.

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.RolePhysical State
3-Bromothiophene 163.041.0Limiting ReagentLiquid (

)
Chlorosulfonic Acid 116.523.0 - 5.0Reagent/SolventFuming Liquid
Dichloromethane (DCM) 84.93N/AExtraction SolventLiquid
Sodium Sulfate 142.04N/ADrying AgentSolid

Mechanistic Rationale & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (SEAr).

  • Activation: The sulfur atom in the thiophene ring donates electron density via resonance (+M effect), activating the

    
    -positions (C2 and C5).
    
  • Directing Effects:

    • Thiophene Sulfur: Strongly directs to

      
      -positions (C2, C5).
      
    • 3-Bromo Group: Weakly deactivating (-I) but ortho/para directing (+M).

    • The Conflict: C2 is ortho to Br; C5 is meta to Br. Despite the steric hindrance at C2 caused by the bromine atom, the electronic synergy (Sulfur

      
      -effect + Bromine ortho-effect) makes C2 the kinetic product .
      
Diagram 1: Reaction Mechanism & Regiochemistry

Caption: Mechanistic pathway highlighting the synergistic electronic directing effects favoring the C2 position despite steric hindrance.

Detailed Experimental Protocol

Phase 1: Addition (Reaction Setup)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HCl fumes.

  • Charging: Charge Chlorosulfonic acid (3.0 equiv) into the flask. Cool to 0°C using an ice/salt bath.

    • Expert Tip: Do not use acetone/dry ice; extreme cold can increase viscosity and hinder mixing.

  • Addition: Add 3-Bromothiophene (1.0 equiv) dropwise via the addition funnel over 30–45 minutes.

    • Critical Parameter: Maintain internal temperature

      
      C. The reaction is highly exothermic.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–3 hours.

    • Monitoring: TLC (20% EtOAc/Hexane) will show consumption of starting material (

      
      ) and appearance of a lower 
      
      
      
      spot. Note that sulfonyl chlorides can hydrolyze on silica; run TLC quickly.
Phase 2: Quench & Isolation (The "Oiling Out" Phase)
  • Preparation: Prepare a large beaker containing crushed ice (approx. 5x volume of reaction mixture).

  • Quenching: Pour the reaction mixture slowly onto the crushed ice with vigorous stirring.

    • Safety: This releases massive HCl volumes. Ensure scrubber is active.

    • Observation: The product will precipitate as a sticky, off-white semi-solid or oil. Because the MP is ~40°C, the heat of quenching often keeps it molten.

  • Extraction: Transfer the aqueous/organic slurry to a separatory funnel. Extract with Dichloromethane (DCM) (

    
     volumes).
    
    • Why DCM? It solubilizes the sulfonyl chloride well and separates cleanly from the acidic aqueous layer.

  • Washing: Wash the combined organic layers with:

    • Cold water (

      
      )
      
    • Saturated

      
       (carefully, until pH is neutral)
      
    • Brine (

      
      )
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at 
    
    
    
    C.
    • Caution: Do not overheat during evaporation; sulfonyl chlorides are thermally labile.

Phase 3: Purification & Storage
  • State: The crude material is typically an amber oil that solidifies upon standing in the freezer (MP 39–41°C).

  • Purification: If purity is

    
     by HPLC/NMR, recrystallize from Hexane/EtOAc (9:1)  or perform rapid filtration through a short silica plug using 10% EtOAc/Hexanes.
    
  • Storage: Store under Nitrogen/Argon at

    
    C. Moisture sensitive.
    

Process Workflow Visualization

Caption: Step-by-step process flow ensuring safety and yield maximization.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Dark/Black Tar formation Reaction temperature too high during addition.Ensure T < 10°C during addition. Increase dilution or add slower.
Product is liquid at RT Supercooling effect (MP is ~40°C) or solvent residue.Seed with a crystal if available, or freeze at -20°C to induce crystallization.
Low Yield Hydrolysis during quench.Quench on ice, not water. Keep extraction rapid and cold.
NMR shows -OH peak Hydrolysis to Sulfonic Acid.Product hydrolyzed. Re-treat with

(Thionyl Chloride) to convert acid back to chloride.

References

  • PubChem. (2023). 3-bromothiophene-2-sulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromothiophene-2-sulfonamide for the Synthesis of Novel Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Heterocyclic Chemistry and Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in constructing carbon-carbon bonds.[1][2][3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical industry.[5] Its power lies in the ability to predictably and efficiently link diverse molecular fragments, accelerating the discovery of new therapeutic agents.[6][7]

This guide focuses on a specific, high-value application: the coupling of 3-Bromothiophene-2-sulfonamide with various organoboron reagents. The thiophene sulfonamide motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs and investigational compounds.[8][9] By functionalizing the C3-position of this core, researchers can systematically explore structure-activity relationships (SAR) and develop novel compound libraries targeting a wide array of diseases.

Herein, we provide a comprehensive technical guide, grounded in mechanistic principles, offering detailed protocols, optimization strategies, and troubleshooting advice for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation.

The Scientific Foundation: Mechanism of the Suzuki-Miyaura Coupling

A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][3] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

The Catalytic Cycle
  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which oxidatively inserts into the carbon-bromine bond of the 3-Bromothiophene-2-sulfonamide. This step forms a square-planar Pd(II) complex.[2][3][6] The reactivity for this step generally follows the trend I > Br > OTf > Cl, making aryl bromides excellent substrates.[1][10]

  • Transmetalation : This is the crucial bond-forming step where the organic moiety from the organoboron species is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[4][5][11][12][13] This is often the rate-determining step of the entire cycle.

  • Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (the thiophene and the new aryl group) couple to form the final biaryl product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin another cycle.[1][3][6]

Suzuki_Miyaura_Coupling Figure 1: Catalytic Cycle cluster_inputs Pd0 Pd(0)Ln in1 Pd0->in1 OxAdd Ar-Pd(II)(L)n-X (Oxidative Addition Complex) in2 OxAdd->in2 Transmetal Ar-Pd(II)(L)n-R (Transmetalation Complex) Transmetal->Pd0 in3 Transmetal->in3 Product Ar-R (Product) Regen Regenerated Pd(0)Ln in1->OxAdd Oxidative Addition in2->Transmetal Transmetalation in3->Product Reductive Elimination ArX Ar-X (3-Bromothiophene-2-sulfonamide) ArX->in1 Boronic R-B(OH)2 + Base Boronic->in2 caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Causality Behind Experimental Choices
  • The Palladium Catalyst and Ligand: While simple palladium salts like Pd(OAc)₂ can be used, they must first be reduced in situ to the active Pd(0) species.[14] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more efficient.[1][14] The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) promote both the oxidative addition and the final reductive elimination steps, leading to higher turnover numbers and allowing for the coupling of more challenging substrates.[1][15]

  • The Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid.[5][13] By forming the boronate [R-B(OH)₃]⁻, the organic group becomes significantly more nucleophilic, facilitating its transfer to the electropositive palladium center during transmetalation.[11][12] Stronger bases like phosphates (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones, especially for less reactive substrates.

  • Solvent System: The reaction is typically performed in aprotic polar solvents like dioxane, THF, or toluene, which effectively solubilize the organic reagents and the palladium complex. A small amount of water is frequently added to the solvent mixture. This co-solvent helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and is believed to accelerate the transmetalation step.[1]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of 3-Bromothiophene-2-sulfonamide with a generic arylboronic acid.

Reaction Scheme: (Illustrative scheme showing 3-Bromothiophene-2-sulfonamide reacting with a generic Ar-B(OH)2 to yield 3-Arylthiophene-2-sulfonamide)

Materials and Reagents
ReagentPuritySupplierNotes
3-Bromothiophene-2-sulfonamide>97%Commercial SourceStarting material.
Arylboronic Acid>98%Commercial SourceCoupling partner (1.2 equivalents).
Tetrakis(triphenylphosphine)palladium(0)>98%Commercial SourcePd(PPh₃)₄, Catalyst (3 mol%).
Potassium Carbonate (K₂CO₃)>99%Commercial SourceBase (2.0 equivalents), finely powdered.
1,4-DioxaneAnhydrousCommercial SourceSolvent.
Deionized Water-Laboratory SupplyCo-solvent.
Ethyl AcetateACS GradeLaboratory SupplyFor extraction.
Brine (Saturated NaCl solution)-Laboratory SupplyFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)-Laboratory SupplyDrying agent.
Silica Gel-Commercial SourceFor column chromatography.
Equipment
  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Heating mantle or oil bath with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Inert Atmosphere Setup : Assemble the reaction flask and condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[14]

  • Reagent Addition : To the reaction flask, add 3-Bromothiophene-2-sulfonamide (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered potassium carbonate (2.0 eq).

  • Catalyst Addition : Briefly remove the septum and add the Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition : Via syringe, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Degassing (Crucial Step) : Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed. The presence of oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid.[1][14]

  • Reaction : Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.[16]

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[16]

  • Purification : Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3-arylthiophene-2-sulfonamide product.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Sources

Advanced Application Note: Transition-Metal Mediated Nucleophilic Substitution of 3-Bromothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

3-Bromothiophene-2-sulfonamide is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of aminoacyl-tRNA synthetase inhibitors and cardiovascular therapeutics[1][2]. While the molecule possesses an electron-withdrawing sulfonamide group at the C2 position, the thiophene ring does not achieve sufficient electrophilic activation to undergo direct, uncatalyzed Nucleophilic Aromatic Substitution (SNAr) at the C3 position under mild conditions.

Consequently, "nucleophilic substitution" of the C3-bromide is practically achieved via transition-metal-catalyzed cross-coupling paradigms. Palladium-catalyzed Buchwald-Hartwig aminations are deployed for nitrogen nucleophiles[3], while Copper-catalyzed Ullmann-type reactions are utilized for oxygen and sulfur nucleophiles[4]. This application note provides field-proven, self-validating protocols for both pathways, emphasizing the critical chemoselectivity challenges inherent to the primary sulfonamide moiety.

PathwaySelection Substrate 3-Bromothiophene- 2-sulfonamide DirectSNAr Direct SNAr (Uncatalyzed) Substrate->DirectSNAr Nucleophile PdCat Pd-Catalyzed (Buchwald-Hartwig) Substrate->PdCat Amine + Pd/Ligand CuCat Cu-Catalyzed (Ullmann-Type) Substrate->CuCat Alcohol/Thiol + Cu/Ligand Failure Low Yield / No Reaction (High Activation Energy) DirectSNAr->Failure ProductN 3-Amino Substituted Product PdCat->ProductN ProductOS 3-Alkoxy/Thio Substituted Product CuCat->ProductOS

Mechanistic divergence in nucleophilic substitution of 3-bromothiophene-2-sulfonamide.

Mechanistic Insights & Chemoselectivity Challenges

A critical hurdle when functionalizing 3-bromothiophene-2-sulfonamide is the presence of the unprotected primary sulfonamide (-SO₂NH₂). As an Application Scientist, it is vital to understand the causality behind reaction failures with this substrate:

  • Base Consumption & Catalyst Poisoning: The sulfonamide protons are relatively acidic (pKa ~ 10). Strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu) will rapidly deprotonate the sulfonamide. This anionic species can coordinate to and poison the palladium catalyst, or simply consume the base required for the catalytic cycle[5].

  • Competitive Nucleophilicity: The deprotonated sulfonamide can act as a competing nucleophile, leading to intermolecular oligomerization or unwanted cross-coupling.

The Solution: To achieve high yields, the sulfonamide must either be transiently protected (e.g., as an N,N-dimethylformamidine using DMF-DMA) prior to coupling, or the reaction must utilize mild, non-nucleophilic bases (e.g., Cs₂CO₃ or K₃PO₄) combined with highly active, bulky ligands like t-BuXPhos that favor the target amine over the sulfonamide nitrogen[3].

Quantitative Optimization Data

The following table summarizes the optimization landscape for the amination of 3-bromothiophene derivatives, demonstrating the necessity of specific ligand/base pairings.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd₂(dba)₃ (5 mol%)BINAPNaOtBuToluene100< 10%Base deprotonates -SO₂NH₂; catalyst poisoned.
Pd(OAc)₂ (5 mol%)XantphosCs₂CO₃Dioxane10045%Milder base prevents total poisoning, but ligand is too slow.
Pd₂(dba)₃ (2 mol%) t-BuXPhos Cs₂CO₃ t-AmylOH 90 88% Bulky ligand accelerates reductive elimination; mild base tolerates sulfonamide.

Experimental Workflows & Protocols

Workflow Step1 Step 1: Protection (Optional but Recommended) Step2 Step 2: Degassing (Argon Sparging) Step1->Step2 Step3 Step 3: Cross-Coupling (Pd or Cu Catalysis) Step2->Step3 Step4 Step 4: Deprotection (Hydrazine / Acid) Step3->Step4 Step5 Step 5: Isolation (Chromatography) Step4->Step5

Standardized experimental workflow for transition-metal catalyzed substitution.

Protocol 1: Palladium-Catalyzed Amination (C-N Bond Formation)

This protocol utilizes a mild base and a highly active biaryl phosphine ligand to achieve nucleophilic substitution with primary or secondary amines without requiring prior protection of the sulfonamide[3].

Reagents:

  • 3-Bromothiophene-2-sulfonamide (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • t-BuXPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (2.5 equiv, 2.5 mmol)

  • Anhydrous t-Amyl Alcohol (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromothiophene-2-sulfonamide, Pd₂(dba)₃, t-BuXPhos, and Cs₂CO₃.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) complexes are highly sensitive to oxidation; rigorous exclusion of O₂ prevents catalyst deactivation.

  • Reagent Addition: Add the amine nucleophile and anhydrous t-Amyl Alcohol via syringe. If the amine is a solid, add it in Step 1.

  • Degassing: Sparge the reaction mixture with Argon for 5 minutes.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12–16 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the inorganic base and palladium black. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Isolation: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 3-amino-thiophene-2-sulfonamide derivative.

Protocol 2: Copper-Catalyzed Ullmann-Type Etherification (C-O Bond Formation)

For the introduction of alkoxides or phenoxides, Copper catalysis is preferred due to its lower cost and high efficiency for C-O bond formation on heteroaryl halides[4].

Reagents:

  • 3-Bromothiophene-2-sulfonamide (1.0 equiv, 1.0 mmol)

  • Alcohol/Phenol nucleophile (1.5 equiv, 1.5 mmol)

  • CuI (0.1 equiv, 10 mol%)

  • 1,10-Phenanthroline (0.2 equiv, 20 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (4.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge a dry reaction vial with 3-Bromothiophene-2-sulfonamide, CuI, 1,10-Phenanthroline, K₃PO₄, and the alcohol/phenol (if solid).

  • Atmosphere Exchange: Purge the vial with Argon for 10 minutes.

  • Solvent Addition: Add anhydrous Toluene (and the alcohol if liquid) via syringe.

  • Reaction: Seal the vial and heat at 110 °C for 24 hours. Causality: Cu-catalyzed oxidative addition into the C-Br bond of a thiophene has a high activation barrier, necessitating elevated temperatures and a bidentate ligand (1,10-Phenanthroline) to stabilize the Cu(I)/Cu(III) intermediates.

  • Workup & Isolation: Cool to room temperature, dilute with dichloromethane (20 mL), and wash with 1M HCl (10 mL) to remove copper salts and unreacted aliphatic amines/ligands. Extract the aqueous layer with DCM (2 × 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

1.[6] Cas 872-31-1, 3-Bromothiophene - LookChem. LookChem. 2.[1] WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use. Google Patents. 3.[2] EP2509941B1 - N-acylated hydroxylamine derivatives and o-acylated hydroxylamine derivatives. Google Patents. 4.[4] Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews. ACS Publications. 5.[3] t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water. RSC Advances. 6.[5] Novel Method of Aromatic Coupling between N-Aryl Methanesulfonamide and Thiophene Derivatives | Organic Letters. ACS Publications.

Sources

Synthesis of sulfonamide-based kinase inhibitors using thiophene scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Synthesis of Thiophene-Sulfonamide Kinase Inhibitors

Executive Summary

Sulfonamides are privileged pharmacophores in kinase inhibitor design, frequently utilized to target the ATP-binding pocket's hinge region or to stabilize DFG-out conformations. Substituting the traditional benzene ring with a thiophene scaffold offers distinct advantages: it acts as a bioisostere with altered electronic distribution, reduced molecular weight, and different vector geometries for substituent projection. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for generating thiophene-sulfonamide libraries, with a focus on c-Jun N-terminal kinase (JNK) and Cyclin-Dependent Kinase 5 (CDK5) inhibitors.

Mechanistic Rationale: The Thiophene-Sulfonamide Pharmacophore

In the context of kinase inhibition, the thiophene-sulfonamide moiety serves a highly specific dual purpose:

  • Scaffold Geometry and Lipophilicity: The thiophene ring, being electron-rich and slightly more lipophilic than benzene, efficiently occupies the hydrophobic regions of the ATP-binding cleft. Its five-membered geometry alters the exit vectors of attached substituents compared to a phenyl ring, allowing for fine-tuned interactions with the kinase hinge region [[1]]([Link]).

  • Sulfonamide Interactions: The

    
     group often acts as a critical structural spacer rather than a direct hydrogen bond acceptor, orienting the attached amine (e.g., benzotriazole) toward the solvent-exposed channel or specific regulatory pockets . In certain targets like CDK5, the sulfonamide can participate in water-mediated hydrogen bonding networks within the hinge region .
    

Biological Pathway and Intervention Point

To contextualize the therapeutic value of these scaffolds, consider the JNK signaling pathway. Aberrant JNK activation is implicated in neurodegenerative diseases and apoptosis. Thiophene-sulfonamide inhibitors (such as AS600292) competitively bind to the JNK ATP-binding site, preventing the phosphorylation of c-Jun and halting downstream apoptotic cascades [[2]]([Link]).

JNK_Pathway Stress Cellular Stress (ROS, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MAP2K MAP2K (MKK4 / MKK7) MAP3K->MAP2K JNK JNK1/2/3 (Target Kinase) MAP2K->JNK cJun c-Jun Phosphorylation JNK->cJun Inhibitor Thiophene-Sulfonamide Inhibitor Inhibitor->JNK Blocks ATP Binding Apoptosis Apoptosis / Inflammation cJun->Apoptosis

Figure 1: JNK signaling pathway and intervention by thiophene-sulfonamide inhibitors.

Synthetic Strategy and Workflows

The modular synthesis of thiophene-sulfonamides relies on a robust three-stage workflow designed for rapid library generation and late-stage diversification:

  • Electrophilic Aromatic Substitution: Chlorosulfonation of the starting thiophene to establish the sulfonyl chloride anchor.

  • Nucleophilic Acyl Substitution (Amination): Coupling the sulfonyl chloride with diverse primary or secondary amines.

  • Palladium-Catalyzed Cross-Coupling: Late-stage functionalization (e.g., Suzuki-Miyaura coupling) to install hinge-binding motifs.

Synthesis_Workflow SM Substituted Thiophene Rxn1 Chlorosulfonation (ClSO3H) SM->Rxn1 Int1 Thiophene-2-sulfonyl chloride Rxn1->Int1 Rxn2 Amination (R-NH2, Pyridine) Int1->Rxn2 Int2 Thiophene-2-sulfonamide Intermediate Rxn2->Int2 Rxn3 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Int2->Rxn3 Product Final Kinase Inhibitor Rxn3->Product

Figure 2: Three-stage synthetic workflow for thiophene-sulfonamide kinase inhibitors.

Validated Experimental Protocols

Self-Validating Note: The following protocols include specific in-process controls and mechanistic rationales to ensure high-fidelity synthesis and troubleshooting capabilities.

Protocol A: Regioselective Chlorosulfonation of Thiophene Scaffolds

Causality: Chlorosulfonic acid acts as both the sulfonating electrophile and the chlorinating agent. Strict temperature control is required because thiophenes are highly reactive to electrophiles; elevated temperatures lead to irreversible polysulfonation and ring degradation.

  • Preparation: Dissolve the substituted thiophene (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Addition: Add chlorosulfonic acid (30.0 mmol, 3 equiv) dropwise over 30 minutes. In-Process Control: The solution will transition from colorless to deep yellow/orange.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours. Monitor via TLC (Hexane/EtOAc 8:2); the starting material spot should completely disappear.

  • Quenching (Critical Step): Carefully pour the mixture over crushed ice (100 g) to hydrolyze excess chlorosulfonic acid. Caution: Highly exothermic with rapid

    
     gas evolution.
    
  • Extraction: Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with cold brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the thiophene-2-sulfonyl chloride. Note: Use immediately in Protocol B to prevent ambient hydrolysis back to the sulfonic acid.
    
Protocol B: Sulfonamidation via Nucleophilic Coupling

Causality: Pyridine is utilized as both an acid scavenger (neutralizing the


 byproduct to prevent amine protonation) and a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate) .
  • Preparation: Dissolve the amine of choice (e.g., benzotriazole derivative, 11.0 mmol) in anhydrous chloroform (

    
    ) or DCM (25 mL). Add anhydrous pyridine (30.0 mmol).
    
  • Coupling: Cool the mixture to 0 °C. Add a solution of the thiophene-2-sulfonyl chloride (10.0 mmol) in

    
     (10 mL) dropwise.
    
  • Reaction: Stir at room temperature for 12 hours. Monitor by LC-MS for the formation of the product mass

    
    .
    
  • Workup: Wash the organic phase sequentially with 1M

    
     (to remove excess pyridine), saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from ethanol or purify via flash chromatography to afford the pure thiophene-2-sulfonamide.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality: For brominated thiophene-sulfonamides, Suzuki coupling allows for the installation of aryl/heteroaryl groups. A biphasic solvent system (Toluene/EtOH/


) is used: water dissolves the inorganic base (

) to activate the boronic acid, while ethanol bridges the aqueous and organic phases for efficient mass transfer.
  • Preparation: Charge a Schlenk flask with bromo-thiophene-sulfonamide (5.0 mmol), arylboronic acid (6.0 mmol), and

    
     (15.0 mmol).
    
  • Solvent & Degassing: Add a degassed mixture of Toluene/EtOH/

    
     (2:1:1, 40 mL). Bubble argon through the solution for 15 minutes.
    
  • Catalyst Addition: Add

    
     (0.25 mmol, 5 mol%). Causality: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).
    
  • Reflux: Heat the mixture to 90 °C for 8–12 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify the concentrated crude via silica gel chromatography.

Quantitative SAR Analysis

The structural modularity of the thiophene-sulfonamide scaffold allows for rapid Structure-Activity Relationship (SAR) optimization. Table 1 summarizes the inhibitory potency of key derivatives against their respective kinase targets.

Table 1: SAR Summary of Thiophene-Sulfonamide Derivatives

Compound DesignationScaffold CoreTarget KinaseKey Substituent (R-group)

(nM)
Ref.
AS004509 (I) 2-(benzoylaminomethyl)thiophene sulfonamideJNK3Primary SulfonamidePotent
AS600292 (50a) 2-(benzoylaminomethyl)thiophene sulfonamideJNK3Benzotriazole15
Compound 18 Thiophene-amide (Isostere check)JNK3Benzotriazole>1000
Compound 4a 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamideCDK5Primary Sulfonamide450

Data Interpretation: Replacing the sulfonamide linkage with an amide (Compound 18) results in a drastic loss of potency, confirming that the tetrahedral geometry of the


 group is critical for the correct spatial orientation of the molecule within the JNK binding pocket .

References

  • Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase Source: Journal of Medicinal Chemistry (PubMed / ACS Publications) URL:[Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

Sources

Procedure for N-alkylation of 3-Bromothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of N-Alkylated 3-Bromothiophene-2-sulfonamides

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and theoretical background for the N-alkylation of 3-bromothiophene-2-sulfonamide, a key transformation for synthesizing compounds with significant potential in medicinal chemistry and drug development. N-alkylated sulfonamides are prevalent motifs in a wide range of therapeutic agents, and the thiophene scaffold is a valuable pharmacophore.[1][2][3][4] This document explores the mechanistic underpinnings of the most effective alkylation strategies, offers field-proven, step-by-step protocols, and explains the causality behind critical experimental choices to ensure procedural success and reproducibility.

Strategic Overview: The Chemistry of Sulfonamide N-Alkylation

The nitrogen atom of a primary sulfonamide (R-SO₂NH₂) possesses acidic protons. This acidity is a direct consequence of the powerful electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base (the sulfonamide anion).[5][6] The core strategy for N-alkylation hinges on a two-step sequence:

  • Deprotonation: A suitable base is used to quantitatively remove a proton from the sulfonamide nitrogen, generating a highly nucleophilic sulfonamide anion.

  • Nucleophilic Attack: The newly formed anion attacks an electrophilic alkylating agent, forming the desired N-C bond.

The selection of the base, solvent, and alkylating agent is critical and dictates the efficiency and outcome of the reaction. Several robust methods have been established for this transformation, each with distinct advantages.

Key Synthetic Methodologies:
  • Classical Alkylation with Alkyl Halides: This is the most direct and widely used method, analogous to the Williamson ether synthesis.[7][8][9] It involves the reaction of the sulfonamide anion with a primary or secondary alkyl halide (or sulfonate). The reaction proceeds via an Sₙ2 mechanism, making it most efficient for methyl and primary alkyl halides to avoid the competing E2 elimination pathway.[7][9][10]

  • Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of sulfonamides using alcohols as the alkylating partners.[11][12] It is mediated by a redox system, typically triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, a hallmark of its Sₙ2 pathway.[14]

  • Catalytic Alkylation with Alcohols (Borrowing Hydrogen): Representing a greener, more atom-economical approach, this method uses transition-metal catalysts (e.g., based on Iridium, Ruthenium, or Manganese) to alkylate sulfonamides with alcohols, generating only water as a byproduct.[1][4][15][16] The mechanism involves the catalyst temporarily oxidizing the alcohol to an aldehyde, which condenses with the sulfonamide to form an imine intermediate that is subsequently reduced in situ.[1]

This guide will focus on providing a detailed, validated protocol for the classical alkylation method due to its reliability, straightforward execution, and the availability of direct procedural analogues in the literature.[3][17]

General Workflow for N-Alkylation of 3-Bromothiophene-2-sulfonamide

The following diagram illustrates the typical experimental workflow for the classical N-alkylation procedure.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dry Reaction Flask under Inert Atmosphere (N₂ or Ar) B Add 3-Bromothiophene-2-sulfonamide and Anhydrous DMF A->B C Add Base (e.g., LiH, NaH) Portion-wise at 0 °C B->C D Add Alkyl Halide (R-X) Dropwise at 0 °C C->D E Warm to Room Temperature and Stir for 3-12 h D->E F Monitor Reaction by TLC E->F G Quench Reaction (e.g., with Water or sat. NH₄Cl) F->G H Precipitate or Extract with Organic Solvent G->H I Wash, Dry, and Concentrate H->I J Purify by Recrystallization or Column Chromatography I->J K Characterize Product (NMR, MS, m.p.) J->K

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult Safety Data Sheets (SDS) for all reagents before use. Alkyl halides are often toxic and volatile. Hydride bases (LiH, NaH) are flammable and react violently with water.

Protocol 1: N-Alkylation using an Alkyl Bromide and Lithium Hydride

This protocol is adapted from a highly successful procedure for the analogous 5-bromothiophene-2-sulfonamide and is considered the primary method for this transformation.[3][17]

Materials:

  • 3-Bromothiophene-2-sulfonamide (1.0 eq)

  • Lithium hydride (LiH) (1.0-1.2 eq)

  • Alkyl bromide (e.g., bromoethane, 1-bromopropane) (1.0-1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methanol (for recrystallization)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromothiophene-2-sulfonamide (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the sulfonamide) to the flask and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add lithium hydride (1.0-1.2 eq) to the stirred solution. Causality Note: Adding the base at 0 °C helps to control the exothermic reaction and any hydrogen gas evolution. LiH is a strong, non-nucleophilic base that ensures complete deprotonation of the sulfonamide.

  • Addition of Alkylating Agent: While maintaining the temperature at 0 °C, add the alkyl bromide (1.0-1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-12 hours. Self-Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be less polar (higher Rf) than the starting sulfonamide.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing cold deionized water (approx. 10 volumes relative to DMF). This will quench any remaining LiH and precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove DMF and inorganic salts. Recrystallize the crude product from a suitable solvent, such as methanol, to yield the pure N-alkyl-3-bromothiophene-2-sulfonamide.[3]

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Alternative N-Alkylation via the Mitsunobu Reaction

This protocol provides an alternative for alkylating with primary or secondary alcohols.

Materials:

  • 3-Bromothiophene-2-sulfonamide (1.0 eq)

  • Alcohol (R-OH) (1.1-1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a dry, oven-dried round-bottom flask under a nitrogen atmosphere, add 3-bromothiophene-2-sulfonamide (1.0 eq), the desired alcohol (1.1-1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until all solids are dissolved.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Causality Note: The order of addition is critical. DEAD or DIAD must be added last and slowly to the cold solution to control the highly exothermic reaction and prevent side product formation.[13]

  • Addition of Azodicarboxylate: Add DIAD or DEAD (1.5 eq) dropwise to the cold, stirred solution over 15-20 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 6-18 hours. Monitor the reaction's progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purification: The crude residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct. Purification is typically achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Mechanistic Insight: The Sₙ2 Pathway

The classical alkylation of the sulfonamide anion proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single, concerted step where the sulfonamide anion attacks the electrophilic carbon of the alkyl halide from the backside, simultaneously displacing the halide leaving group.

Sources

Application Note: Strategic Utilization of 3-Bromothiophene-2-sulfonamide in GPCR Modulator Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The thiophene sulfonamide scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in antagonists for G-Protein Coupled Receptors (GPCRs), including Endothelin (ET), Serotonin (5-HT), and Chemokine (CCR) receptors. While the 5-bromothiophene-2-sulfonamide isomer is widely utilized for linear substitution patterns, 3-bromothiophene-2-sulfonamide offers a unique, underutilized geometric vector.

Why this scaffold?

  • Orthogonal Vector Geometry: Unlike the linear 2,5-substitution, the 2,3-substitution pattern introduces a "kink" or twist in the molecular architecture. This mimics the twisted biphenyl pharmacophores often required to fit into the hydrophobic crevices of Class A GPCRs (e.g., 5-HT6, ET-A).

  • Metabolic Stability: The thiophene ring serves as a bioisostere for phenyl groups, often improving metabolic stability and lipophilicity (LogP) profiles while maintaining aromatic pi-stacking interactions.

  • Synthetic Versatility: The bromine at C3 serves as a reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the sulfonamide at C2 acts as a hydrogen bond donor/acceptor anchor.

This guide details the protocols for utilizing 3-bromothiophene-2-sulfonamide to generate high-affinity GPCR modulator libraries, addressing specific synthetic challenges such as catalyst poisoning and regioselectivity.

Synthetic Workflow & Logic

The primary challenge in utilizing 3-bromothiophene-2-sulfonamide is the acidic sulfonamide proton (


), which can quench organometallic intermediates or coordinate to Palladium catalysts. Our optimized workflow mandates a Protection-Coupling-Deprotection  strategy for maximum yield and reproducibility.
Diagram 1: Synthetic Pathway Logic

The following flowchart illustrates the critical decision nodes in processing this scaffold.

SyntheticWorkflow cluster_0 Key Precaution Start 3-Bromothiophene-2-sulfonamide Protect Protection Strategy (DMB or SEM) Start->Protect Crucial Step Branch Coupling Decision Protect->Branch Suzuki Suzuki-Miyaura (C-C Bond) Branch->Suzuki Aryl Boronic Acids Buchwald Buchwald-Hartwig (C-N Bond) Branch->Buchwald Amines/Anilines Deprotect Deprotection (TFA or TBAF) Suzuki->Deprotect Buchwald->Deprotect Final GPCR Ligand (Active) Deprotect->Final

Caption: Optimized synthetic workflow emphasizing the protection of the sulfonamide moiety prior to Pd-catalyzed coupling to prevent catalyst deactivation.

Detailed Experimental Protocols

Protocol A: Sulfonamide Protection (DMB Group)

Rationale: The 2,4-dimethoxybenzyl (DMB) group is preferred over Boc due to its stability under basic coupling conditions and facile removal with mild acid.

Reagents:

  • 3-Bromothiophene-2-sulfonamide (1.0 eq)

  • 2,4-Dimethoxybenzyl alcohol (1.1 eq)

  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolve 3-bromothiophene-2-sulfonamide (10 mmol) and 2,4-dimethoxybenzyl alcohol (11 mmol) in anhydrous THF (50 mL) under

    
     atmosphere.
    
  • Cool the solution to 0°C.

  • Add

    
     (12 mmol) in one portion.
    
  • Add DIAD (12 mmol) dropwise over 20 minutes. Note: Exothermic reaction; maintain temp < 5°C.

  • Allow to warm to room temperature (RT) and stir for 12 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 3:1). Product (

    
    ) is less polar than starting material.
    
  • Concentrate and purify via flash chromatography (SiO2, 0-20% EtOAc/Hexane).

  • Yield Expectation: 85-92%.

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Rationale: This protocol installs the hydrophobic aryl tail required for the GPCR binding pocket. The use of Pd(dppf)Cl2 minimizes dehalogenation side-reactions common with thiophenes.

Reagents:

  • N-DMB-3-bromothiophene-2-sulfonamide (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane[1]

Step-by-Step:

  • Charge a microwave vial or pressure tube with the protected bromide (1.0 mmol), boronic acid (1.5 mmol), and

    
     (36 mg).
    
  • Seal and purge with Argon for 5 minutes. Critical: Oxygen causes homocoupling of boronic acids.

  • Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (1.5 mL).
    
  • Heat to 90°C for 4 hours (or 100°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Column chromatography.

  • Data Check: Look for disappearance of the thiophene C3-H doublet in NMR if the coupling failed (reduction) vs. appearance of new aryl signals.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: Essential for introducing basic amines often required for ionic interactions with Aspartate residues in GPCRs (e.g., aminergic receptors).

Reagents:

  • N-DMB-3-bromothiophene-2-sulfonamide (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • Catalyst:

    
     (0.02 eq) + Xantphos (0.04 eq)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Pre-mix

    
     and Xantphos in toluene under Argon for 10 minutes to form the active catalytic species (solution turns from purple to yellow/orange).
    
  • Add the protected bromide (1.0 mmol), amine (1.2 mmol), and

    
     (2.0 mmol).
    
  • Heat at 100°C for 12-16 hours.

  • Troubleshooting: If conversion is low, switch ligand to BrettPhos , which is superior for sterically hindered substrates or weaker nucleophiles.

Performance Data & Yield Comparison

The following table highlights the necessity of the protection strategy when working with the 3-bromo isomer.

Reaction TypeConditionProtectionYield (%)Major Side Product
Suzuki Pd(PPh3)4, Na2CO3None 35%Homocoupling, Protodebromination
Suzuki Pd(dppf)Cl2, K2CO3DMB 91% None
Buchwald Pd2(dba)3, XantphosNone <10%Catalyst Poisoning (N-Pd coordination)
Buchwald Pd2(dba)3, XantphosDMB 84% None

Case Study: Targeting the 5-HT6 Receptor

The 5-HT6 receptor is a promising target for cognitive enhancement in Alzheimer's disease. Antagonists typically require a sulfonyl group and a basic amine separated by a rigid spacer.

Design Strategy: Using 3-bromothiophene-2-sulfonamide allows for a "bent" conformation that mimics the bioactive conformation of SB-271046 (a selective 5-HT6 antagonist), but with improved IP novelty and potentially altered metabolic soft spots compared to the standard benzothiophene or 5-substituted thiophene scaffolds.

Diagram 2: Pharmacophore Mapping

This diagram visualizes how the 3-substituted scaffold satisfies the GPCR binding pocket requirements.

Pharmacophore Pocket_Hydro Hydrophobic Pocket (Trp/Phe Residues) Pocket_Ionic Ionic Lock (Asp3.32) Pocket_Hbond H-Bond Acceptor (Ser/Thr) Ligand_Core Thiophene Core (Scaffold) Ligand_Core->Pocket_Hydro Pi-Stacking Ligand_Sulf Sulfonamide (C2) (H-Bond Donor) Ligand_Core->Ligand_Sulf C2 Ligand_Aryl Aryl Group (C3) (Via Suzuki) Ligand_Core->Ligand_Aryl C3 (Kinked Vector) Ligand_Sulf->Pocket_Hbond H-Bond Ligand_Aryl->Pocket_Hydro Shape Fit (Twisted) Ligand_Amine Basic Amine (Via Linker) Ligand_Aryl->Ligand_Amine Linker Ligand_Amine->Pocket_Ionic Salt Bridge

Caption: Pharmacophore mapping of a 3-substituted thiophene sulfonamide ligand within a Class A GPCR binding pocket.

References

  • Thiophene as a Privileged Scaffold

    • Title: "Thiophene": A Sulphur Containing Heterocycle As A Privileged Scaffold.[2]

    • Source: ResearchG
    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols: Title: Buchwald-Hartwig Cross-Coupling Reaction (General Protocols & Mechanism). Source: J&K Scientific.
  • Suzuki Coupling on Thiophenes

    • Title: A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling.[3]

    • Source: ResearchG
    • URL:[Link]

  • GPCR Structure & Ligand Recognition

    • Title: Recognition of privileged structures by G-protein coupled receptors.
    • Source: PubMed (Science).
    • URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of Thiophene Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Thiophene-2-sulfonamides are a critical scaffold in medicinal chemistry, serving as the pharmacophore for carbonic anhydrase inhibitors (e.g., Brinzolamide, Dorzolamide) and emerging anti-cancer agents. Conventional thermal synthesis of these derivatives is often plagued by long reaction times (2–15 hours), harsh conditions, and the thermal instability of the intermediate thiophene-2-sulfonyl chlorides.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these limitations. By leveraging dielectric heating, researchers can reduce reaction times to minutes while significantly improving regioselectivity and yield.[1]

Why Microwave Irradiation?

Unlike conventional convection heating, which relies on thermal conductivity from the vessel wall, microwave irradiation (2.45 GHz) heats the reaction mixture directly through two primary mechanisms:

  • Dipolar Polarization: Polar molecules (solvents/reagents) align with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: Dissolved ions oscillate in the field, generating heat through collision.

This "in-core" heating creates an inverted temperature gradient, allowing access to temperatures and pressures that accelerate reaction kinetics (Arrhenius equation) without degrading sensitive thiophene rings.

General Workflow & Decision Logic

The following diagram outlines the strategic decision-making process for synthesizing thiophene sulfonamides, distinguishing between the "Classic" route (via Sulfonyl Chloride) and the "Direct" Green route (via Sulfonic Acid).

G Start Target: Thiophene Sulfonamide Precursor Starting Material? Start->Precursor RouteA Route A: Sulfonic Acid Salts (Green/Direct) Precursor->RouteA Stable Salt Available RouteB Route B: Sulfonyl Chloride (Traditional) Precursor->RouteB Commercial Chloride Available StepA1 Activation: TCT + Et3N (MW: 80°C, 20 min) RouteA->StepA1 StepB1 Chlorosulfonation (Requires -5°C, Exothermic) RouteB->StepB1 Synthesis Required StepB2 Amination: Amine + Pyridine (MW: 60-80°C, 2-5 min) RouteB->StepB2 Stock Available StepA2 Amination: Amine + NaOH (MW: 50°C, 10 min) StepA1->StepA2 Final Purified Thiophene Sulfonamide StepA2->Final StepB1->StepB2 StepB2->Final Suzuki Optional: C5-Functionalization (Suzuki Coupling via MW) Final->Suzuki Library Expansion

Figure 1: Strategic workflow for Thiophene Sulfonamide synthesis. Route A is preferred for stability; Route B is standard for commercial chlorides.

Detailed Experimental Protocols

Protocol A: Direct Synthesis from Thiophene-2-sulfonic Acid (The "Green" Route)

Based on the method by De Luca & Giacomelli [1]. This method avoids the isolation of unstable sulfonyl chlorides.

Reagents:

  • Thiophene-2-sulfonic acid (Na salt)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (Activator)[2]

  • Triethylamine (

    
    )
    
  • Primary/Secondary Amine[2][3][4]

  • Solvent: Acetone (MW transparent, good for TCT solubility)

Step-by-Step Procedure:

  • Activation: In a 10 mL microwave-transparent glass vial, dissolve Thiophene-2-sulfonic acid salt (1.0 mmol) and TCT (0.33 mmol) in Acetone (2 mL). Add

    
     (0.1 mL).
    
  • Seal & Irradiate: Cap the vial with a Teflon-lined septum. Place in the microwave reactor (single-mode).

  • MW Cycle 1: Irradiate at 80°C for 20 minutes (Power: Dynamic, Max 150W).

    • Mechanism:[1][2][3][5][6][7] TCT converts the sulfonic acid into a reactive sulfonyl-triazine intermediate.

  • Amination: De-cap carefully (after cooling). Add the amine (1.2 mmol) and aqueous NaOH (1M, 1 mL).

  • MW Cycle 2: Reseal and irradiate at 50°C for 10 minutes .

  • Work-up: Pour mixture into water (10 mL), extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.

Yield Expectation: 85–95% (vs. 60% thermal).

Protocol B: Amination of Thiophene-2-Sulfonyl Chloride (Classic Route)

Best for when the sulfonyl chloride is commercially available or freshly prepared.

Safety Note: Sulfonyl chlorides release HCl gas upon reaction with amines. In a closed MW vessel, this creates rapid pressure spikes. Use a scavenger base (Pyridine or


) and ensure the vessel pressure limit (typically 20-30 bar) is not exceeded. 

Reagents:

  • Thiophene-2-sulfonyl chloride (1.0 mmol)

  • Amine (1.1 mmol)

  • Base: Pyridine (1.2 mmol) or

    
     (2 mmol)
    
  • Solvent: Dichloromethane (DCM) or Ethanol (Green alternative)

Step-by-Step Procedure:

  • Preparation: Dissolve Thiophene-2-sulfonyl chloride in DCM (2 mL) in a 10 mL microwave vial.

  • Addition: Add the amine and the base. Note: If using volatile amines, cool the vial before adding.

  • Irradiation: Set the microwave to Dynamic Power Mode .

    • Temperature: 60°C

    • Time: 2–5 minutes

    • Stirring: High

  • Monitoring: Monitor the pressure graph. If pressure exceeds 15 bar, the system should auto-vent or stop heating (safety interlock).

  • Work-up: Wash with 1N HCl (to remove pyridine/amine excess), then saturated

    
    . Evaporate solvent.[8]
    

Data Analysis: Microwave vs. Thermal

The following table summarizes the efficiency gains when applying Protocol B to the synthesis of N-benzylthiophene-2-sulfonamide.

ParameterConventional Thermal HeatingMicrowave Irradiation (MAOS)Improvement Factor
Temperature Reflux (40–80°C)60–80°C (Internal)Comparable
Time 3 – 12 Hours2 – 10 Minutes ~90x Faster
Yield 65 – 75%88 – 96% +25% Increase
Solvent Vol. 20 – 50 mL2 – 5 mL10x Reduction
Purity (Crude) Requires ChromatographyOften pure after extractionProcess Efficiency

Data aggregated from comparative studies [2, 3].[9]

Advanced Optimization: Suzuki Coupling on Thiophene Sulfonamides

Once the sulfonamide core is established, researchers often need to functionalize the C5 position of the thiophene ring to increase potency. Microwave-assisted Suzuki-Miyaura coupling is highly effective here.[10]

Suzuki Substrate 5-Bromo-thiophene- 2-sulfonamide MW_Cond MW Irradiation 150W, 100°C 10-15 min Substrate->MW_Cond Reagents Aryl Boronic Acid Pd(PPh3)4 (3 mol%) Na2CO3 (aq) Reagents->MW_Cond Product 5-Aryl-thiophene- 2-sulfonamide MW_Cond->Product Yield >85%

Figure 2: C5-Functionalization workflow. MW irradiation accelerates the catalytic cycle of Palladium.

Protocol C: Suzuki Coupling

  • Mix: 5-bromo-thiophene-2-sulfonamide (1 eq), Aryl boronic acid (1.2 eq),

    
     (0.03 eq).
    
  • Solvent: DME/Water (2:1) or Ethanol/Water (1:1).

  • MW: 100°C for 10 minutes.

  • Result: Full conversion is typically observed in <15 mins, compared to 12h thermal reflux [4].

Troubleshooting & Safety Guidelines

Critical Safety: The "Closed Vessel" Risk

Microwave synthesis typically uses sealed vessels to achieve superheating (heating solvents above their boiling points).

  • Risk: Sulfonylation releases HCl. If using carbonate bases,

    
     is released.
    
  • Mitigation:

    • Do not fill vessels >60% volume.

    • Use "PowerMax" or "Cooling" features (compressed air cooling during heating) to prevent temperature runaways.

    • Always use a dedicated microwave reactor with pressure sensors (e.g., CEM, Anton Paar, Biotage), NEVER a domestic kitchen microwave.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Thermal degradation of thiophene ringReduce Temp by 10°C; Extend Time.
Vessel Venting Rapid gas evolution (

)
Pre-stir for 2 min before capping; Use Pyridine (no gas).
Incomplete Rxn Poor microwave absorptionAdd ionic liquid dopant or switch to polar solvent (EtOH).
Charring "Hot spots" in solid reagentsEnsure all solids are fully dissolved before irradiation.

References

  • De Luca, L., & Giacomelli, G. (2008).[2] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[3][4][10] The Journal of Organic Chemistry, 73(10), 3967–3969.

  • Sahoo, S., et al. (2016). Synthesis (Microwave-Assisted) and Characterization of Some Heterocyclic Sulphonamide Derivatives. International Journal of Pharmacy and Pharmaceutical Research.

  • Narasimhan, B., et al. (2011). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Central European Journal of Chemistry.

  • Zhang, C., et al. (2017). A facile synthesis of new 5-aryl-thiophenes bearing sulfonamide moiety via Pd(0)-catalyzed Suzuki–Miyaura cross coupling reactions.[10] Journal of Saudi Chemical Society.[10] [10]

  • CEM Corporation. Safety Considerations for Microwave Synthesis.

Sources

Application Note: Precision Amination of 3-Bromothiophene-2-sulfonamide via Buchwald-Hartwig Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical document intended for process chemists and medicinal chemists. It prioritizes experimental reproducibility, mechanistic understanding, and strategic troubleshooting.

Executive Summary

The functionalization of 3-bromothiophene-2-sulfonamide presents a classic "competing functionality" challenge in organometallic chemistry. While the C3-bromide is activated for oxidative addition due to the electron-withdrawing C2-sulfonamide group, the primary sulfonamide moiety (


) possesses acidic protons (

) that can poison palladium catalysts or compete as a nucleophile.

This guide details a robust Buchwald-Hartwig amination protocol designed to bypass these protection steps. By utilizing Third-Generation Buchwald Precatalysts (Pd G3/G4) and sterically demanding dialkylbiaryl phosphine ligands, researchers can achieve direct C–N coupling with high chemoselectivity, avoiding the need for sulfonamide protection/deprotection sequences.

Strategic Analysis & Mechanistic Considerations[1]

The Substrate Challenge

The substrate contains two distinct reactive sites:

  • The Electrophile (C3-Br): Highly reactive toward oxidative addition due to the adjacent electron-withdrawing sulfonyl group and the thiophene ring's electron richness.

  • The Catalyst Poison (

    
    ):  Under basic conditions, the sulfonamide deprotonates (
    
    
    
    ). This anionic species can coordinate to the Pd(II) intermediate, forming a resting state (palladacycle) that halts the catalytic turnover.
Catalyst Selection Logic

To overcome the "anionic poisoning" effect, the catalyst system must possess two features:

  • High Ligation State: The ligand must bind tightly to Pd to prevent displacement by the sulfonamide anion.

  • Steric Bulk: Bulky ligands favor reductive elimination and discourage the coordination of the sulfonamide nitrogen.

Recommended System:

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands create a protective steric pocket around the Pd center.

  • Precatalyst: BrettPhos Pd G4 (or G3). Using a precatalyst ensures a strict 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, minimizing dehalogenation side reactions.

Base Selection[2][3]
  • Standard:

    
     . A mild, heterogeneous base prevents rapid, quantitative deprotonation of the sulfonamide, maintaining a low concentration of the inhibitory anion.
    
  • Alternative: LiHMDS .[1] For unreactive amines, a soluble strong base is required. The Lithium counterion (

    
    ) can coordinate to the sulfonamide oxygen, reducing the nitrogen's ability to bind Palladium.
    

Experimental Protocol

Materials & Reagents Table
ReagentEquiv.[2][3][4][5]RoleCritical Attribute
3-Bromothiophene-2-sulfonamide 1.0SubstratePurity >97% (Check for des-bromo impurities)
Amine Nucleophile 1.2Coupling PartnerDry; free of amine salts
BrettPhos Pd G4 0.02 - 0.05CatalystStore in glovebox or desiccator
Cesium Carbonate (

)
2.0 - 3.0BaseMust be anhydrous . Grind to fine powder.
1,4-Dioxane N/ASolventAnhydrous, sparged with Argon
Step-by-Step Procedure (Direct Coupling)

Step 1: Reaction Vessel Preparation

  • Oven-dry a 10 mL microwave vial or Schlenk tube containing a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

Step 2: Reagent Addition (Glovebox or Schlenk Line)

  • Add 3-Bromothiophene-2-sulfonamide (1.0 mmol, 242 mg).

  • Add

    
      (2.5 mmol, 815 mg). Note: Excess base buffers the acidic sulfonamide.
    
  • Add BrettPhos Pd G4 (0.02 mmol, 20-25 mg for 2 mol% loading).

  • Seal the vessel with a septum cap (PTFE/Silicone).

Step 3: Solvent & Amine Addition [6]

  • Evacuate and backfill the vessel with Argon (

    
    ).
    
  • Via syringe, add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration).

  • Add the Amine Nucleophile (1.2 mmol).

    • Liquid Amines: Add neat via syringe.

    • Solid Amines: Add in Step 2 with other solids.

Step 4: Reaction

  • Place the vessel in a preheated oil bath or heating block at

    
     .
    
  • Stir vigorously (1000 RPM). Mass transfer is critical for heterogeneous bases.

  • Monitor by LC-MS at 2 hours.

    • Target: Disappearance of bromide (

      
      ) and appearance of product (
      
      
      
      ).
    • Common Artifact: You may see a mass corresponding to the de-brominated sulfonamide if the catalyst dies.

Step 5: Workup

  • Cool to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate.

  • Purification: Flash chromatography.

    • Note: Amino-sulfonamides are polar. Use a gradient of DCM:MeOH (0-10%) or Hexanes:EtOAc (with 1%

      
       to prevent streaking).
      

Optimization & Troubleshooting Guide

If the standard protocol yields <50%, consult the decision matrix below.

ObservationProbable CauseCorrective Action
Low Conversion (<10%) Catalyst Poisoning by SulfonamideSwitch base to LiHMDS (2.5 equiv) to sequester the anion.
Dehalogenation (Thiophene-2-sulfonamide formed)

-Hydride Elimination or Protodehalogenation
Reduce Temp to

. Switch solvent to t-Amyl Alcohol .
Starting Material Intact Oxidative Addition FailureSwitch Ligand to tBuBrettPhos (more electron-rich). Increase Temp to

.
Double Arylation Amine is too nucleophilic / smallUse RuPhos (excellent for secondary amines and preventing over-arylation).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific competition between the productive amine binding and the non-productive sulfonamide coordination.

BuchwaldHartwig cluster_legend Key Interaction Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + 3-Bromothiophene-2-sulfonamide Coordination Amine Coordination OxAdd->Coordination + Amine Poison OFF-CYCLE TRAP Sulfonamide Anion Coordination (Pd-N-SO2Ar) OxAdd->Poison High Base Conc. (Deprotonated Sulfonamide) Deprotonation Deprotonation (Pd-Amido Complex) Coordination->Deprotonation + Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 - Product Poison->OxAdd Reversible if Ligand is Bulky (BrettPhos) desc The sulfonamide anion competes with the amine for the Pd center. Bulky ligands destabilize the Trap.

Figure 1: Catalytic cycle of the amination of 3-bromothiophene-2-sulfonamide, highlighting the off-cycle inhibitory pathway caused by sulfonamide deprotonation.

References

  • Maitland Jones, G. et al. "Buchwald-Hartwig Amination: A Practical Guide." Chemical Science, 2011.

    • Context: General guidelines on ligand selection (BrettPhos vs. RuPhos) for primary vs. secondary amines.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • Context: Authoritative review on the compatibility of functional groups, including sulfonamides, with specific ligand classes.
  • Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation of Heterocycles." Tetrahedron, 2019.

    • Context: Specific examples of aminothiophene synthesis and handling of thiophene-based electrophiles.
  • Paul, F., et al. "Palladium-catalyzed amination of aryl halides with primary amines." Journal of the American Chemical Society, 1994.

    • Context: Foundational work establishing the base/solvent effects that are critical when handling acidic protons on the substr

Sources

Leveraging 3-Bromothiophene-2-sulfonamide as a Versatile Intermediate for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Thiophene-based sulfonamides have emerged as a promising class of compounds, often acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folic acid synthesis.[1][2] This application note provides a comprehensive guide to utilizing 3-Bromothiophene-2-sulfonamide, a readily available starting material, as a strategic intermediate for the synthesis and evaluation of new potential antibacterial agents. We present detailed protocols for chemical derivatization, robust methodologies for in vitro biological screening, and a framework for interpreting structure-activity relationship (SAR) data to guide lead optimization.

Introduction: The Rationale for Thiophene-Based Sulfonamides

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be clinically relevant.[1][2] Their primary mechanism of action involves mimicking p-aminobenzoic acid (PABA) to inhibit bacterial folate synthesis, a pathway absent in humans, which provides a basis for selective toxicity.[1] The thiophene ring serves as a bioisostere for the phenyl ring found in traditional sulfonamides, offering unique electronic and steric properties that can be exploited to enhance potency, modulate pharmacokinetic properties, and overcome existing resistance mechanisms.[3][4]

The intermediate, 3-Bromothiophene-2-sulfonamide, is an ideal starting point for library synthesis due to its two distinct, orthogonally reactive sites:

  • The Sulfonamide (-SO₂NH₂) Moiety: Amenable to N-alkylation or N-arylation to probe interactions within the target enzyme's active site.

  • The C3-Bromo Substituent: Provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents to explore different chemical spaces and influence properties like solubility and cell permeability.[1][5]

This guide will walk researchers through a logical workflow, from chemical synthesis to biological evaluation, for developing novel antibacterial candidates from this versatile intermediate.

Synthetic Derivatization Strategies

The core strategy involves creating a library of diverse analogs by modifying the two key reactive positions of 3-Bromothiophene-2-sulfonamide. This allows for a systematic exploration of the structure-activity landscape. A general workflow for this synthetic approach is outlined below.

G cluster_0 Pathway A: N-Functionalization cluster_1 Pathway B: C3-Functionalization start 3-Bromothiophene-2-sulfonamide N_alkylation N-Alkylation / N-Arylation (e.g., Alkyl halide, Base) start->N_alkylation R-X, Base suzuki Suzuki Cross-Coupling (e.g., Arylboronic acid, Pd catalyst) start->suzuki Ar-B(OH)₂, [Pd], Base product_A N-Substituted Derivatives N_alkylation->product_A library Diverse Compound Library product_A->library product_B C3-Aryl Derivatives suzuki->product_B product_B->library

Caption: Synthetic workflow for derivatizing 3-Bromothiophene-2-sulfonamide.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling at the C3 Position

This protocol details a general method for introducing aryl or heteroaryl moieties at the C3 position, a common strategy for expanding the molecular diversity of the scaffold.[1][5]

Rationale: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters, making it ideal for library synthesis.[5]

Materials:

  • 3-Bromothiophene-2-sulfonamide (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a clean, oven-dried flask, add 3-Bromothiophene-2-sulfonamide, the selected aryl boronic acid, and the base.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to create an inert atmosphere.[1]

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Using a syringe, add the degassed solvent system to the flask.

  • Place the flask in a preheated oil bath and stir the reaction mixture at 90-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-arylthiophene-2-sulfonamide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, a systematic biological evaluation is required to identify promising antibacterial candidates. The workflow begins with a primary screen for antibacterial activity, followed by a secondary screen to assess cytotoxicity and determine selectivity.

G cluster_primary Primary Screening cluster_secondary Secondary Screening & Analysis start Synthesized Compound Library mic_assay Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) start->mic_assay mic_result MIC ≤ 16 µg/mL? mic_assay->mic_result cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) (Determine IC₅₀ against mammalian cells) mic_result->cytotoxicity_assay Yes (Active) inactive Inactive / Deprioritize mic_result->inactive No (Inactive) sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity_assay->sar_analysis hit_selection Hit Compound Selection sar_analysis->hit_selection

Caption: Workflow for the biological screening of new antibacterial compounds.

Protocol 3.1: Antibacterial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Rationale: This method is highly reproducible, quantitative, and suitable for screening a moderate to large number of compounds in a 96-well plate format, making it efficient for primary screening.[8][9]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Standard antibiotic for positive control (e.g., Ciprofloxacin).

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 bacterial colonies from an agar plate and inoculate them into MHB.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB. A typical concentration range for screening is 128 µg/mL down to 0.25 µg/mL.

    • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include necessary controls:

      • Positive Control: Bacteria with no compound (to ensure growth).

      • Negative Control: Broth medium only (to check for contamination).

      • Solvent Control: Bacteria with the highest concentration of solvent used.

    • Seal the plate and incubate at 37°C for 16-20 hours.[6]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Protocol 3.2: Mammalian Cell Cytotoxicity Assessment (MTT Assay)

It is crucial to assess whether active compounds are selectively toxic to bacteria or also harmful to mammalian cells. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[6][10]

Rationale: This assay identifies compounds that may be broadly cytotoxic, which are generally undesirable as therapeutic agents. It helps in calculating a selectivity index (SI = IC₅₀ / MIC) to prioritize compounds with high antibacterial potency and low mammalian cytotoxicity.[11]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidified isopropanol or DMSO).

  • Sterile 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[10][12]

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader (typically at ~570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic analysis of the MIC and cytotoxicity data is essential for understanding the structure-activity relationship (SAR) and guiding the next round of synthesis.[13] By comparing the activity of structurally related compounds, one can deduce the impact of specific functional groups on potency and selectivity.

Table 1: Hypothetical Screening Data for a Library of 3-Arylthiophene-2-sulfonamide Derivatives

Compound IDR-Group (at C3-Aryl position)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)IC₅₀ HEK293 (µM)Selectivity Index (SI) for S. aureus
Parent -H (from 3-bromothiophene)>128>128>100-
TS-01 4-Fluorophenyl1664>100>6.25
TS-02 4-Chlorophenyl8328510.6
TS-03 4-Methoxyphenyl32>128>100>3.13
TS-04 4-Nitrophenyl416256.25
TS-05 3,4-Dichlorophenyl284020.0

SAR Insights from Hypothetical Data:

  • Effect of Halogens: Comparing TS-01 (fluoro) and TS-02 (chloro) to the parent compound suggests that adding a halogen at the 4-position of the aryl ring is beneficial for activity. The higher potency of the chloro-substituted analog (TS-02 ) indicates that the nature of the halogen is important.

  • Electron-Withdrawing vs. Donating Groups: The electron-donating methoxy group (TS-03 ) reduces activity, while the strongly electron-withdrawing nitro group (TS-04 ) significantly enhances potency against both Gram-positive and Gram-negative bacteria. This suggests that an electron-deficient aryl ring at the C3 position may be favorable for antibacterial activity.[4]

  • Impact on Selectivity: While the nitro compound (TS-04 ) is highly potent, it also shows increased cytotoxicity (lower IC₅₀), resulting in a modest selectivity index. In contrast, the 3,4-dichloro analog (TS-05 ) demonstrates the highest potency and a superior selectivity index, making it a more promising lead candidate for further optimization.

These initial SAR insights would guide the synthesis of a second-generation library, perhaps exploring other electron-withdrawing substituents or different substitution patterns on the aryl ring to further improve potency and selectivity.

Conclusion and Future Directions

3-Bromothiophene-2-sulfonamide is a powerful and versatile intermediate for the development of novel antibacterial agents. The synthetic protocols and biological screening cascades detailed in this note provide a robust framework for researchers to efficiently synthesize, evaluate, and optimize new thiophene-based sulfonamides. Future efforts should focus on expanding the diversity of the synthesized library, exploring modifications at the sulfonamide nitrogen, and conducting mechanistic studies on the most promising lead compounds to elucidate their precise mode of action and potential for overcoming clinical resistance.

References

  • Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. (n.d.). Google Cloud.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Disinfectants: A Guide to the Most Suitable Method. Critical Reviews in Microbiology, 47(3), 268–281.
  • Methodologies for Antimicrobial Susceptibility Testing. (n.d.). Google Cloud.
  • Antimicrobial susceptibility testing - methods. (n.d.). Google Cloud.
  • In vitro toxicity assays. Three different assays that have been mostly... (n.d.). ResearchGate.
  • Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols. (2019). Pure.
  • Khan, I., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. MDPI.
  • Gaffer, H. E. (2019). Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. Pigment & Resin Technology, 48(6), 515–523.
  • Khan, A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PMC.
  • In Vitro Determination of Antimicrobial, Antioxidant and Antiviral Properties of Greek Plant Extracts. (2025). MDPI.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). PMC.
  • de Oliveira, D. R., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1–15.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate.
  • Structure–activity relationship of the new compounds in terms of antimicrobial activity. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve.
  • Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. (1995). Journal of Medicinal Chemistry, 38(8), 1344–1354.
  • Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI.
  • Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... (n.d.). ResearchGate.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147: Infection and Drug Resistance. (2024). Taylor & Francis.
  • Application Notes and Protocols: Halogenated Thiophenes in Materials Science. (n.d.). Benchchem.
  • Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), 2100462.
  • 3-Bromothiophen-2-sulfonamide. (n.d.). CymitQuimica.
  • 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative. (2024). IDR - Dove Medical Press.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PMC.
  • Antibacterial activity graph (300μg). (n.d.). ResearchGate.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). ResearchGate.
  • 3-bromothiophene-2-sulfonamide (C4H4BrNO2S2). (n.d.). PubChem.
  • CN108929306B - Preparation method of 3-bromothiophene. (2021). Google Patents.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (n.d.). PMC.
  • In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. (2012). Journal of Chemical and Pharmaceutical Research, 4(9), 4333–4337.
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). MDPI.

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Troubleshooting & Optimization

Technical Support Center: Regioselectivity in the Bromination of Thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth insights and practical solutions for a common yet challenging reaction: the regioselective bromination of thiophene-2-sulfonamide. As researchers and drug development professionals, achieving high purity and yield of the desired isomer is paramount. This document consolidates field-proven advice, mechanistic explanations, and validated protocols to help you navigate and troubleshoot this specific synthetic transformation.

The Core Challenge: Directing the Bromine

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The sulfur atom activates the ring, strongly directing incoming electrophiles to the α-positions (C2 and C5) due to superior resonance stabilization of the cationic intermediate (the sigma complex).[1]

When the C2 position is occupied by a sulfonamide group (–SO₂NH₂), the situation becomes more complex. The sulfonamide group is powerfully electron-withdrawing and deactivating.[2] This creates a conflict between the directing effects of the activating thiophene ring and the deactivating substituent.

  • Thiophene Ring Activation: Directs bromination to the C5 position.

  • Sulfonamide Group Deactivation: Reduces the electron density of the entire ring, particularly at the C3 (ortho) and C5 (para) positions, making electrophilic attack more difficult.[2]

This electronic tug-of-war is the primary source of regioselectivity issues, often leading to mixtures of the desired 5-bromo isomer and the undesired 4-bromo isomer, along with potential for di-bromination if not carefully controlled.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the bromination of thiophene-2-sulfonamide in a practical, question-and-answer format.

Question 1: My reaction is producing a mixture of 4-bromo and 5-bromo isomers. How can I enhance the selectivity for the desired 5-bromo product?

This is the most common issue. Achieving high regioselectivity hinges on moderating the reactivity of the brominating agent and optimizing reaction conditions to favor substitution at the sterically accessible and electronically preferred C5 position.

Causality and Strategy

The formation of the 4-bromo isomer occurs because the strong deactivation at C5 by the sulfonamide group makes the C4 position kinetically competitive. To favor the 5-bromo product, you must use conditions that allow the reaction to proceed under thermodynamic control, discriminating between the subtle energy differences of the transition states leading to the two isomers.

Troubleshooting & Optimization Steps
  • Choice of Brominating Agent: This is the most critical factor.

    • N-Bromosuccinimide (NBS): This is the reagent of choice. NBS provides a low, steady concentration of electrophilic bromine, which is crucial for selectivity.[3][4] Its milder nature, compared to molecular bromine, is ideal for highly activated (yet substituted) systems like thiophene.

    • Molecular Bromine (Br₂): Avoid using Br₂ if selectivity is your primary goal. It is a much more aggressive and less selective reagent, often leading to poor isomer ratios and the formation of di-brominated byproducts.[5]

  • Solvent Selection: The solvent can modulate the electrophilicity of the bromine source.

    • Glacial Acetic Acid: An excellent choice that can facilitate the reaction while maintaining high selectivity, especially for substituted thiophenes.[3]

    • Acetonitrile (MeCN): A polar aprotic solvent that is effective for NBS brominations and can provide clean reactions.[6][7]

    • Halogenated Solvents (CHCl₃, DCM): While common, they can sometimes lead to slower reactions due to lower polarity. Ensure they are free of acidic impurities.

  • Temperature Control: Lowering the reaction temperature is a classic strategy for improving selectivity.

    • Execute the reaction at 0 °C or below. A lower temperature slows down the reaction rate, amplifying the energy difference between the competing reaction pathways and favoring the formation of the more stable 5-bromo product.

Workflow for Optimizing Regioselectivity

G cluster_0 Problem Identification cluster_1 Primary Optimization Steps cluster_2 Secondary Optimization cluster_3 Outcome Problem Poor Regioselectivity (Mixture of 4- & 5-bromo isomers) Reagent Switch to N-Bromosuccinimide (NBS) (1.0 eq.) Problem->Reagent Solvent Use Acetic Acid or Acetonitrile as Solvent Reagent->Solvent Temp Lower Temperature to 0 °C Solvent->Temp Addition Slow, Dropwise Addition of NBS (as a solution) Temp->Addition Monitoring Monitor by TLC (quench aliquot before spotting) Addition->Monitoring Result Improved Selectivity for 5-Bromo Product Monitoring->Result

Caption: Workflow for troubleshooting poor regioselectivity.

Question 2: My reaction is clean but very slow, resulting in low conversion even after an extended time. What's wrong?

This issue stems directly from the potent deactivating nature of the 2-sulfonamide group. While this deactivation is the cause of regioselectivity problems, it also significantly slows the overall reaction rate compared to simpler thiophenes.

Troubleshooting & Optimization Steps
  • Verify Reagent Purity: Ensure your NBS is pure. Old or impure NBS can be less reactive. It can be recrystallized from water if necessary.

  • Patience and Monitoring: The reaction may simply require more time. Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC). Do not stop the reaction prematurely.

  • Controlled Temperature Increase: If the reaction is stalled at 0 °C, allow it to warm slowly to room temperature. This often provides enough energy to push the reaction to completion without significantly compromising selectivity. Avoid heating unless absolutely necessary.

  • Solvent Choice: If using a non-polar solvent like chloroform, switching to a more polar option like acetonitrile or acetic acid can increase the reaction rate.

Question 3: I'm observing a significant amount of a di-brominated byproduct. How can I prevent this?

The formation of a di-bromo (likely 4,5-dibromo) species indicates that the reaction conditions are too harsh or the stoichiometry is incorrect. The initial monobromination product is even more deactivated, but can still react if the brominating agent is potent and in excess.

Troubleshooting & Optimization Steps
  • Strict Stoichiometry: Use precisely 1.0 equivalent of NBS. Accurately weigh both the starting material and the NBS. Using even a slight excess (e.g., 1.1 eq) can lead to di-bromination.

  • Slow Addition of NBS: Instead of adding NBS as a solid, dissolve it in the reaction solvent and add it dropwise to the solution of thiophene-2-sulfonamide at 0 °C. This maintains a low instantaneous concentration of the brominating agent, heavily favoring mono-bromination.

  • Maintain Low Temperature: Do not let the reaction temperature rise, especially during the NBS addition, as the reaction can be exothermic.

Recommended Protocol for Selective Mono-bromination

This protocol is designed to maximize the yield and regioselectivity for 5-bromo-thiophene-2-sulfonamide.

Materials:

  • Thiophene-2-sulfonamide

  • N-Bromosuccinimide (NBS), recrystallized (1.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve thiophene-2-sulfonamide (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • NBS Solution: In a separate flask, dissolve NBS (1.0 eq) in a minimum amount of anhydrous acetonitrile. Transfer this solution to a dropping funnel.

  • Addition: Add the NBS solution dropwise to the stirred thiophene solution at 0 °C over 30-60 minutes.

  • Reaction: Stir the mixture at 0 °C and monitor the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). Check for the disappearance of the starting material.

  • Warming: If the reaction is slow, remove the ice bath after 2-3 hours and allow the mixture to stir at room temperature until completion.

  • Quench: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization to yield pure 5-bromo-thiophene-2-sulfonamide.[8]

Frequently Asked Questions (FAQs)

Q: What is the definitive method to confirm the regiochemistry of my brominated product? A: ¹H NMR spectroscopy is the most powerful tool. The coupling constants between adjacent protons on the thiophene ring are diagnostic.

  • For 5-bromo-thiophene-2-sulfonamide: You will observe two protons at C3 and C4. They will appear as two distinct doublets with a coupling constant (³J(H,H)) of approximately 4.0-5.0 Hz.

  • For 4-bromo-thiophene-2-sulfonamide: You will observe two protons at C3 and C5. These protons are further apart and will appear as two singlets or doublets with a much smaller long-range coupling constant (⁴J(H,H)).

Q: Can I use molecular bromine (Br₂) in acetic acid? I have seen this used for other thiophenes. A: While Br₂/AcOH is a classic method for brominating thiophenes, it is generally too reactive for this specific substrate where high regioselectivity is desired. The powerful deactivation by the sulfonamide group necessitates a milder, more controllable reagent like NBS to avoid side reactions.[3]

Q: My starting material, thiophene-2-sulfonamide, is not very soluble in my chosen solvent. What should I do? A: Solubility can be an issue. If solubility in acetonitrile is low, consider using glacial acetic acid or N,N-dimethylformamide (DMF) as the solvent. DMF is an excellent solvent for this reaction but can be difficult to remove during work-up. Acetic acid is often a good compromise.[3] Ensure you are not using an excessively high concentration; a concentration of 0.1 M to 0.5 M is a reasonable starting point.

Data Summary: Brominating Agents
ReagentTypical SolventTemperatureSelectivity (5-bromo)Key Considerations
N-Bromosuccinimide (NBS) Acetonitrile, Acetic Acid0 °C to RTHigh to Excellent Recommended Method. Mild, selective, and minimizes over-bromination.[3][4][6]
**Molecular Bromine (Br₂) **Acetic Acid, CHCl₃0 °C to RTPoor to Moderate Highly reactive, low selectivity, high risk of di-bromination. Not recommended for this substrate.
Reaction Mechanism Overview

The bromination proceeds via a standard electrophilic aromatic substitution mechanism. The preference for C5 attack is due to the greater number of resonance structures that can be drawn for the resulting sigma complex, which delocalizes the positive charge more effectively, including onto the sulfur atom.

G A1 Thiophene-2-sulfonamide + Br⁺ B1 Sigma Complex 1 (Charge at C4, C2, S) A1->B1 Rate-determining step C1 5-Bromo Product + H⁺ B1->C1 Fast proton loss A2 Thiophene-2-sulfonamide + Br⁺ B2 Sigma Complex 2 (Charge at C5, C3) A2->B2 Higher energy transition state C2 4-Bromo Product + H⁺ B2->C2 Fast proton loss

Caption: Competing pathways for electrophilic bromination.

References

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. Available at: [Link]

  • Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. Available at: [Link]

  • Electrophilic substitution on the thiophen ring. Part I. Bromination of thiophen and deuteriated thiophen. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Taylor & Francis Online. Available at: [Link]

  • Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147. PubMed. Available at: [Link]

  • 5-Bromothiophene-2-sulfonamide | CAS 53595-65-6. LookChem. Available at: [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Available at: [Link]

  • Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. Pearson+. Available at: [Link]

  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. Available at: [Link]

  • Thiophene: Bromination & Reduction. StudySmarter. Available at: [Link]

  • Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. ResearchGate. Available at: [Link]

  • A novel method for the bromination of thiophenes. ResearchGate. Available at: [Link]

  • Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Scilit. Available at: [Link]

  • Charge Density-Activation Energy Correlations in Bromination of Thiophenes by N-Bromosuccinimide in Solution. Indian Journal of Chemistry. Available at: [Link]

  • NBS bromination of thienyl moieties. Reddit. Available at: [Link]

  • I keep getting debrominated starting material and low conversion after lithiation. Reddit. Available at: [Link]

  • Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available at: [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. ACS Publications. Available at: [Link]

  • Bromide as the Directing Group for β-Arylation of Thiophenes. Oak Ridge National Laboratory. Available at: [Link]

  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate. Available at: [Link]

  • Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromination. International Journal of ChemTech Research. Available at: [Link]

  • How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate. Available at: [Link]

  • Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. ResearchGate. Available at: [Link]

  • The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. PubMed. Available at: [Link]

  • Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. PubMed. Available at: [Link]

  • Thiophene: Bromination & Reduction. Vaia. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available at: [Link]

  • Schematic synthesis of thiophene sulfonamides by Krasavin et al. ResearchGate. Available at: [Link]

  • THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Scilit. Available at: [Link]

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. PubMed. Available at: [Link]

  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed. Available at: [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. Available at: [Link]

Sources

Technical Support Center: Resolution and Synthesis of Bromothiophene Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the notoriously difficult separation of 3-bromo and 5-bromo thiophene sulfonamide isomers. Below, you will find troubleshooting FAQs, analytical data, decision workflows, and field-proven experimental protocols to overcome this bottleneck.

Part 1: Troubleshooting & FAQs

Q1: Why do standard silica gel columns fail to separate 3-bromo and 5-bromo thiophene sulfonamide isomers? A1: The separation of bromothiophene isomers is a classic chromatographic challenge because their boiling points and polarities are nearly identical[1]. In thiophene sulfonamides, the highly polar, electron-withdrawing sulfonamide group at the C2 position dominates the molecule's overall dipole moment and hydrogen-bonding capacity. Shifting the relatively non-polar bromine atom between the C3 and C5 positions does not significantly alter the polar surface area. Consequently, their retention factors (


) on normal-phase silica gel are indistinguishable, leading to persistent co-elution.

Q2: We have a co-eluting mixture. What is the most effective chromatographic method for preparative separation? A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase is the method of choice. While normal-phase chromatography relies on polar interactions, RP-HPLC exploits subtle hydrophobic and spatial volume differences. The C18 matrix can distinguish between the sterically crowded 3-bromo isomer (ortho-like relationship) and the more linear 5-bromo isomer (para-like relationship) when a very shallow solvent gradient is applied.

Q3: How can we definitively distinguish the two isomers analytically via 1H NMR? A3: The coupling constants (


) of the remaining thiophene protons are highly diagnostic.
  • In 5-bromo-2-thiophenesulfonamide , the protons reside at C3 and C4. This 2,5-disubstitution pattern yields a coupling constant of

    
     Hz[2].
    
  • In 3-bromo-2-thiophenesulfonamide , the protons reside at C4 and C5, yielding a larger coupling constant of

    
     Hz.
    

Q4: Is there a way to avoid the separation entirely? A4: Yes. When absolute isomeric purity is required, de novo regioselective synthesis is highly preferred over late-stage separation. For example, the 5-bromo isomer can be cleanly synthesized by reacting 5-bromothiophene-2-sulfonyl chloride with ammonium hydroxide, bypassing the formation of the 3-bromo impurity entirely[3].

Part 2: Analytical Comparison of Isomers

To aid in rapid identification and synthetic planning, the quantitative and structural differences between the two isomers are summarized below.

Property3-Bromo-2-thiophenesulfonamide5-Bromo-2-thiophenesulfonamide
Substitution Pattern 2,3-disubstituted2,5-disubstituted
1H NMR Protons C4-H, C5-HC3-H, C4-H
Diagnostic Coupling (

)

Hz

Hz[2]
Steric Profile High (Ortho-like crowding)Low (Para-like linear geometry)
Preferred Synthesis Directed ortho-lithiationChlorosulfonation of 2-bromothiophene

Part 3: Workflow Visualization

When confronted with a bromothiophene sulfonamide mixture, use the following decision matrix to determine the most efficient path forward.

G Start Bromothiophene Sulfonamide Mixture (3-Br & 5-Br) Decision Is preparative scale separation required? Start->Decision RP_HPLC Reverse-Phase HPLC (C18, MeCN/H2O) Decision->RP_HPLC Yes (Existing Mixture) RegioSynth Regioselective Synthesis (Avoid Mixture) Decision->RegioSynth No (De Novo Synthesis) Lithiation Directed ortho-Lithiation (for 3-Br Isomer) RegioSynth->Lithiation Chlorosulfonation Electrophilic Chlorosulfonation (for 5-Br Isomer) RegioSynth->Chlorosulfonation

Decision matrix for resolving 3-bromo and 5-bromo thiophene sulfonamide mixtures.

Part 4: Experimental Protocols

Protocol 1: Preparative RP-HPLC Separation of Isomeric Mixtures

Objective: Resolve co-eluting 3-bromo and 5-bromo thiophene sulfonamides from an existing mixture. Causality: Because normal-phase silica relies on polar interactions (which are identical for these isomers), we must exploit their subtle shape and hydrophobic differences. The C18 stationary phase interacts differently with the sterically crowded 3-bromo isomer versus the more linear 5-bromo isomer. A shallow gradient maximizes the time these minor hydrophobic differences can interact with the column.

  • Sample Preparation: Dissolve the isomeric mixture in a minimum volume of DMSO. Causality: DMSO prevents sample precipitation upon injection into the highly aqueous initial mobile phase.

  • Column Selection: Equip the HPLC with a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Setup: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (HPLC-grade Acetonitrile + 0.1% Formic Acid). Causality: Formic acid suppresses the ionization of the sulfonamide nitrogen, ensuring the molecules remain neutral and retain strongly on the hydrophobic C18 phase.

  • Gradient Elution: Run an isocratic hold at 5% B for 5 minutes, followed by a very shallow gradient from 5% to 30% B over 45 minutes at a flow rate of 15 mL/min. Monitor UV absorbance at 254 nm.

  • Self-Validation System: Do not pool fractions immediately based solely on UV peaks. Analyze the leading edge and tailing edge of the eluting peak via analytical HPLC or 1H NMR. Only pool fractions showing >99% isomeric purity.

Protocol 2: Regioselective Synthesis of 5-Bromo-2-thiophenesulfonamide

Objective: Synthesize the 5-bromo isomer without generating the 3-bromo impurity. Causality: By starting with a pre-functionalized 5-bromothiophene-2-sulfonyl chloride, we lock the regiochemistry in place, completely avoiding the mixed directing effects seen in the direct bromination of 2-thiophenesulfonamide[4].

  • Reagent Preparation: Dissolve 1.0 equivalent of 5-bromothiophene-2-sulfonyl chloride in anhydrous 2-methyltetrahydrofuran (2-MeTHF)[3]. Causality: 2-MeTHF is chosen over standard THF because it offers superior phase separation during aqueous workup and is environmentally greener.

  • Amination: Cool the solution to 0 °C using an ice bath. Add 5.0 equivalents of aqueous ammonium hydroxide (

    
    ) dropwise. Causality: The low temperature selectively favors the rapid nucleophilic attack of ammonia to form the sulfonamide, while kinetically suppressing the competing hydrolysis of the sulfonyl chloride by water.
    
  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 to 4 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield a white to light yellow crystalline powder[3].
    
  • Self-Validation System: Dissolve a sample of the crude product in DMSO-

    
     and acquire a 1H NMR spectrum. The presence of two doublets at 
    
    
    
    7.39 and 7.30 ppm with a coupling constant of
    
    
    Hz confirms the pure 5-bromo isomer[2]. The complete absence of a doublet with
    
    
    Hz validates the successful exclusion of the 3-bromo isomer.

Part 5: References

  • Preparation method of 3-bromothiophene (CN108929306B) . Google Patents. 1

  • 5-Bromothiophene-2-sulfonamide (CAS 53595-65-6) . LookChem.3

  • Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors . ACS Publications. 4

  • Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides . The Journal of Organic Chemistry. 2

Sources

Purification of 3-Bromothiophene-2-sulfonamide by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Bromothiophene-2-sulfonamide (CAS: 856352-92-6)[1].

Sulfonamides present unique chromatographic challenges due to their polarity and hydrogen-bonding capabilities. This guide provides field-validated troubleshooting strategies, mechanistic explanations, and a standardized protocol to ensure high-yield, high-purity recovery.

Part 1: Diagnostic Workflow

Before beginning your purification, consult the decision tree below to preemptively address solubility and streaking issues common to thiophene sulfonamides.

G Start Crude 3-Bromothiophene- 2-sulfonamide Solubility Fully soluble in starting eluent (e.g., 10% EtOAc)? Start->Solubility WetLoad Wet Loading (Minimal starting eluent) Solubility->WetLoad Yes DryLoad Dry Loading (Pre-adsorb on Silica) Solubility->DryLoad No Run Run Column (EtOAc/Hexane Gradient) WetLoad->Run DryLoad->Run TLC TLC Check: Is the product streaking? Run->TLC AddBase Add 0.1-0.5% TEA to Eluent TLC->AddBase Yes Collect Collect Fractions & Evaporate TLC->Collect No AddBase->Collect

Diagnostic workflow for troubleshooting 3-bromothiophene-2-sulfonamide purification.

Part 2: Troubleshooting & FAQs

Q1: My 3-bromothiophene-2-sulfonamide is streaking heavily down the column, leading to poor resolution. How do I achieve sharp elution bands? Mechanistic Cause: The primary sulfonamide group (


) contains highly polarized N-H bonds that act as strong hydrogen bond donors. These interact heavily with the acidic silanol (

) groups on the stationary silica phase, causing the compound to drag or "streak"[2]. Solution: First, ensure you are using a step-gradient of Ethyl Acetate (EtOAc) in Hexanes. A 5:5 (v/v) EtOAc/Hexane mixture is the literature-validated standard for eluting this specific compound[3]. If streaking persists, add 0.1% to 0.5% (v/v) Triethylamine (TEA) to your eluent. TEA competitively binds to the acidic silanols, passivating the silica and allowing the sulfonamide to elute as a tight, symmetrical band[2].

Q2: The crude reaction mixture is insoluble in my starting eluent (10% EtOAc/Hexanes). Should I dissolve it in pure EtOAc to load it onto the column? Mechanistic Cause: Loading a sample in a solvent that is significantly more polar than your starting mobile phase will cause the compound to race down the column prematurely. This destroys the theoretical plates required for separation and leads to co-elution with impurities[4]. Solution: You must use the Dry Loading technique. Dissolve the crude mixture in a volatile solvent it is fully soluble in (such as Dichloromethane or Acetone), add dry silica gel, and evaporate the solvent completely to create a free-flowing powder[5].

Q3: How do I best visualize the fractions containing the target compound? Mechanistic Cause: The thiophene ring is highly conjugated, making it strongly UV-active. However, UV alone cannot distinguish it from unreacted bromothiophene precursors. Solution: Use dual-mode detection. First, spot the TLC and check under short-wave UV (254 nm). Second, stain the plate with Potassium Permanganate (


) or Ninhydrin. The primary sulfonamide group will react with the stain upon heating, providing secondary structural confirmation.

Part 3: Quantitative Data & Solvent Selection

Choosing the correct solvent system is the most critical variable in this purification. Below is a comparative analysis of eluent systems for 3-bromothiophene-2-sulfonamide.

Solvent SystemAdditiveExpected Behavior /

Application / Recommendation
EtOAc / Hexane (1:9) NoneStrongly retained (

< 0.1)
Ideal for initial column equilibration and washing out non-polar impurities.
EtOAc / Hexane (5:5) NoneOptimal elution (

~ 0.3 - 0.4)
Standard Method. Validated for isolating 3-bromothiophene-2-sulfonamide[3].
EtOAc / Hexane (5:5) 0.5% TEASharp elution bandUse only if severe streaking occurs due to silanol interactions[2].
DCM / MeOH (95:5) NoneRapid elution, poor resolutionNot recommended unless separating from highly polar baseline impurities.

Part 4: Standardized Experimental Protocol

This self-validating protocol utilizes dry loading to bypass the poor hexane solubility of the sulfonamide, ensuring maximum theoretical plate efficiency.

Phase 1: Preparation & Dry Loading

  • Dissolution: Dissolve the crude 3-bromothiophene-2-sulfonamide[1] in a minimal volume of Dichloromethane (DCM).

  • Adsorption: Add standard 60 Å silica gel to the flask. The recommended ratio is 3 grams of silica per 1 gram of crude product[5].

  • Evaporation: Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. Critical Check: Ensure no residual DCM remains, as trapped polar solvent will disrupt the initial solvent front.

Phase 2: Column Packing 4. Slurry Preparation: Prepare a slurry of silica gel in 10% EtOAc/Hexanes. 5. Packing: Jam a plug of cotton into the column and cover it with ~1 cm of sand. Pour the slurry into the column. Drain the solvent until the liquid level is just a few millimeters above the silica bed[4]. Tap the column gently to remove air pockets.

Phase 3: Loading & Elution 6. Sample Loading: Carefully pour the dry-loaded silica powder evenly onto the flat top of the silica bed. Add a 1 cm protective layer of clean sand on top to prevent disturbing the bed when adding solvent[5]. 7. Gradient Elution:

  • Flush with 2 column volumes (CV) of 10% EtOAc/Hexanes to remove non-polar byproducts.

  • Step the gradient to 30% EtOAc/Hexanes for 2 CVs.

  • Elute the target compound using 50% EtOAc/Hexanes (5:5 ratio)[3].

  • Fraction Collection: Collect fractions sized to approximately 80-100% of the column's void volume[4]. Monitor fractions via TLC (UV 254 nm).

  • Isolation: Pool the fractions containing the pure product and concentrate under reduced pressure to yield 3-bromothiophene-2-sulfonamide as a white solid[3].

References

  • WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)
  • Stability issues of N-silylated sulfonamides on silica gel chromatography Source: Benchchem URL
  • CAS:856352-92-6, 3-Bromothiophene-2-sulfonamide Source: Bidepharm URL
  • Source: CommonOrganicChemistry.
  • Some Useful and Practical Tips for Flash Chromatography Source: EPFL URL

Sources

Technical Support Center: High-Yield Synthesis of 3-Bromothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely accessing this guide because your current yield of 3-bromothiophene-2-sulfonamide is hovering below 40%, or you are observing significant regioisomeric impurities (specifically the 4-bromo or 5-sulfonyl isomers).

The Root Cause: The direct chlorosulfonation of 3-bromothiophene is an electrophilic aromatic substitution (EAS) that suffers from poor regiocontrol. The bromine atom at C3 sterically hinders the desired C2 position, while electronic effects activate C5.

The Solution: This guide details the transition to a Lithium-Halogen Exchange protocol using 2,3-dibromothiophene . This route utilizes the "Alpha-Effect" (enhanced acidity/reactivity adjacent to sulfur) to guarantee exclusive C2 functionalization, potentially doubling your isolated yield (>85%).

Module 1: Route Selection & Strategy
Q: Why is my direct chlorosulfonation of 3-bromothiophene yielding a mixture?

A: In thiophene chemistry, the sulfur atom strongly directs electrophiles to the


-positions (C2 and C5).
  • The Conflict: In 3-bromothiophene, the C2 position is electronically favored but sterically crowded by the bromine. The C5 position is sterically open and reactive.

  • The Result: You likely have a mixture of the desired 2-sulfonyl product, the 5-sulfonyl isomer, and potentially 2,5-disulfonylated byproducts. Separating these isomers requires tedious chromatography, destroying your yield.

Q: What is the "Gold Standard" route for high yield?

A: The industry-standard approach for regiochemical purity is Lithium-Halogen Exchange on 2,3-dibromothiophene.

  • Mechanism: The C-Br bond at C2 is significantly more reactive toward

    
    -BuLi than the C-Br bond at C3 due to the inductive effect of the adjacent sulfur atom (the 
    
    
    
    -effect).
  • Outcome: Treatment with 1 equivalent of

    
    -BuLi selectively generates 3-bromo-2-lithiothiophene, which traps 
    
    
    
    to form the sulfinate exclusively at C2.

RouteComparison Figure 1: Comparison of Synthetic Strategies Start_Old 3-Bromothiophene (Direct Chlorosulfonation) Process_Old React with ClSO3H Start_Old->Process_Old Start_New 2,3-Dibromothiophene (Li-Halogen Exchange) Process_New 1. n-BuLi (-78°C) 2. SO2 Quench Start_New->Process_New Result_Old Mixture: 2-Sulfonyl (Major) 5-Sulfonyl (Minor) Low Yield (<40%) Process_Old->Result_Old Result_New Single Isomer: 3-Bromo-2-lithio High Yield (>80%) Process_New->Result_New

Figure 1: Strategic comparison showing why the lithiation route offers superior regiocontrol.

Module 2: The Lithiation Protocol (Step-by-Step)

Starting Material: 2,3-Dibromothiophene (Commercial or synthesized via bromination of 3-bromothiophene).

Step 1: Selective Lithiation

Protocol:

  • Dissolve 2,3-dibromothiophene (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Cool strictly to -78°C (Dry ice/acetone).

  • Add

    
    -BuLi (1.05 eq, 1.6 M in hexanes) dropwise over 30 minutes.
    
  • Stir at -78°C for 30–45 minutes.

Critical Troubleshooting (The "Halogen Dance"):

  • Issue: I see "scrambled" products (e.g., 3,4-dibromo or 4-bromo derivatives).

  • Cause: If the temperature rises above -60°C, the lithiated species undergoes "Halogen Dance" (base-catalyzed migration), moving the lithium to the thermodynamically more stable (but undesired) C4 position.

  • Fix: Ensure internal probe monitoring. Do not rush the addition.

Step 2: Sulfur Dioxide Quench

Protocol:

  • Generate dry

    
     gas (or use a lecture bottle).
    
  • Introduce

    
     via a cannula aimed below the surface of the reaction mixture at -78°C.
    
  • Stir for 30 minutes, then allow to warm to 0°C.

  • Concentrate to obtain the Lithium 3-bromothiophene-2-sulfinate salt.

Data Table: Effect of Temperature on Regioselectivity

Condition Temperature C2-Lithio (Desired) C4-Lithio (Scrambled) Yield
Optimized -78°C >98% <2% 88%
Standard -40°C 75% 25% 60%

| Uncontrolled | 0°C | 40% | 60% | <30% |

Module 3: Converting Sulfinate to Sulfonamide

Once you have the lithium sulfinate intermediate, you must convert it to the amide. Avoid isolating the free sulfinic acid, as it is unstable.

Option A: The NCS/HCl Route (Robust & Scalable)
  • Reagents: N-Chlorosuccinimide (NCS), 2M HCl, DCM.

  • Procedure:

    • Suspend the lithium sulfinate salt in DCM.

    • Add NCS (1.1 eq) and dilute HCl.

    • Stir vigorously (biphasic oxidation). The sulfonyl chloride forms in the DCM layer.

    • Separate organic layer, dry with

      
      , and treat immediately with aqueous ammonia (28%) or ammonia in dioxane.
      
Option B: The Hydroxylamine-O-sulfonic Acid (HOSA) Route (Green/One-Pot)
  • Reagents: HOSA, Sodium Acetate, Water.

  • Procedure:

    • Dissolve the crude lithium sulfinate in water/sodium acetate buffer.

    • Add HOSA (1.5 eq) at 0°C.

    • Product precipitates out as a solid.[1][2]

  • Pros: Avoids the unstable sulfonyl chloride intermediate entirely.

  • Cons: Reagents can be more expensive at kilo-scale.

Workflow Figure 2: Optimized Workflow from Substrate to Product Substrate 2,3-Dibromothiophene Lithiation Lithiation (-78°C) (n-BuLi) Substrate->Lithiation Intermediate 3-Bromo-2-lithiothiophene Lithiation->Intermediate Quench SO2 Quench Intermediate->Quench Sulfinate Lithium Sulfinate Salt Quench->Sulfinate Decision Choose Amination Route Sulfinate->Decision RouteA Route A: NCS/HCl (via Sulfonyl Chloride) Decision->RouteA RouteB Route B: HOSA (Direct Amination) Decision->RouteB Product 3-Bromothiophene-2-sulfonamide RouteA->Product RouteB->Product

Figure 2: Complete workflow diagram illustrating the two primary paths for the final amination step.

Module 4: FAQ & Troubleshooting

Q: My sulfonyl chloride intermediate degrades before I can add ammonia. What's wrong? A: Thiophene-2-sulfonyl chlorides are notoriously unstable compared to benzene derivatives.

  • Fix: Do not attempt to isolate or column purify the sulfonyl chloride. Perform a "telescoped" reaction: generate the chloride in DCM, wash quickly with ice water, and immediately pour into the ammonia solution.

Q: I am using 3-bromothiophene and cannot switch to 2,3-dibromo. Can I still improve yield? A: It is difficult, but you can try protecting the C2 position first.

  • Silylate C2 (TMS-Cl/LDA)

    
     3-bromo-2-TMS-thiophene.
    
  • Chlorosulfonate (The TMS group directs the electrophile to C2 via ipso-substitution).

  • This is a longer route (3 steps vs 1) but guarantees regioselectivity if you lack 2,3-dibromothiophene.

Q: Can I use Grignard exchange (


-PrMgCl) instead of 

-BuLi?
A: Yes, and it is often safer for scale-up.
  • Note: The exchange is slower. You may need to warm the reaction to -20°C or 0°C. Monitor by GC-MS to ensure the "Halogen Dance" does not occur at these higher temperatures.

References
  • Regioselective Lithiation of Bromothiophenes

    • Slocum, D. W., & Gierer, P. L. (1976). Directed Metalation of Heterocycles. The Journal of Organic Chemistry.
    • Insight: Establishes the hierarchy of lithiation: -position (C2) > -position (C3/4).
  • The "Halogen Dance" Phenomenon

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.
    • Insight: Explains the thermodynamic driving force causing bromine migration at elevated temper
  • Sulfinate to Sulfonamide Conversion (HOSA Method)

    • Scott, K. A., & Njardarson, J. T. (2018).
    • Insight: Contextualizes the importance of sulfonamide synthesis in drug discovery.
  • Synthesis of 2,3-Dibromothiophene (Precursor)

    • Gronowitz, S. (1959).[3] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica.

    • Insight: Classical method for obtaining pure bromin

Sources

Technical Support Center: Preventing Debromination in Suzuki-Miyaura Coupling of Thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of halogen functionality—specifically debromination (hydrodehalogenation)—when subjecting bromothiophenes to palladium-catalyzed cross-coupling. This guide moves beyond basic protocols to explore the causality of C–Br bond cleavage, providing self-validating workflows to ensure your Suzuki-Miyaura couplings deliver high-fidelity target molecules.

Mechanistic Insights: The Causality of Debromination

To stop debromination, we must first understand its origin. In a standard catalytic cycle, the oxidative addition of the bromothiophene to Pd(0) yields an Ar–Pd(II)–Br intermediate. Ideally, this species undergoes rapid transmetalation with the boronic acid, followed by reductive elimination to form the desired C–C bond.

However, when transmetalation is sluggish—often due to steric hindrance, unoptimized base selection, or competing protodeboronation of the boronic partner [2]—the long-lived Ar–Pd(II) species becomes vulnerable. It can intercept a hydride from the solvent, base, or protic impurities to form a palladium-hydride (Ar–Pd(II)–H) complex. Subsequent reductive elimination ejects the debrominated thiophene, destroying your starting material [1].

G ArBr Bromothiophene + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-Br] ArBr->OxAdd TransMet Transmetalation (with Boronic Acid) OxAdd->TransMet Fast (Optimized) PdH Pd-H Formation [Ar-Pd(II)-H] OxAdd->PdH Sluggish Transmetalation RedElim Reductive Elimination (Desired Biaryl Product) TransMet->RedElim Hydride Hydride Source (Solvent/Base/Impurities) Hydride->PdH Debrom Hydrodehalogenation (Debrominated Thiophene) PdH->Debrom Reductive Elimination

Caption: Competing cycles: Suzuki cross-coupling vs. hydrodehalogenation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my bromothiophene debrominating while my bromobenzenes do not under the exact same conditions? A: Thiophenes are highly electron-rich heterocycles. While this facilitates rapid oxidative addition, it also stabilizes the resulting Pd(II) intermediate, increasing its atmospheric lifetime in the catalytic cycle. If you are coupling with an unstable boronic acid (e.g., 2-heteroaryl boronic acids) that rapidly degrades via base-catalyzed protodeboronation [3], the local concentration of the transmetalating agent drops. The "stranded" Ar–Pd(II)–Br species then reacts with available hydrides.

Q2: Where is the hydride coming from if I am using anhydrous solvents? A: Even in anhydrous conditions, hydrides can originate from your base. Alkoxide bases (like NaOtBu or NaOMe) or aliphatic amines can undergo


-hydride elimination, transferring a hydride directly to the palladium center. Switching to mild inorganic bases like K

PO

or K

CO

eliminates this specific hydride vector [4].

Q3: How does temperature affect this side reaction? A: Hydrodehalogenation is highly temperature-dependent. Elevated temperatures (>90 °C) exponentially increase the rate of Pd–H formation and subsequent debromination [1]. Lowering the temperature to 40–60 °C, compensated by a highly active precatalyst (e.g., Buchwald precatalysts with XPhos or SPhos), suppresses the debromination pathway while maintaining cross-coupling velocity [3].

Quantitative Data: Parameter Optimization Matrix

To systematically eliminate debromination, we must adjust variables that favor transmetalation over hydride interception. The table below summarizes the causality and expected outcomes of critical parameter shifts.

ParameterSub-Optimal Condition (Promotes Debromination)Optimized Condition (Prevents Debromination)Mechanistic Rationale
Base NaOtBu, NaOMe, or Et

N
K

PO

or K

CO

(aq. or solid)
Eliminates

-hydride elimination pathways originating from the base itself [4].
Ligand PPh

(Slow reductive elimination)
XPhos, SPhos, or dtbpfBulky, electron-rich ligands accelerate transmetalation and reductive elimination, outcompeting Pd-H formation [3, 5].
Solvent Primary alcohols (EtOH, MeOH)1,4-Dioxane/H

O, Toluene, or Micellar
Primary alcohols act as potent hydride donors. Dioxane or micellar water systems restrict hydride availability [5].
Temperature > 100 °C40 °C – 70 °CLower thermal energy prevents the activation barrier for hydrodehalogenation from being breached [1].
Boronic Acid 1.0 Equivalent (Free acid)1.5 - 2.0 Equivalents (or Pinacol ester)Excess or slow-release boron maintains high transmetalation rates, preventing Pd(II) stalling [2].

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating specific checkpoints, you can verify the integrity of the reaction before committing to full-scale purification.

Target: Suzuki-Miyaura coupling of 3-bromothiophene with an arylboronic acid, suppressing debromination to < 2%.

Materials:

  • 3-Bromothiophene (1.0 equiv, rigorously degassed)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • K

    
    PO
    
    
    
    (2.0 equiv, finely milled, anhydrous)
  • Precatalyst: XPhos Pd G3 (2-5 mol%)

  • Solvent: 1,4-Dioxane / H

    
    O (4:1 v/v, sparged with Argon for 30 mins)
    

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Dry a Schlenk flask under high vacuum with a heat gun. Backfill with Argon (repeat 3x). Causality: Oxygen promotes catalyst degradation, requiring higher temperatures that trigger debromination.

  • Reagent Loading: Charge the flask with the arylboronic ester, K

    
    PO
    
    
    
    , and XPhos Pd G3.
  • Solvent Introduction: Add the degassed 1,4-Dioxane/H

    
    O mixture via syringe. Stir at room temperature for 5 minutes to ensure base dissolution.
    
  • Substrate Addition: Inject the 3-bromothiophene.

  • Controlled Heating: Heat the reaction strictly to 60 °C.

    • Self-Validation Checkpoint 1: Do not exceed 60 °C. If the reaction is sluggish, increase catalyst loading, not temperature, to prevent crossing the thermodynamic threshold for Pd-H formation.

  • Reaction Monitoring (1 Hour): Pull a 50

    
    L aliquot, quench with EtOAc/H
    
    
    
    O, and analyze the organic layer via GC-MS.
    • Self-Validation Checkpoint 2: Look for the m/z peak corresponding to unsubstituted thiophene (m/z 84). If this peak is >5% relative to the product, immediately cool the reaction and verify solvent degassing and base purity.

  • Workup: Once complete, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate.
    

Troubleshooting Workflow Diagram

Follow this logical progression if debromination is detected during your GC-MS checkpoints.

Workflow Start Debromination Observed (>5% by GC/MS) Temp 1. Lower Temperature (Reduce to 40-60°C) Start->Temp Solvent 2. Switch Solvent (Remove Alcohols, Use Dioxane) Temp->Solvent If issues persist Success Debromination Mitigated High Yield Achieved Temp->Success Resolved Base 3. Optimize Base (Switch to K3PO4 or K2CO3) Solvent->Base If issues persist Solvent->Success Resolved Ligand 4. Steric Ligands (Use XPhos Pd G3) Base->Ligand If issues persist Base->Success Resolved Ligand->Success Resolved

Caption: Stepwise workflow to eliminate protodehalogenation in Pd couplings.

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society via PMC (NIH). URL:[Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. Molecules via PMC (NIH). URL: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics via MDPI. URL: [Link]

Technical Support Center: Solubility of Thiophene Sulfonamides in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Solubility Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Physicochemical Characterization Unit

Executive Summary: The Thiophene Sulfonamide Challenge

Thiophene sulfonamides represent a privileged scaffold in medicinal chemistry, often serving as bioisosteres for benzenesulfonamides (e.g., in carbonic anhydrase inhibitors or diuretics). However, they present a distinct solubility paradox:

  • The Thiophene Ring: Increases lipophilicity (LogP) compared to benzene due to the sulfur atom’s high polarizability and poor hydrogen-bonding capacity.

  • The Sulfonamide Moiety: Provides a weak acidic center (pKa ~8.5–10.5), rendering the molecule neutral and poorly soluble at physiological pH (7.4) and acidic environments (pH 1.2).

This guide addresses the "brick dust" behavior of these compounds using thermodynamic principles and validated protocols.

Module 1: Diagnostic & Characterization

Q1: My compound dissolves in DMSO but precipitates immediately upon dilution into phosphate-buffered saline (PBS). Why?

Diagnosis: This is a classic "Kinetic Solubility Artifact." Your compound is likely precipitating because the final aqueous concentration exceeds its thermodynamic solubility limit . DMSO is a powerful solvent that creates a supersaturated state upon dilution. As the system seeks equilibrium, the hydrophobic thiophene core drives rapid aggregation and crystallization.

The Mechanism:

  • Dielectric Mismatch: DMSO (

    
    ) vs. Water (
    
    
    
    ). The mixed solvent system cannot support the solvation energy required to keep the hydrophobic thiophene ring in solution.
  • pKa Clash: If your thiophene sulfonamide has a pKa of ~9.5, it is

    
     non-ionized at pH 7.4. The neutral species is the least soluble form.
    

Troubleshooting Protocol:

  • Determine the Intrinsic Solubility (

    
    ):  Measure solubility at pH << pKa (e.g., pH 2.0) to find the baseline solubility of the neutral form.
    
  • Check for "Oiling Out": If the precipitate looks like liquid droplets under a microscope, you have formed a metastable oil phase. This indicates you are above the amorphous solubility limit but below the crystalline limit.

  • Switch Diluents: Avoid direct dilution into static buffer. Use a serial dilution method or introduce a surfactant (e.g., 0.1% Tween 80) to stabilize the transition.

Q2: How do I determine if pH adjustment will solve my solubility problem?

Diagnosis: You need to define the pH-Solubility Profile. Thiophene sulfonamides behave as weak acids (


). Solubility increases exponentially when pH > pKa.

The Equation:



  • 
    : Total solubility
    
  • 
    : Intrinsic solubility (neutral form)
    

Experimental Validation (The "Golden pH" Test):

  • Prepare a 1 mg/mL suspension in 0.1 M NaOH (pH ~13).

  • If it dissolves, the limitation is ionization-dependent.

  • Titrate down with HCl while monitoring turbidity (UV-Vis probe or visual).

  • Result: The pH at which precipitation occurs is your "pHmax" for that concentration.

Module 2: Formulation & Solubilization Strategies

Q3: Which cosolvent system is best for animal dosing (PK studies)?

Recommendation: Avoid pure DMSO due to tolerability issues. Use a ternary system that balances solubilization with biocompatibility.

Comparative Cosolvent Matrix:

CosolventSolubilization Power (Thiophene Sulfonamides)Physiological Tolerance (IV/IP)Recommended Max %Mechanism
DMSO HighLow (Hemolysis risk)< 5-10%Dipolar aprotic disruption of lattice
PEG 400 ModerateHigh20-40%H-bonding with sulfonamide oxygens
Propylene Glycol ModerateHigh20-40%Dielectric constant adjustment
Ethanol Moderate-LowModerate (Pain on injection)< 10%Co-solvency

Standard Protocol: The "20/40/40" Mix

  • Dissolve compound in 20% DMSO (Pre-solubilization).

  • Add 40% PEG 400 and vortex.

  • Slowly add 40% Water/Saline while vortexing.

    • Critical Step: If precipitation occurs at step 3, the compound is too lipophilic for simple cosolvents. Proceed to Cyclodextrin Complexation .

Q4: How do I formulate with Cyclodextrins (CD)?

Strategy: Thiophene rings fit well into the hydrophobic cavity of


-Cyclodextrin (

-CD) and its derivatives (HP-

-CD, SBE-

-CD).

The Protocol: In Situ Complexation

  • Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in water.
    
  • Addition: Add excess thiophene sulfonamide solid to the CD solution.

  • Equilibration: Shake/stir at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

  • Validation: Analyze filtrate by HPLC.

    • Success Metric: A solubility increase of >10x compared to water indicates stable inclusion complex formation (

      
       stability constant is favorable).
      

Module 3: Visual Workflows

Figure 1: Solubility Rescue Decision Tree

Solubility_Rescue Start Start: Compound Precipitates in Aqueous Media Check_pKa Step 1: Check pKa (Is pH < pKa - 2?) Start->Check_pKa Ionization Strategy: pH Adjustment (Target pH > pKa) Check_pKa->Ionization Yes (Compound is neutral) Check_LogP Step 2: Check LogP (Is LogP > 3?) Check_pKa->Check_LogP No (Already ionized or neutral pH) Cosolvent Strategy: Cosolvents (PEG400 / DMSO / PG) Check_LogP->Cosolvent No (LogP < 3) Cyclodextrin Strategy: Complexation (HP-beta-CD / SBE-beta-CD) Check_LogP->Cyclodextrin Yes (LogP > 3, Planar) Lipid Strategy: Lipid Formulation (Emulsions / Micelles) Cyclodextrin->Lipid Fails

Caption: Decision logic for selecting the optimal solubilization strategy based on pKa and LogP properties.

Figure 2: Mechanism of Cyclodextrin Inclusion

CD_Mechanism Thiophene Thiophene Sulfonamide (Hydrophobic Guest) CD_Cavity Cyclodextrin Cavity (Hydrophobic Interior) Thiophene->CD_Cavity Driven by Entropy (Water release) Complex Inclusion Complex (Soluble Host-Guest) CD_Cavity->Complex Van der Waals forces Water Aqueous Bulk (Hydrophilic) Complex->Water Hydroxyl groups solubilize complex

Caption: Schematic of the host-guest interaction where the lipophilic thiophene ring enters the CD cavity, shielding it from water.

Module 4: Advanced Troubleshooting (FAQs)

Q5: I see "Oiling Out" during salt formation. How do I fix this?

Issue: You are trying to make a Sodium salt (using NaOH) to improve solubility, but the product separates as a sticky oil instead of a crystal. Cause: The lattice energy of the salt is lower than the solvation energy of the amorphous form, or impurities are lowering the melting point. Fix:

  • Change Counter-ion: Switch from Sodium (Na+) to Meglumine or Tris . These large organic counter-ions often pack better with bulky thiophene sulfonamides, encouraging crystallization.

  • Anti-solvent Crystallization: Dissolve the oil in a minimum volume of Ethanol, then slowly add Ethyl Acetate or MTBE to induce controlled precipitation.

Q6: My solubility data is inconsistent between runs. Why?

Checklist for Data Integrity:

  • Temperature Control: Thiophene sulfonamides have high enthalpies of solution. A

    
     shift can alter solubility significantly. Ensure your incubator is calibrated.
    
  • Filter Adsorption: Are you using Nylon filters? Thiophene compounds bind strongly to Nylon. Switch to PVDF or PTFE filters.

  • Equilibration Time: 1 hour is insufficient. Run the "Shake-Flask" method for 24 hours to ensure thermodynamic equilibrium.

References

  • Physicochemical Properties of Thiophene Derivatives. BenchChem Technical Library. (2025). Link

  • pH-Induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. (2002). Link

  • Complexation of Sulfonamides with Beta-Cyclodextrin. ResearchGate. (2010). Link

  • Solubilization Techniques for Poorly Water-Soluble Drugs. PMC. (2025). Link

  • Impact of Sulfonamide Structure on Solubility. Journal of Chemical & Engineering Data. (2014). Link

Controlling side reactions in chlorosulfonylation of bromothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiophene Derivatization Technical Support Hub .

I am your Senior Application Scientist. I understand you are likely facing yield losses or purity issues during the chlorosulfonylation of bromothiophenes. This reaction is deceptively simple on paper (


) but notoriously difficult to scale due to the high reactivity of the thiophene ring and the lability of the carbon-bromine bond in strong acids.

Below is your troubleshooting framework, designed to diagnose and resolve specific side-reaction pathways.

Quick Navigation: What is your primary failure mode?

  • [Isomer Contamination] : "I am getting a mixture of sulfonyl chlorides (e.g., 2-position vs. 5-position)."

  • [Dimerization] : "My product contains a high-melting insoluble solid (Sulfone formation)."

  • [Halogen Loss] : "I am losing the bromine atom or seeing scrambling (Protodebromination)."

  • [Decomposition] : "My product degrades into a tar or acid during workup."

Module 1: Controlling Regioselectivity (Isomer Control)

The Issue: You are chlorosulfonylating 3-bromothiophene and observing a mixture of the 2-sulfonyl (desired) and 5-sulfonyl (undesired) isomers.

Technical Insight: In 3-bromothiophene, two directing effects compete:

  • The Sulfur Atom: Directs to

    
    -positions (C2 and C5).
    
  • The Bromine Atom: Directs ortho (C2 and C4).

  • The Conflict: C2 is electronically most favorable (reinforced by both S and Br) but sterically hindered. C5 is less hindered but only activated by the sulfur.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Temperature -10°C to 0°C C2-sulfonylation is the kinetic pathway. Higher temperatures (>20°C) provide enough energy to overcome the activation barrier for C5 attack or promote acid-catalyzed isomerization.
Reagent Pure

Avoid using

cosolvents. Pure chlorosulfonic acid acts as both solvent and reagent, ensuring maximum concentration of the electrophile to favor the faster kinetic reaction (C2).
Stoichiometry 5–6 equivalents High concentration of electrophile ensures the kinetic product forms rapidly before the substrate can isomerize.

Key Check: If you observe the 5-isomer (4-bromothiophene-2-sulfonyl chloride), your reaction temperature spiked during the addition.

Module 2: Suppression of Symmetric Sulfone Formation

The Issue: Formation of diaryl sulfones (


) is the most persistent side reaction in thiophene chlorosulfonylation.

Mechanism: The reaction proceeds in two steps:

  • 
     (Desired)
    
  • 
     (Undesired Side Reaction)
    

The second step is a Friedel-Crafts sulfonylation where the newly formed sulfonyl chloride acts as the electrophile, attacking unreacted thiophene.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Dilution High Dilution Factor The rate of sulfone formation is second-order (dependent on both

and

). Diluting the substrate minimizes these collisions.
Addition Order Reverse Addition Crucial: Add the thiophene to the acid , not the acid to the thiophene. This ensures the concentration of unreacted thiophene is always low relative to the acid, preventing the "thiophene-rich" environment that favors coupling.
Solvent

or DCM
If neat acid is too viscous, use a chlorinated solvent. It solubilizes the thiophene but precipitates the polar sulfone/acid intermediates, physically separating them from unreacted starting material.

Module 3: Halogen Integrity (Preventing De-bromination)

The Issue: Loss of the bromine atom (protodebromination) or "halogen dance" (migration).

Technical Insight: Thiophenes are electron-rich. In the presence of superacids like


, the proton (

) can attack the carbon bearing the bromine (ipso-attack). This leads to the release of

(or

via oxidation) and replacement with Hydrogen or a Sulfonyl group.

Troubleshooting Protocol:

  • Monitor Acid Strength: Do not use fuming sulfuric acid (oleum) mixtures if bromine stability is an issue. The

    
     concentration is too aggressive.
    
  • Reaction Time: Quench immediately upon consumption of starting material (monitor via TLC/HPLC). Prolonged exposure to acidic conditions promotes thermodynamic equilibration, which often involves de-halogenation.

  • Scavengers: In extreme cases, adding a mild oxidant scavenger is not recommended in this specific acidic medium; rather, strict temperature control (< 0°C) is the only reliable method to prevent ipso-substitution.

Module 4: Workup & Isolation (The "Hydrolysis Trap")

The Issue: The product disappears or turns into water-soluble sulfonic acid during isolation.

Technical Insight: Thiophene sulfonyl chlorides are significantly less stable to hydrolysis than their benzene counterparts due to the electron-donating nature of the thiophene ring, which stabilizes the transition state for nucleophilic attack by water.

The "Crash" Protocol (Step-by-Step):

  • Preparation: Prepare a slurry of crushed ice and DCM (Dichloromethane) in a large beaker. Ratio: 1 part reaction volume to 5 parts ice/solvent.

  • Quenching: Pour the reaction mixture slowly onto the ice/DCM slurry with vigorous stirring.

    • Why? The DCM immediately extracts the sulfonyl chloride as it precipitates, protecting it from the aqueous acid layer.

  • Separation: Separate layers immediately. Do not let them sit.

  • Washing: Wash the organic layer with cold water, then cold 5%

    
    .
    
    • Warning: Do not use strong bases (NaOH); they will rapidly hydrolyze the sulfonyl chloride.

  • Drying: Dry over

    
     (neutral) rather than basic drying agents.
    

Visualizing the Reaction Pathways

The following diagram maps the decision points between the desired kinetic product and the common failure modes.

ReactionPathways Start Bromothiophene (Substrate) Intermediate Sulfonic Acid Intermediate Start->Intermediate Low Temp (<0°C) Isomer Regioisomer (5-position) Start->Isomer High Temp (>20°C) Acid ClSO3H (Excess) Desired Sulfonyl Chloride (Product) Intermediate->Desired Dehydration by Excess ClSO3H Sulfone Diaryl Sulfone (Dimer) Desired->Sulfone + Substrate (Low Dilution) Hydrolysis Sulfonic Acid (Water Soluble) Desired->Hydrolysis Aqueous Workup (Slow Separation)

Caption: Reaction pathway showing the kinetic route to sulfonyl chloride and branching failure modes (red/yellow) triggered by temperature or stoichiometry errors.

Frequently Asked Questions (FAQs)

Q: Can I use


 instead of excess chlorosulfonic acid? 
A:  Yes, but it is generally a two-step process. You first form the sulfonic acid (using 1 eq 

), then add

. This is useful only if you are seeing massive sulfone formation in the one-pot procedure. The

method is milder on the substrate but generates difficult-to-remove phosphorus byproducts.

Q: My product is an oil that won't crystallize. Is it impure? A: Many bromothiophene sulfonyl chlorides are low-melting solids or oils. Do not assume failure. Check purity via H-NMR (look for the distinct thiophene proton doublets). If it is an oil, store it in the freezer; it may crystallize over days.

Q: Why does the literature sometimes suggest adding salts like NaCl? A: Adding common salts during the quench can increase the ionic strength of the aqueous phase, "salting out" the organic sulfonyl chloride and pushing it into the DCM layer. This improves yield during the workup phase.

References

  • Cremlyn, R. J., et al. (1980). Chlorosulfonylation of Thiophenes and Related Reactions. Phosphorus and Sulfur and the Related Elements.

  • Raasch, M. S. (1956). Thiophene Derivatives: Sulfonyl Chlorides. Journal of Organic Chemistry. (Fundamental work on thiophene stability).
  • Smith, K., et al. (1996).[1] Regioselective Electrophilic Substitution of Thiophenes. Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Technical Repository. (2024). Stability of Heteroaromatic Sulfonyl Chlorides.

  • Beilstein Journal of Organic Chemistry. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives. (Mechanistic insight on 3-bromo directing effects).

Sources

Technical Support Center: Stability of 3-Bromothiophene-2-sulfonyl Chloride Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for navigating the stability challenges associated with the 3-bromothiophene-2-sulfonyl chloride intermediate. As a reactive electrophile, its integrity is paramount for the successful synthesis of 3-bromothiophene-2-sulfonamide and other downstream derivatives. This document provides in-depth, field-proven insights into its handling, storage, and troubleshooting to ensure the reproducibility and success of your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 3-bromothiophene-2-sulfonyl chloride?

The most significant stability issue is its high sensitivity to moisture.[1][2] Like most sulfonyl chlorides, it readily undergoes hydrolysis upon contact with water, including atmospheric humidity. This reaction converts the reactive sulfonyl chloride into the corresponding 3-bromothiophene-2-sulfonic acid.[3][4] The sulfonic acid is generally unreactive in subsequent nucleophilic substitution reactions (e.g., sulfonamide formation), leading to significantly reduced yields or complete reaction failure.

Q2: How should I properly store this intermediate for maximum shelf-life?

Proper storage is critical to maintain the compound's integrity. The following conditions are strongly recommended:

  • Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.[5]

  • Atmosphere: The container must be stored under a dry, inert atmosphere such as argon or nitrogen.[1][5] This minimizes contact with atmospheric moisture.

  • Container: Use the original, tightly sealed container.[6] If you need to aliquot the material, use a clean, dry glass vial with a PTFE-lined cap, and ensure the headspace is purged with an inert gas before sealing. Avoid metal containers.[5]

Q3: What are the common physical signs of decomposition?

Visual inspection can often provide the first clues of degradation. Be alert for:

  • Color Change: Development of a darker color can indicate decomposition.[3]

  • Change in Physical State: The pure compound is a low-melting solid (m.p. 39-41°C).[7] Hydrolysis to the sulfonic acid, which is a solid, may cause the material to appear clumpy, solidified, or wet.

  • Gas Evolution: In the presence of water, hydrogen chloride (HCl) gas is liberated, which is a sign of active hydrolysis.[3]

Q4: I am observing low yields when using this intermediate to synthesize 3-bromothiophene-2-sulfonamide. Could the starting material be the problem?

Absolutely. This is one of the most common failure modes. If the 3-bromothiophene-2-sulfonyl chloride has degraded due to improper storage or handling, its effective concentration is lowered, leading directly to poor yields in the subsequent sulfonylation reaction.[8] Before starting a critical synthesis, it is prudent to assess the purity of the sulfonyl chloride, especially if it has been stored for an extended period.

Q5: Is it possible to purify 3-bromothiophene-2-sulfonyl chloride using silica gel column chromatography?

This should be approached with extreme caution. While some sulfonyl chlorides are stable enough for chromatographic purification, many, particularly electron-deficient heteroaromatic sulfonyl chlorides, can decompose on silica gel.[9] The acidic nature of silica can catalyze hydrolysis with trace water present in the solvent or on the silica itself. If purification is necessary, consider recrystallization from a non-polar, anhydrous solvent. If chromatography is unavoidable, use a deactivated (e.g., base-washed) silica, anhydrous solvents, and perform the separation as quickly as possible.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during synthesis and provides a logical framework for their resolution.

Symptom / Observation Potential Root Cause Recommended Solution & Rationale
Low or No Yield of Sulfonamide Product 1. Degraded Sulfonyl Chloride: The intermediate has hydrolyzed to the unreactive sulfonic acid.[8]Solution: Use a fresh bottle of 3-bromothiophene-2-sulfonyl chloride or re-verify the purity of your existing stock via NMR or GC-MS.[10][11] Rationale: Ensuring the integrity of your electrophile is the most critical first step for a successful reaction.
2. Incomplete Reaction: Reaction time or temperature may be insufficient.Solution: Increase reaction time and monitor progress by TLC or LC-MS. A modest increase in temperature may be necessary, but be cautious of thermal decomposition. Rationale: Sulfonylation kinetics can be slow, especially with less nucleophilic amines.
3. Product Loss During Workup: The sulfonamide product may have some solubility in the aqueous phase, especially if it is polar.[8]Solution: Perform multiple extractions with your organic solvent. If the product is suspected to be in the aqueous layer, this layer can be analyzed by TLC/LC-MS. Consider back-extraction after adjusting the pH. Rationale: Ensures complete recovery of the desired product from the reaction mixture.
Reaction Mixture Turns Dark Brown/Black 1. Thermal Decomposition: The reaction temperature is too high, causing the thiophene ring or sulfonyl chloride group to decompose.[3]Solution: Run the reaction at a lower temperature. Many sulfonylation reactions proceed efficiently at 0°C or even room temperature.[3] Rationale: Minimizes energy input, reducing the likelihood of thermally induced side reactions and degradation pathways.
2. Impure Reagents: Impurities in solvents, amines, or the sulfonyl chloride itself can lead to side reactions.Solution: Use freshly distilled, anhydrous solvents and high-purity amines. Ensure the sulfonyl chloride is of high quality. Rationale: Eliminates variables that could initiate undesired chemical pathways.
Multiple Unexpected Spots on TLC / Peaks in LC-MS 1. Formation of Diaryl Sulfone: This is a common byproduct in sulfonyl chloride synthesis, which could carry over as an impurity.[12]Solution: If possible, purify the crude sulfonyl chloride before use. Often, the desired sulfonamide can be separated from the sulfone byproduct by column chromatography. Rationale: Sulfone impurities are generally unreactive and will contaminate the final product if not removed.
2. Desulfonylation or Ring Opening: A known decomposition pathway for some heteroaromatic sulfonyl chlorides.[4][13]Solution: Employ milder reaction conditions (lower temperature, less aggressive base). Consider using sulfonyl fluorides, which are often more stable, though less reactive.[13][14] Rationale: Reduces the chemical stress on the sensitive heterocyclic ring system.
Troubleshooting Workflow Diagram

The following diagram outlines a logical process for diagnosing issues in reactions involving 3-bromothiophene-2-sulfonyl chloride.

start Low Yield or Reaction Failure check_scl 1. Verify Purity of 3-Bromothiophene-2-sulfonyl Chloride (NMR, GC-MS) start->check_scl is_pure Is it Pure? check_scl->is_pure use_new Action: Use Fresh or Purified Reagent is_pure->use_new No check_conditions 2. Review Reaction Conditions (Temp, Time, Solvent, Base) is_pure->check_conditions Yes success Problem Solved use_new->success is_optimal Are Conditions Optimal? check_conditions->is_optimal optimize Action: Optimize Conditions (e.g., Lower Temp, Longer Time) is_optimal->optimize No check_workup 3. Analyze Workup Procedure (Aqueous & Organic Layers) is_optimal->check_workup Yes optimize->success check_workup->success

Caption: The primary hydrolytic degradation pathway.

Experimental Protocol 1: Safe Handling and Reaction Setup

This protocol ensures the integrity of the sulfonyl chloride is maintained from the storage bottle to the reaction vessel.

Materials:

  • 3-Bromothiophene-2-sulfonyl chloride

  • Anhydrous reaction solvent (e.g., Dichloromethane, THF, Acetonitrile)

  • Oven-dried glassware (reaction flask, syringes, needles)

  • Inert gas source (Argon or Nitrogen) with manifold

  • Septa

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction flask while it is still warm and immediately place it under a positive pressure of argon or nitrogen.

  • Reagent Transfer: Allow the bottle of 3-bromothiophene-2-sulfonyl chloride to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

  • Briefly remove the cap in a dry environment (e.g., glovebox or under a strong flow of inert gas) and quickly weigh the required amount of the solid into the reaction flask.

  • Immediately re-seal the stock bottle, purge the headspace with inert gas, and return it to cold storage.

  • Seal the reaction flask with a septum and introduce the anhydrous solvent via a dry syringe.

  • Proceed with the addition of other reagents (e.g., amine, base) via syringe through the septum.

G cluster_0 Preparation cluster_1 Reagent Handling cluster_2 Reaction a Oven-Dry Glassware b Cool Under Inert Gas a->b c Warm Reagent to Room Temp b->c d Weigh & Add Sulfonyl Chloride c->d e Add Anhydrous Solvent d->e f Add Other Reagents (e.g., Amine) e->f g Monitor Reaction (TLC/LC-MS) f->g

Caption: Workflow for setting up a reaction under anhydrous conditions.

Experimental Protocol 2: Forced Degradation Study for Stability Assessment

This protocol allows you to assess the stability of a specific batch of the intermediate under accelerated hydrolytic conditions.

Materials:

  • 3-Bromothiophene-2-sulfonyl chloride sample

  • Anhydrous deuterated solvent (e.g., CDCl₃ or Acetone-d₆)

  • NMR tubes

  • ¹H NMR Spectrometer

Procedure:

  • Time-Zero Sample: Dissolve a small, accurately weighed amount of the sulfonyl chloride in an anhydrous deuterated solvent inside an NMR tube under an inert atmosphere. Immediately acquire a ¹H NMR spectrum. This is your T=0 reference.

  • Moisture Exposure: Uncap the NMR tube and expose it to the ambient laboratory atmosphere for a defined period (e.g., 30 minutes).

  • Time-Point Analysis: Re-cap the tube and acquire a second ¹H NMR spectrum.

  • Data Analysis: Compare the T=0 spectrum with the post-exposure spectrum. Look for:

    • A decrease in the integration of peaks corresponding to the sulfonyl chloride.

    • The appearance of new, broader peaks corresponding to the sulfonic acid. The chemical shifts of the aromatic protons will be different for the sulfonic acid compared to the sulfonyl chloride.

  • Interpretation: The rate of appearance of the sulfonic acid peaks provides a qualitative or semi-quantitative measure of the sample's instability towards hydrolysis.

References
  • Willard, M. et al. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

  • Triveni Chemicals. Pyridine-3-Sulfonyl Chloride - Material Safety Data Sheet (MSDS). [Link]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Request PDF. [Link]

  • ResearchGate. How to test the purity of p-toluenesulfonyl chloride (TsCl). [Link]

  • PubChem. 3-bromothiophene-2-sulfonamide. [Link]

  • Noreen, M. et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. [Link]

Sources

Removing trace metal catalysts from thiophene sulfonamide products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream purification and process chemistry, I have designed this guide to address one of the most notoriously difficult challenges in drug development: remediating trace transition metals from highly coordinating pharmacophores.

When synthesizing thiophene sulfonamides—a structural motif ubiquitous in carbonic anhydrase inhibitors and loop diuretics—cross-coupling catalysts like Palladium (Pd), Copper (Cu), and Ruthenium (Ru) frequently become trapped in the product. Standard aqueous workups are rarely sufficient to meet the stringent safety thresholds required for active pharmaceutical ingredients (APIs).

This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols necessary to achieve regulatory compliance.

Regulatory Context: The ICH Q3D Mandate

Before designing a scavenging protocol, you must define your target limit. The strictly regulates the Permitted Daily Exposure (PDE) of metal catalysts based on their toxicity and the drug's route of administration.

Because thiophene sulfonamides are often administered orally or parenterally, achieving a metal concentration below 10 ppm is a standard benchmark.

Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Common Cross-Coupling Metals

ElementICH ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd) 2B100101
Ruthenium (Ru) 2B100101
Copper (Cu) 3340034034

Note: To convert PDE to a concentration limit (ppm), divide the PDE by the maximum daily dose of the drug (in grams)[1].

Troubleshooting FAQs: Overcoming the Chelation Effect

Q: Why do standard aqueous workups fail to remove Palladium (Pd) from my thiophene sulfonamide product? A: This is a thermodynamic problem driven by Pearson’s Hard-Soft Acid-Base (HSAB) theory. The thiophene sulfur is a "soft base" that forms a highly stable coordination complex with "soft acids" like Pd(II) and Ru(II). Simultaneously, the sulfonamide nitrogen/oxygen can coordinate borderline metals. The thermodynamic stability of this API-metal chelate vastly outcompetes the solvation energy of the metal in the aqueous phase, rendering liquid-liquid extraction thermodynamically unfavorable.

Q: How do I select the right solid-supported scavenger? A: You must select a functionalized silica or polymer whose binding constant (


) for the target metal is orders of magnitude higher than your API’s affinity. For Pd(II) trapped in a thiophene sulfonamide, is the gold standard. The TMT ligand provides three sulfur donors, creating an irreversible thermodynamic sink for the metal that outcompetes the thiophene ring.

Q: My scavenger reduced the metal from 2000 ppm to 50 ppm, but I need it below 10 ppm. What is the limiting factor? A: You have hit a kinetic barrier. The scavenging process is a biphasic solid-liquid reaction where the rate-limiting step is the dissociation of the metal from the API, not the binding to the scavenger. To overcome this, you must increase the temperature (e.g., 40–60 °C) to provide the activation energy required for dissociation. Alternatively, can drive the equilibrium forward via continuous flow.

Q: Does the choice of solvent impact scavenging efficiency? A: Yes. Highly coordinating solvents (like DMF, DMSO, or NMP) compete with the scavenger for the metal, but they also help dissociate the metal from the API. A balance must be struck. Adding 5–10% water to polar aprotic solvents can facilitate proton exchange and accelerate the scavenging kinetics without permanently deactivating the scavenger[2].

Scavenger Selection Matrix

Selecting the correct solid support is critical. Silica-based scavengers do not swell and are ideal for fixed-bed filtration, whereas polymer resins require specific solvents (like THF or DCM) to swell and expose their active sites[2].

Table 2: Scavenger Selection Matrix for Thiophene Sulfonamides

Target MetalRecommended ScavengerFunctional GroupMechanism of Action / Causality
Pd(II), Ru(II) Si-TMT (Silica)2,4,6-TrimercaptotriazineSoft-soft acid-base interaction; extreme thermodynamic affinity outcompetes thiophene sulfur.
Pd(0), Pd(II) Si-Thiol (Silica)1-PropanethiolStrong covalent metal-sulfur bond formation; excellent for non-polar solvents.
Cu(I), Cu(II) Resin-IDA (Polymer)Iminodiacetic AcidMultidentate chelation; highly effective for borderline Lewis acids like copper.

Experimental Workflow & Self-Validating Protocol

To ensure trustworthiness, the following protocol operates as a self-validating system: it requires quantitative baseline measurements, stoichiometric scavenger loading, and analytical verification.

TraceMetalScavenging N1 Crude Thiophene Sulfonamide (High Metal Load) N2 Scavenger Screening (e.g., Si-TMT, Si-Thiol) N1->N2 N3 Kinetic Optimization (Temp: 40-60°C, Time: 4-16h) N2->N3 N4 Scavenging Execution (Batch or Fixed-Bed) N3->N4 N5 Filtration & API Recovery (Remove Solid Support) N4->N5 N6 ICP-MS Analysis (Check vs ICH Q3D) N5->N6 N7 Purified API (Meets PDE Limits) N6->N7 Pass N8 Out of Spec (Recalculate Equivalents) N6->N8 Fail N8->N2

Workflow for trace metal scavenging in highly coordinating API synthesis.

Protocol: Batch Scavenging of Palladium using Si-TMT

Step 1: Baseline Quantification Analyze a representative sample of the crude thiophene sulfonamide via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the exact baseline concentration of Pd (in ppm). Causality: Blindly adding scavenger leads to either incomplete removal or unnecessary API loss.

Step 2: Scavenger Loading Calculation Calculate the molar amount of residual metal. Weigh out 3 to 5 molar equivalents of Si-TMT (Capacity: ~0.3 mmol/g) relative to the residual metal[3].

Step 3: Solvent Preparation Dissolve the crude API completely in a suitable solvent (e.g., THF, DCM, or DMF). Ensure the concentration is relatively dilute (e.g., 10-20 volumes) to reduce the viscosity and improve mass transfer between the liquid phase and the solid silica pores.

Step 4: Kinetic Incubation Add the Si-TMT to the API solution. Stir the suspension vigorously at 40–60 °C for 4 to 16 hours . Causality: Elevated temperature provides the activation energy required to break the highly stable API-Pd chelate, allowing the metal to migrate to the thermodynamically favored TMT ligand[4].

Step 5: Filtration and Washing Filter the mixture through a porosity 3 or 4 sintered glass funnel (or a pad of Celite). The silica support traps the Pd irreversibly. Wash the filter cake with 2–3 bed volumes of pure solvent to maximize the recovery of your API.

Step 6: Analytical Verification Concentrate the filtrate in vacuo. Submit the isolated API for a final ICP-MS analysis to verify that the Pd concentration is below the ICH Q3D threshold (e.g., < 10 ppm)[1]. If the result fails, recalculate the equivalents and repeat the process using a different solvent system to disrupt API-metal hydrogen bonding.

References

  • Guideline for Elemental Impurities Q3D(R2) . Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Q3D Elemental Impurities - Scientific Guideline . Source: European Medicines Agency (EMA). URL:[Link]

  • ISOLUTE® Si-TMT Metal Scavenger Application Guide . Source: Biotage. URL:[Link]

  • Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures . Source: Organic Process Research & Development (ACS Publications). URL:[Link]

Sources

Validation & Comparative

Comparative ¹H NMR Analysis Guide: 3-Bromothiophene-2-sulfonamide vs. Regioisomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Thiophene Regiochemistry

In the development of sulfonamide-based therapeutics—such as carbonic anhydrase inhibitors and antimicrobial agents—3-Bromothiophene-2-sulfonamide serves as a critical structural building block[1]. However, synthesizing or procuring this compound frequently presents a major quality control hurdle: distinguishing it from its structural isomers (4-bromothiophene-2-sulfonamide and 5-bromothiophene-2-sulfonamide).

While techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can confirm purity and molecular weight, they cannot definitively assign regiochemistry without the use of expensive, pre-validated reference standards. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy bypasses this limitation. By analyzing the spin-spin coupling constants (


) of the aromatic protons, ¹H NMR provides an absolute, self-contained method for isomer differentiation[2].

Mechanistic Basis: Bond Order and Spin-Spin Coupling

To understand why ¹H NMR is the gold standard for this comparison, we must examine the physical chemistry of the thiophene ring. Unlike a benzene ring where adjacent protons typically exhibit uniform ortho-coupling (~8.0 Hz), thiophene is a heteroaromatic system with localized double-bond character.

The resonance structures of thiophene dictate that the C2–C3 and C4–C5 bonds possess significantly higher


-electron density (higher bond order) than the C3–C4 bond. Because scalar coupling (

) through bonds is highly dependent on orbital overlap and

-electron density, the coupling constants between adjacent protons vary drastically based on their position[3]:
  • ³

    
     (Ortho-like, High Bond Order):  4.9 – 5.8 Hz
    
  • ³

    
     (Ortho-like, Low Bond Order):  3.4 – 4.2 Hz
    
  • 
     (Meta-like):  1.2 – 2.0 Hz
    

This fundamental causality allows us to definitively identify the 3-bromo isomer based purely on the magnitude of the splitting pattern[2].

Comparative Performance: ¹H NMR Spectral Data

The table below objectively compares the expected ¹H NMR parameters of 3-Bromothiophene-2-sulfonamide against its alternative regioisomers.

Compound / IsomerSubstitution PatternAromatic ProtonsDiagnostic Coupling Constant (

)
Regiochemical Conclusion
3-Bromothiophene-2-sulfonamide Br at C3H4, H55.2 Hz [1]Confirms adjacent protons at C4 and C5 (High bond order).
4-Bromothiophene-2-sulfonamide Br at C4H3, H5~1.5 Hz Confirms protons are separated by a carbon (Meta-like ⁴

coupling).
5-Bromothiophene-2-sulfonamide Br at C5H3, H4~4.0 Hz Confirms adjacent protons at C3 and C4 (Low bond order).
Causality of Chemical Shifts in the Target Compound

For the target 3-Bromothiophene-2-sulfonamide , the literature standard in DMSO-


 reveals two aromatic doublets at 

7.86 ppm
and

7.24 ppm
[1].
  • H5 (

    
     7.86 ppm):  This proton is highly deshielded because it is positioned directly adjacent to the electronegative sulfur heteroatom. It also experiences long-range electron-withdrawing effects from the C2-sulfonamide group.
    
  • H4 (

    
     7.24 ppm):  Located further from the sulfur atom, this proton is relatively shielded by the resonance electron-donating (+M) effect of the adjacent C3-bromine atom, pushing its signal upfield compared to H5.
    

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the following protocol incorporates a D₂O exchange step . This creates a self-validating system that prevents the misidentification of overlapping signals.

Step 1: Sample Preparation Dissolve 10–15 mg of the 3-Bromothiophene-2-sulfonamide sample in 0.6 mL of anhydrous DMSO-


. Transfer to a standard 5 mm NMR tube.

Step 2: Initial Acquisition

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

  • Parameters: 16 scans, relaxation delay (D1) of 2.0 seconds, ambient temperature (298 K).

  • Expected Result: You will observe a broad singlet at

    
     7.90 ppm (integrating to 2H, -SO₂NH₂), and two doublets at 
    
    
    
    7.86 ppm (1H,
    
    
    =5.2 Hz) and
    
    
    7.24 ppm (1H,
    
    
    =5.2 Hz)[1].

Step 3: Self-Validation via D₂O Exchange Because the broad sulfonamide singlet (


 7.90) can occasionally overlap with the H5 doublet (

7.86) depending on sample concentration and temperature, you must validate the peak assignments.
  • Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Cap the tube, shake vigorously for 10 seconds, and re-acquire the spectrum using the exact same parameters.

  • Validation Mechanism: The labile protons of the -SO₂NH₂ group will undergo rapid Hydrogen-Deuterium exchange with the D₂O. The broad singlet at

    
     7.90 ppm will completely disappear from the spectrum. The doublet at 
    
    
    
    7.86 ppm will remain perfectly resolved, proving definitively that the 5.2 Hz coupling belongs to the aromatic system and confirming the 3-bromo regiochemistry.

Isomer Identification Workflow

IsomerID Start Bromothiophene-2-sulfonamide Isomer Mixture/Unknown Extract Analyze Aromatic 1H NMR Region (δ 7.0 - 8.0 ppm in DMSO-d6) Start->Extract Measure Determine Coupling Constant (J) between aromatic doublets Extract->Measure J_1_5 J ≈ 1.5 Hz (4J Meta-like coupling) Measure->J_1_5 4J(H3,H5) J_4_0 J ≈ 4.0 Hz (3J Ortho-like, C3-C4) Measure->J_4_0 3J(H3,H4) J_5_2 J ≈ 5.2 Hz (3J Ortho-like, C4-C5) Measure->J_5_2 3J(H4,H5) Iso_4 4-Bromothiophene-2-sulfonamide J_1_5->Iso_4 Iso_5 5-Bromothiophene-2-sulfonamide J_4_0->Iso_5 Iso_3 3-Bromothiophene-2-sulfonamide (Target Confirmed) J_5_2->Iso_3

Fig 1: ¹H NMR decision tree for bromothiophene-2-sulfonamide regioisomer identification.

References

  • Title: WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)
  • Title: 14.12: Coupling Constants Identify Coupled Protons Source: Chemistry LibreTexts URL: [Link]

  • Title: Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Publish Comparison Guide: C13 & 1H NMR Characterization of 3-Bromothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the NMR characterization of 3-Bromothiophene-2-sulfonamide , specifically designed to assist in differentiating this scaffold from its structural isomers (4-bromo and 5-bromo analogues) during synthesis and quality control.

Executive Summary & Application Context

3-Bromothiophene-2-sulfonamide is a critical fragment in medicinal chemistry, often utilized as a scaffold for fragment-based drug discovery (FBDD) targeting metalloenzymes (e.g., carbonic anhydrase) or as a precursor for Suzuki-Miyaura cross-couplings.[1][2]

In synthetic workflows, particularly the chlorosulfonation of 3-bromothiophene, regioselectivity is a primary challenge. While the 2-position is electronically favored, steric hindrance from the C3-bromine can lead to the formation of the 5-sulfonyl isomer or thermodynamic mixtures.[1] Unambiguous structural assignment relies heavily on NMR spectroscopy , specifically the analysis of spin-spin coupling constants (


 values) in 1H NMR and chemical shift fingerprints in 13C NMR.[3]

This guide provides a comparative dataset to validate the identity of the 3-bromo-2-sulfonamide isomer against its common impurities.

Comparative NMR Data Analysis

The Diagnostic Fingerprint (Isomer Differentiation)

The most reliable method to distinguish the 3-bromo isomer from the 4-bromo and 5-bromo isomers is the 1H-1H coupling constant (


)  of the remaining thiophene ring protons.[1]
IsomerSubstitution PatternRemaining ProtonsDiagnostic Coupling (

)
13C Shift Key Feature
3-Bromo-2-sulfonamide 2,3-disubstitutedH4, H5

(Vicinal)
C2 & C3 are quaternary low-field
5-Bromo-2-sulfonamide 2,5-disubstitutedH3, H4

(Vicinal)
C2 & C5 are quaternary
4-Bromo-2-sulfonamide 2,4-disubstitutedH3, H5

(Meta/W-coupling)
C2 & C4 are quaternary

Critical Insight: If your spectrum shows a doublet with a splitting of ~1.5 Hz, you have the 4-bromo isomer. If the splitting is ~5.3 Hz, you have the desired 3-bromo isomer.

Chemical Shift Data (Experimental & Calculated)[4][5][6][7]
Target Compound: 3-Bromothiophene-2-sulfonamide

Solvent: DMSO-d6 | Frequency: 400 MHz (1H), 100 MHz (13C)[1]

NucleusAssignmentShift (

ppm)
Multiplicity / CouplingNotes
1H NH₂ 7.80 - 8.10Broad SingletExchangeable; shift varies with conc.[1]
1H H5 7.97Doublet (

Hz)

to Sulfur; most deshielded proton.[1]
1H H4 7.23Doublet (

Hz)

to Sulfur; shielded by Br ortho-effect.[1]
13C C2 141.5QuaternaryIpso to Sulfonamide.
13C C5 133.2CH

-carbon (unsubstituted).[1]
13C C4 131.8CH

-carbon.[1]
13C C3 112.5QuaternaryIpso to Bromine (Heavy atom effect shields C).[1]

Note: 1H values derived from N-acylated analog analysis [1] and general thiophene additivity rules. 13C values are high-confidence calculated shifts validated against 3-bromo-7-chloro-benzothiophene experimental data [2].

Common Impurity: 5-Bromothiophene-2-sulfonamide

Solvent: DMSO-d6[1]

NucleusAssignmentShift (

ppm)
MultiplicityDistinction vs Target
1H H3 7.38Doublet (

Hz)
Upfield shift of H3 vs H5.[1]
1H H4 7.15Doublet (

Hz)
Smaller coupling constant (4.0 vs 5.3 Hz).[1]
13C C2 143.2QuaternaryDeshielded by SO2.
13C C5 118.5QuaternaryDistinctive: C5 is quaternary (C-Br).[1]

Experimental Protocol for Optimal Resolution

To ensure reproducible chemical shifts and resolution of coupling constants, follow this standardized preparation protocol.

Reagents:

  • Compound: 3-Bromothiophene-2-sulfonamide (>95% purity).[1]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]

    • Why DMSO? Sulfonamides are often insoluble in CDCl3. DMSO also inhibits rapid proton exchange of the -NH2 group, allowing it to be seen as a distinct peak.

Step-by-Step Methodology:

  • Massing: Weigh 10–15 mg of the solid sample into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6.

    • Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerated decomposition or H/D exchange.

  • Transfer: Transfer to a precision 5mm NMR tube using a glass pipette filtered through a small cotton plug to remove particulates.

  • Acquisition (13C):

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30 on Bruker).

    • Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary carbons C2 and C3).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of quaternary carbons.

  • Acquisition (1H):

    • Scans (NS): 16 scans.

    • Spectral Width: 0–12 ppm.

    • Critical: Process with a line broadening (LB) of 0.3 Hz or less to resolve the 5.3 Hz coupling clearly.

Visual Analysis & Logic Pathways

Synthesis & Characterization Workflow

This diagram outlines the synthesis route and the critical decision point where NMR is used to verify regiochemistry.

G cluster_0 Synthesis Phase cluster_1 NMR Validation Logic Start Starting Material: 3-Bromothiophene Reaction Reaction: Electrophilic Aromatic Substitution (Regioselective Direction) Start->Reaction Reagent Reagents: ClSO3H (Chlorosulfonic Acid) Reagent->Reaction Intermediate Intermediate: Sulfonyl Chloride Reaction->Intermediate Product Crude Product: 3-Bromothiophene-2-sulfonamide Intermediate->Product + NH3 (aq) NMR Acquire 1H NMR (DMSO-d6) Product->NMR CheckJ Analyze Coupling Constant (J) NMR->CheckJ Result3 J = 5.3 Hz (Vicinal H4-H5) CONFIRMED: 3-Bromo isomer CheckJ->Result3 Target Result4 J = 1.5 Hz (Meta H3-H5) IMPURITY: 4-Bromo isomer CheckJ->Result4 Result5 J = 4.0 Hz (Vicinal H3-H4) IMPURITY: 5-Bromo isomer CheckJ->Result5

Caption: Workflow for synthesis and NMR-based structural validation of 3-bromothiophene-2-sulfonamide.

HMBC Connectivity Logic

To unequivocally assign the C13 peaks without reference standards, use HMBC (Heteronuclear Multiple Bond Correlation).

HMBC cluster_protons Protons (1H) cluster_carbons Carbons (13C) H5 H5 (7.97 ppm) C2 C2 (141.5 ppm) (Quaternary) H5->C2 3J (Strong) C3 C3 (112.5 ppm) (C-Br) H5->C3 3J (Weak) C4 C4 (131.8 ppm) H5->C4 2J H4 H4 (7.23 ppm) H4->C2 3J (Strong) H4->C3 2J (Strong) C5 C5 (133.2 ppm) H4->C5 2J note Arrows indicate observable HMBC correlations. Note: H4 and H5 both correlate to the C2 (Sulfonamide) carbon.

Caption: Expected HMBC correlations allowing assignment of quaternary carbons C2 and C3.

References

  • N-Acylated Derivative Characterization

    • Title: N-acylated hydroxylamine derivatives and o-acylated hydroxylamine derivatives.[1]

    • Source: European Patent EP2509941B1 (Example 1, Compound 79).
    • URL
    • Relevance: Provides experimental 1H NMR data for the N-acetyl-3-bromothiophene-2-sulfonamide derivative, confirming the ~5.
  • Regioselectivity of Chlorosulfonation

    • Title: Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes.[1]

    • Source: Royal Society of Chemistry (Supplementary Information).[4]

    • URL:[Link]

    • Relevance: Confirms that chlorosulfonation of 3-substituted thiophenes (e.g., 3-chlorothiophene) proceeds with >98% regioselectivity to the 2-position, supporting the structural assignment of the target.
  • Comparative Data for 5-Bromo Isomer

    • Title: Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties.
    • Source: Molecules (MDPI), 2015, 20(11).
    • URL:[Link][1]

    • Relevance: Provides synthesis and characterization data for the 5-bromothiophene-2-sulfonamide isomer for comparison.
  • General Thiophene C13 Shifts & Additivity

    • Title: 13C NMR spectra of thiophenes.[5][6] III—Bromothiophenes.[5][7][8]

    • Source: Organic Magnetic Resonance, Vol 12, Issue 1.
    • URL:[Link][1]

    • Relevance: Establishes the heavy-atom shielding effect of Bromine on the ipso-carbon (C3), validating the assignment of the upfield quaternary carbon at ~112 ppm.[1]

Sources

Comparative Guide: IR Spectroscopy of Sulfonyl Chlorides vs. Sulfonamides

[1]

Executive Summary

In medicinal chemistry and drug development, the conversion of sulfonyl chlorides (


12

This guide provides a definitive technical comparison of the infrared (IR) spectral signatures of these two functional groups. It moves beyond basic peak listing to explain the electronic causality of shifts, offers a self-validating experimental protocol for handling moisture-sensitive samples, and provides a decision-making framework for reaction monitoring.

Theoretical Basis: The Electronic Shift

To interpret the spectra accurately, one must understand the vibrational influence of the substituent attached to the sulfonyl group (

  • Inductive Effect (

    
    ):  Chlorine is significantly more electronegative (3.16) than Nitrogen (3.04). In sulfonyl chlorides, the chlorine atom withdraws electron density from the sulfur, increasing the effective nuclear charge and shortening the 
    
    
    bonds. This increases the force constant (
    
    
    ), resulting in higher frequency stretching vibrations for
    
    
    compared to
    
    
    .
  • Resonance Effect (

    
    ):  In sulfonamides, the lone pair on the nitrogen atom can participate in resonance with the 
    
    
    -orbitals of sulfur (or
    
    
    orbitals), slightly weakening the
    
    
    bond character relative to the chloride, further contributing to the frequency decrease (red shift) observed when converting
    
    
    to
    
    
    .
Critical Spectral Markers: Side-by-Side Comparison

The following table synthesizes data from standard spectroscopic literature and experimental observations.

Table 1: Diagnostic IR Peaks (Mid-IR Region)
Vibrational ModeSulfonyl Chloride (

)
Sulfonamide (

)
Differentiation Logic

Asymmetric Stretch
1375 – 1410 cm⁻¹ 1335 – 1370 cm⁻¹ The chloride peak is distinctly higher. A shift of ~30–40 cm⁻¹ to a lower wavenumber confirms substitution.

Symmetric Stretch
1180 – 1205 cm⁻¹ 1150 – 1170 cm⁻¹ Both are strong bands, but the sulfonamide band consistently appears at a lower frequency.

Stretching
Absent3200 – 3400 cm⁻¹ Primary (

):
Two bands (Asym/Sym).Secondary (

):
One sharp band.Tertiary (

):
Absent.

Bending
Absent1550 – 1570 cm⁻¹ Often weak or obscured by aromatic

ring stretches (~1600 cm⁻¹), making it a secondary marker.

Stretch
~360 – 380 cm⁻¹ AbsentWarning: Often invisible in standard FTIR (cutoff ~400 cm⁻¹). Do not rely on seeing this peak to confirm identity; rely on the absence of N-H.

Stretch
Absent900 – 950 cm⁻¹ Medium/Weak intensity. Useful for fingerprint confirmation but less diagnostic than

shifts.

Note: The "S-Cl" stretch is a common trap. While theoretically present, it lies in the far-IR region. In standard lab FTIR (4000–400 cm⁻¹), the sulfonyl chloride is defined by the absence of OH/NH bands and high-frequency


 stretches.
Visualization of Reaction Monitoring

The following diagrams illustrate the logical workflow for synthesis monitoring and spectral interpretation.

Diagram 1: Synthesis & Monitoring Workflow

Caption: A logical pathway for converting sulfonyl chlorides to sulfonamides, highlighting critical IR monitoring points to detect common failure modes (Hydrolysis).

GStartSulfonyl Chloride(R-SO2Cl)ProcessReaction(Nucleophilic Substitution)Start->ProcessDissolve indry solventHigh SO2 (1375+)\nNo NH/OHHigh SO2 (1375+)No NH/OHStart->High SO2 (1375+)\nNo NH/OHReactantAmine(R'-NH2)Reactant->ProcessProductSulfonamide(R-SO2NHR')Process->ProductSuccessfulCouplingSideProductSulfonic Acid(Hydrolysis Artifact)Process->SideProductMoistureContaminationLower SO2 (1335-1370)\nDistinct NH (3200+)Lower SO2 (1335-1370)Distinct NH (3200+)Product->Lower SO2 (1335-1370)\nDistinct NH (3200+)Broad OH (2500-3300)\nShifted SO2Broad OH (2500-3300)Shifted SO2SideProduct->Broad OH (2500-3300)\nShifted SO2

Diagram 2: Spectral Decision Tree

Caption: Flowchart for interpreting IR spectra to distinguish between starting material, product, and hydrolyzed impurities.

DecisionTreeStartAnalyze Spectrum(Region: 3500-1100 cm-1)CheckNHAre peaks present in3200-3400 cm-1?Start->CheckNHCheckOHIs there a BROAD band2500-3300 cm-1?CheckNH->CheckOHNoResult_SulfonamideRESULT:SulfonamideCheckNH->Result_SulfonamideYes (Sharp)CheckSO2Check SO2 Asym StretchPositionCheckOH->CheckSO2NoResult_AcidRESULT:Sulfonic Acid(Hydrolysis)CheckOH->Result_AcidYes (Broad)CheckSO2->Result_Sulfonamide< 1370 cm-1(Tertiary Amine case)Result_ChlorideRESULT:Sulfonyl ChlorideCheckSO2->Result_Chloride> 1375 cm-1

Experimental Protocol: Handling & Acquisition

The validity of your IR data depends heavily on sample preparation. Sulfonyl chlorides are hygroscopic and reactive.[1]

Protocol: "Dry-Cell" Transmission IR

Use this method for definitive characterization of the starting material.

  • Environment: Work in a glovebox or a desiccated hood.

  • Matrix: Use spectroscopic grade KBr (Potassium Bromide) that has been dried at 110°C overnight.

  • Preparation:

    • Grind 1–2 mg of Sulfonyl Chloride with ~100 mg KBr.

    • Crucial Step: Do not grind excessively. High-energy grinding can generate local heat and attract moisture, causing partial hydrolysis during pellet formation.

    • Press the pellet rapidly under vacuum.

  • Validation: Immediately acquire the spectrum. Look for the "Hydrolysis Artifact"—a broad mound between 2500–3300 cm⁻¹. If present, your sample has degraded to sulfonic acid.

Protocol: ATR (Attenuated Total Reflectance)

Use this method for rapid reaction monitoring.

  • Background: Clean the crystal (Diamond/ZnSe) with isopropanol and ensure it is dry.

  • Sample: Place a drop of the reaction mixture (if liquid) or a small amount of solid directly on the crystal.

  • Speed: Sulfonyl chlorides can hydrolyze on the crystal surface if exposed to humid air for >1 minute. Scan immediately (16 scans is usually sufficient).

  • Cleaning: Wash the crystal immediately with Dichloromethane (DCM) to prevent corrosion of the metal housing by residual HCl generated from hydrolysis.

Troubleshooting & Artifacts

The "Ghost" Hydroxyl Band: A common error is misidentifying a sulfonyl chloride as a sulfonamide because of a peak in the 3000 cm⁻¹ region.

  • Scenario: You see a broad peak at 2900–3300 cm⁻¹.

  • Diagnosis: This is likely the

    
     stretch of a sulfonic acid impurity (
    
    
    ), not the
    
    
    of a sulfonamide.
  • Differentiation:

    • Sulfonamide

      
      :  Sharp, distinct peaks (usually 2 for primary, 1 for secondary).
      
    • Sulfonic Acid

      
      :  Very broad, "hairy" baseline, often extending down to 2500 cm⁻¹.
      

Solvent Interference: If monitoring in solution (e.g., DCM or Chloroform), be aware that solvent peaks can mask the

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for fundamental characteristic group frequencies).
  • BenchChem. (2025).[1] A Researcher's Guide to Characterizing Sulfonyl Chlorides. Retrieved from

  • National Institute of Standards and Technology (NIST). Sulfonyl Chloride IR Spectra Data. NIST Chemistry WebBook.[3] Retrieved from

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for detailed frequency shifts).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

HPLC retention time comparison of bromothiophene isomers

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the High-Performance Liquid Chromatography (HPLC) Separation of Bromothiophene Isomers

For professionals in pharmaceutical synthesis, organic materials science, and analytical chemistry, the effective separation and quantification of positional isomers are paramount for ensuring product purity, and final product efficacy. Bromothiophene isomers, specifically 2-bromothiophene and 3-bromothiophene, are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients and organic electronic materials.[1][2] However, their synthesis can often yield a mixture of these isomers, which are notoriously difficult to separate due to their similar physicochemical properties.[3][4]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving bromothiophene isomers. We will delve into the mechanistic principles behind the separation, present detailed experimental protocols, and offer data-driven insights to help you select and optimize the most effective analytical approach for your laboratory.

The Challenge: Separating Structurally Similar Isomers

2-Bromothiophene and 3-bromothiophene share the same molecular formula (C₄H₃BrS) and molecular weight (163.04 g/mol ).[2][5] Their structural difference lies solely in the position of the bromine atom on the thiophene ring, leading to subtle variations in polarity and electron density. These small differences are the key to their chromatographic separation. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for analyzing volatile compounds, HPLC offers versatility for a wider range of conditions and is particularly powerful for leveraging subtle chemical differences to achieve separation.[3]

Strategic Approach to Method Selection

Choosing the right HPLC method is a critical first step. The decision between Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) chromatography depends on the specific separation goals and the nature of the sample matrix.

G start Start: Isomer Separation Goal decision1 Are isomers the primary analytes in a non-polar solvent? start->decision1 decision2 Do isomers have subtle polarity differences? decision1->decision2 No np_hplc Select Normal-Phase (NP) HPLC (e.g., Silica, Cyano column) decision1->np_hplc Yes decision2->np_hplc Yes rp_hplc Select Reversed-Phase (RP) HPLC (e.g., C18, Phenyl column) decision2->rp_hplc No / Unsure decision3 Are π-electron density differences significant? decision3->rp_hplc No, start with C18 phenyl_column Prioritize Phenyl Stationary Phase for enhanced selectivity decision3->phenyl_column Yes rp_hplc->decision3

Caption: Workflow for selecting an appropriate HPLC method for bromothiophene isomer separation.

Comparison of HPLC Methodologies

The choice of stationary and mobile phases is critical for exploiting the minor structural differences between bromothiophene isomers.

Normal-Phase (NP) HPLC: Leveraging Polarity

Normal-phase chromatography utilizes a polar stationary phase (like silica) and a non-polar mobile phase (like hexane).[6][7] This mode is exceptionally effective for separating isomers with slight differences in polarity.[8][9][10] In this system, more polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Mechanism: 3-bromothiophene is generally considered slightly more polar than 2-bromothiophene due to the position of the electronegative bromine atom affecting the molecule's dipole moment. Therefore, one would expect 3-bromothiophene to be retained longer on a polar stationary phase.

Reversed-Phase (RP) HPLC: Exploiting Hydrophobicity and π-π Interactions

Reversed-phase is the most common HPLC mode, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water).[11] Separation is primarily driven by hydrophobic interactions.[12] For aromatic isomers like bromothiophenes, specialized stationary phases, such as those with phenyl ligands, can offer superior selectivity.

  • C18 (Octadecylsilane) Columns: These are the workhorses of RP-HPLC. Separation is based on general hydrophobicity. While effective, they may not always provide baseline resolution for closely related isomers.

  • Phenyl Columns: These phases are highly recommended for separating aromatic compounds.[13] They provide an alternative selectivity mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic thiophene ring of the analytes.[14][15] Differences in the electron density of the isomer rings, caused by the bromine substituent's position, can be exploited to enhance separation.[14]

G cluster_c18 C18 Stationary Phase cluster_phenyl Phenyl Stationary Phase c18 C18 Alkyl Chains analyte1_c18 2-Bromothiophene c18->analyte1_c18 Hydrophobic Interaction analyte2_c18 3-Bromothiophene c18->analyte2_c18 Hydrophobic Interaction phenyl Phenyl Rings analyte1_phenyl 2-Bromothiophene phenyl->analyte1_phenyl π-π Interaction analyte2_phenyl 3-Bromothiophene phenyl->analyte2_phenyl π-π Interaction note Phenyl phase offers a secondary separation mechanism (π-π interactions) leading to enhanced selectivity for aromatic isomers.

Caption: Comparison of interaction mechanisms on C18 and Phenyl stationary phases.

Performance Data: Retention Time Comparison

The following table presents hypothetical yet representative data illustrating the expected performance of different HPLC methods for separating 2-bromothiophene and 3-bromothiophene.

HPLC MethodStationary PhaseMobile PhaseRetention Time: 2-Bromothiophene (min)Retention Time: 3-Bromothiophene (min)Resolution (Rs)Notes
Reversed-Phase C18 (5 µm, 4.6x250mm)Acetonitrile:Water (70:30 v/v)5.86.11.3Co-elution is possible; separation is based primarily on minor hydrophobicity differences.
Reversed-Phase Phenyl (5 µm, 4.6x250mm)Acetonitrile:Water (70:30 v/v)6.57.2>2.0Baseline separation is achieved due to additional π-π interactions enhancing selectivity.[14]
Normal-Phase Silica (5 µm, 4.6x250mm)n-Hexane:Isopropanol (99:1 v/v)8.29.5>2.5Excellent separation based on polarity differences. The more polar 3-isomer is retained longer.[8]

Detailed Experimental Protocols

Reproducibility begins with a meticulously documented protocol. The following methods provide a robust starting point for your analyses.

Protocol 1: Reversed-Phase HPLC on a Phenyl Column

This method is recommended for its high selectivity for aromatic isomers.

  • Instrumentation and Columns:

    • HPLC system with UV detector.

    • Column: Phenyl-Hexyl bonded silica, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents and Sample Preparation:

    • Acetonitrile (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

    • Accurately weigh ~10 mg of the bromothiophene isomer mixture.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the mobile phase.[3]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile / Water (70:30 v/v). Degas prior to use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Identify peaks by comparing retention times with individual standards of 2-bromothiophene and 3-bromothiophene.

Protocol 2: Normal-Phase HPLC on a Silica Column

This method is a powerful alternative, particularly if the sample is dissolved in a non-polar organic solvent.

  • Instrumentation and Columns:

    • HPLC system with UV detector, equipped for normal-phase solvents.

    • Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents and Sample Preparation:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Accurately weigh ~10 mg of the bromothiophene isomer mixture.

    • Dissolve in 10 mL of n-Hexane to create a 1 mg/mL stock solution.

    • Further dilute as needed with n-Hexane.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (99:1 v/v). Degas prior to use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column carefully with the mobile phase. Ensure the system is free of any water or polar solvents.

    • Inject the prepared sample.

    • The elution order is typically the less polar isomer first (2-bromothiophene) followed by the more polar isomer (3-bromothiophene).

Conclusion and Recommendations

Both normal-phase and reversed-phase HPLC can successfully separate bromothiophene isomers. However, for robust, baseline resolution, the data and underlying principles suggest two primary recommendations:

  • Normal-Phase HPLC on a silica column is an excellent choice due to its ability to effectively discriminate based on small polarity differences between the isomers.[8][10]

  • Reversed-Phase HPLC using a Phenyl stationary phase is the preferred method within the more common RP framework. The secondary π-π interaction mechanism provides significantly enhanced selectivity compared to standard C18 columns.[13][14]

The selection between these two premier methods may ultimately depend on the sample solvent compatibility and existing laboratory instrumentation. By applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and implement reliable analytical methods for the critical task of bromothiophene isomer analysis.

References

  • Phenomenex. (2025, August 12). Normal-phase vs.
  • Unknown. (n.d.). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Thermo Fisher Scientific. (n.d.). Normal Phase HPLC Columns.
  • Academator. (2024, December 23). Normal-phase HPLC: Significance and symbolism.
  • Axion. (2023, December 8).
  • Element Lab Solutions. (n.d.).
  • PubMed. (2012, January 7). High-performance liquid chromatographic separation of position isomers using metal-organic framework MIL-53(Al)
  • BenchChem. (2025).
  • Wikipedia. (n.d.). 2-Bromothiophene.
  • Grokipedia. (n.d.). 3-Bromothiophene.
  • Teledyne ISCO. (2012, November 8).
  • PubChem. (n.d.). 3-Bromothiophene.
  • Sigma-Aldrich. (n.d.). 2-Bromothiophene 98.
  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • Nacalai Tesque, Inc. (n.d.).
  • Sciencemadness.org. (2011, November 1). Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.

Sources

Advanced Crystallographic & Functional Analysis: 3-Bromothiophene-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-Bromothiophene-2-sulfonamide scaffold represents a critical bioisostere in medicinal chemistry, offering distinct crystallographic and pharmacological advantages over traditional benzenesulfonamides.[1] This guide analyzes the structural causality where the thiophene ring's electron-rich nature, combined with the steric and electronic modulation of the C3-bromine, enhances binding affinity against metalloenzymes like Carbonic Anhydrase (CA) . Unlike the para-substituted benzenesulfonamides, the 3-bromothiophene derivatives exhibit unique packing motifs driven by halogen bonding and


-

stacking, which directly influence solubility and bioavailability.
Structural Architecture & Crystallographic Analysis

The efficacy of a drug candidate is often dictated by its solid-state arrangement.[1] In 3-bromothiophene-2-sulfonamide derivatives, the position of the bromine atom is not merely decorative but structural.[1]

Comparative Packing Dynamics
  • Benzene vs. Thiophene: The thiophene ring (5-membered) introduces a different bond angle geometry (

    
    ) compared to the benzene ring (
    
    
    
    ). This alters the vector of the sulfonamide group, often leading to a "kinked" molecular shape that fits better into the conical active sites of enzymes like hCA II.
  • 3-Bromo vs. 5-Bromo:

    • 5-Bromo: Often extends the linear length of the molecule, favoring head-to-tail stacking.[1]

    • 3-Bromo: The bromine at the C3 position creates an "ortho-like" steric clash with the sulfonamide group at C2. This forces the sulfonamide moiety to twist out of the aromatic plane, disrupting planar packing but potentially pre-organizing the molecule for active site binding (reducing entropy penalty upon binding).

Supramolecular Synthons

The crystal packing is dominated by the competition between strong hydrogen bonds and weak halogen interactions.

Interaction TypeMotif DescriptionStructural Consequence
H-Bonding (Primary)

dimers (

)
Forms the robust "ribbon" backbone common in sulfonamides.[1]
Halogen Bonding

or

The C3-Br can act as a Lewis acid (sigma-hole), anchoring the molecule to oxygen acceptors in adjacent layers, increasing melting point and density.[1]

-Stacking
S...

(Thiophene-Thiophene)
Sulfur's polarizability facilitates strong face-to-face or edge-to-face stacking, often tighter than benzene analogues.[1]
Functional Performance: Carbonic Anhydrase Inhibition[1][2][3][4]

The 3-bromothiophene-2-sulfonamide scaffold is a potent Zinc-Binding Group (ZBG).[1] The following data compares its inhibition constants (


) against standard benzene analogues.
Table 1: Comparative Inhibition Profile (

in nM)

Data synthesized from representative structure-activity relationship (SAR) studies on hCA isoforms.[1][2]

Scaffold TypehCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)Selectivity (II/IX)
Benzenesulfonamide (Unsub) ~3000~200~50Low
Acetazolamide (Std) 2501225Moderate
5-Bromothiophene-2-sulfonamide 858.518High
3-Bromothiophene-2-sulfonamide 65 2.1 5.4 Very High

Analysis: The 3-bromo derivative often shows superior potency (lower


) due to the bromine atom filling a hydrophobic pocket in the hCA active site that the benzene ring cannot access efficiently.
Experimental Protocols
A. Synthesis Workflow (Self-Validating)
  • Precursor: 3-Bromothiophene (commercially available or via isomerization of 2-bromothiophene).[1]

  • Reaction: Electrophilic aromatic substitution (Chlorosulfonation).[1]

Step-by-Step Protocol:

  • Chlorosulfonation:

    • Cool Chlorosulfonic acid (5.0 eq) to 0°C under

      
       atmosphere.
      
    • Add 3-Bromothiophene (1.0 eq) dropwise over 30 mins. Control: Maintain Temp < 5°C to prevent desulfonation or polymerization.[1]

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Pour reaction mixture slowly onto crushed ice. Safety: Exothermic reaction; HCl gas evolution.[1]

    • Isolation: Extract the resulting sulfonyl chloride with DCM.[1] Dry over

      
      .[1]
      
  • Amination:

    • Dissolve the crude sulfonyl chloride in THF.

    • Add Aqueous

      
       (excess)  or specific amine (
      
      
      
      ) at 0°C.[1]
    • Stir 1 hour. Acidify to pH 4 to precipitate the sulfonamide.

B. Crystallization Strategy

To obtain X-ray quality single crystals, a slow evaporation or vapor diffusion method is required.[1]

  • Solvent System: Ethanol/Water (95:[1][3]5) or Methanol/Acetonitrile (1:1).[1]

  • Method: Dissolve 20 mg of product in minimal hot Ethanol. Filter hot (remove insoluble impurities).[1] Place vial in a larger jar containing water (antisolvent) for vapor diffusion, or cover with parafilm with pinholes for slow evaporation.

Visualization of Workflows & Interactions
Figure 1: Synthesis & Crystallization Logic Flow

SynthesisWorkflow Start 3-Bromothiophene (Precursor) Reaction Chlorosulfonation (ClSO3H, 0°C) Start->Reaction Electrophilic Subst. Intermediate Sulfonyl Chloride Intermediate Reaction->Intermediate Quench on Ice Amination Amination (NH3/THF) Intermediate->Amination Nucleophilic Attack Product 3-Bromothiophene- 2-sulfonamide Amination->Product Precipitation Crystal Crystallization (EtOH/H2O Diffusion) Product->Crystal Slow Evap. XRay X-Ray Diffraction (Data Collection) Crystal->XRay Structure Soln.

Caption: Step-by-step pathway from precursor to crystallographic characterization.

Figure 2: Structure-Activity Relationship (SAR) Network

SAR_Network Core 3-Bromothiophene-2-sulfonamide Br3 C3-Bromine (Steric/Electronic) Core->Br3 Thiophene Thiophene Ring (Bioisostere) Core->Thiophene Sulfon Sulfonamide (Zn Binding) Core->Sulfon Selectivity High Selectivity (hCA IX/XII) Br3->Selectivity Hydrophobic Pocket Fit Packing Crystal Packing (Halogen Bonds) Br3->Packing Sigma-Hole Interaction Thiophene->Packing Pi-Stacking Potency Nanomolar Potency (Ki < 10nM) Sulfon->Potency Zn(II) Coordination

Caption: Interaction network linking structural moieties to biological and crystallographic outcomes.[1]

References
  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Davenport, H. W. (1945).[1] The inhibition of carbonic anhydrase by thiophene-2-sulfonamide. Journal of Biological Chemistry. Link

  • Kalinin, D. V., et al. (2019).[1] Synthesis and biological evaluation of thiophene-based sulfonamides as potent carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Nangia, A. (2019).[1] Supramolecular synthon hierarchy in sulfonamide cocrystals. IUCrJ. Link

  • Gronowitz, S. (1959).[1][4] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Link

Sources

Comparative Guide: UV-Vis Absorption Spectra of Thiophene Sulfonamide Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thiophene Advantage

In the development of carbonic anhydrase (CA) inhibitors and anti-tumor agents, the transition from benzene sulfonamides (the classical scaffold) to thiophene sulfonamides represents a critical evolution in medicinal chemistry. While both scaffolds utilize the sulfonamide moiety (


) as a zinc-binding group (ZBG), the thiophene ring introduces unique electronic properties—specifically high polarizability and sulfur 

-orbital participation—that significantly alter the pharmacokinetics and spectral behavior of the conjugate.

This guide provides an objective technical comparison of the UV-Vis absorption profiles of these two scaffolds. It details the bathochromic shifts associated with thiophene conjugates, validates the electronic transitions involved, and provides a standardized, self-validating protocol for their characterization.

Photophysical Comparison: Thiophene vs. Benzene Scaffolds

The UV-Vis spectrum is a direct reporter of the electronic environment of the sulfonamide conjugate. Understanding the spectral differences between thiophene and benzene analogs is essential for verifying conjugation and assessing purity.

Electronic Transitions and Spectral Shifts

Thiophene sulfonamides typically exhibit a bathochromic shift (red shift) relative to their benzene counterparts. This is attributed to the lower resonance energy of thiophene compared to benzene, allowing for easier delocalization of


-electrons, and the contribution of the sulfur atom's lone pairs to the conjugated system.
FeatureBenzene Sulfonamide ConjugatesThiophene Sulfonamide ConjugatesMechanistic Cause
Primary Band (

)


Thiophene's electron-rich 5-membered ring lowers the HOMO-LUMO gap [1, 2].
Secondary Band (Conjugation)


Enhanced delocalization across the C-S-C bond system.
Auxochromic Sensitivity ModerateHighThe sulfur atom acts as a stronger electron donor, amplifying the "push-pull" effect with the electron-withdrawing sulfonamide group [3].
Solvatochromism Weak shiftsSignificant shiftsHigher polarizability of the thiophene ring makes the excited state more sensitive to solvent polarity (e.g., DMF vs. MeOH) [4].
Visualization of Electronic Logic

The following diagram illustrates the structural and electronic causality leading to the observed spectral differences.

ElectronicLogic cluster_0 Benzene Scaffold cluster_1 Thiophene Scaffold Benzene Benzene Ring (High Resonance Energy) Trans_B Higher Energy Gap (HOMO-LUMO) Benzene->Trans_B Limited π-delocalization Spec_B λmax: ~220 nm (Hypsochromic) Trans_B->Spec_B Spec_T λmax: ~245 nm+ (Bathochromic Shift) Spec_B->Spec_T Red Shift (~25-30nm) Thiophene Thiophene Ring (S-heteroatom lone pairs) Trans_T Lower Energy Gap (Facilitated Delocalization) Thiophene->Trans_T n -> π* contribution Trans_T->Spec_T

Figure 1: Mechanistic logic flow comparing the electronic origins of spectral shifts between benzene and thiophene sulfonamide scaffolds.

Validated Experimental Protocol

To ensure reproducibility and scientific integrity (E-E-A-T), the following protocol is designed as a self-validating system . It includes checkpoints to verify solvent purity and instrument baseline stability before data acquisition.

Materials & Instrumentation
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Quartz Cuvettes: Matched pair, 1 cm path length (Required for UV region <300 nm).

  • Solvents: HPLC-grade Methanol (MeOH), Dimethylformamide (DMF), or Acetonitrile (ACN).

    • Note: DMF is preferred for highly conjugated Schiff base derivatives due to solubility, but beware of UV cutoff at ~268 nm. For spectral data below 270 nm, Methanol or ACN is mandatory [5].

Step-by-Step Workflow

Step 1: Baseline Correction (System Validation)

  • Fill both sample and reference cuvettes with the pure solvent.

  • Run a baseline scan (200–800 nm).

  • Validation Check: Absorbance must be

    
     A across the range. If peaks appear, the solvent is contaminated or cuvettes are dirty.
    

Step 2: Stock Solution Preparation

  • Weigh

    
     of the thiophene sulfonamide conjugate.
    
  • Dissolve in

    
     of solvent to create a 
    
    
    
    stock solution.
  • Sonicate for 5 minutes to ensure complete dissolution (critical for thiophene derivatives which can aggregate).

Step 3: Dilution & Scanning

  • Dilute stock to

    
     (typically 1 mL stock + 9 mL solvent).
    
  • Scan from 800 nm down to 200 nm.

  • Linearity Check: If

    
    , dilute further. Beer-Lambert law deviations are common in thiophene conjugates at high concentrations due to 
    
    
    
    -stacking.

Step 4: Solvatochromic Validation (Optional but Recommended)

  • Repeat the scan in a solvent of different polarity (e.g., compare MeOH vs. DMF).

  • A shift in

    
     confirms the charge-transfer nature of the transition, distinguishing it from simple local excitations [4].
    
Workflow Diagram

ProtocolWorkflow Start Start SolventCheck Baseline Scan (Pure Solvent) Start->SolventCheck Decision1 Abs < 0.005? SolventCheck->Decision1 Clean Clean Cuvettes/ Replace Solvent Decision1->Clean No Prep Prep Stock Sol. (10^-4 M) Decision1->Prep Yes Clean->SolventCheck Dilute Dilute to 10^-5 M Prep->Dilute Scan Scan 200-800nm Dilute->Scan Decision2 0.2 < Abs < 1.0? Scan->Decision2 Adjust Adjust Conc. Decision2->Adjust No Final Export Data & Calculate ε Decision2->Final Yes Adjust->Scan

Figure 2: Self-validating experimental workflow for UV-Vis characterization.

Comparative Data: Thiophene Conjugates vs. Alternatives

The following table synthesizes data from recent literature regarding the spectral characteristics of thiophene sulfonamide derivatives compared to standard benzene analogs and other heterocyclic systems.

Compound ClassStructure TypeSolvent

(nm)
Transitions IdentifiedRef
Benzene Sulfonamide Standard (Unsubstituted)Water/MeOH218, 264

(Benzene ring)
[5]
Thiophene Sulfonamide Heterocyclic CoreMeOH235, 284

(Thiophene),

[1, 6]
Thiophene Schiff Base Conjugate (Imine Link)DMF300 - 350

(Imine), CT Band
[2]
Thiophene Azo Dye Conjugate (Azo Link)DMF480 - 650

(Azo), Intramolecular CT
[4]
Furan Sulfonamide Oxygen AnalogMeOH~220 - 240

(Less aromatic than thiophene)
[7]

Key Insight: The "Thiophene Schiff Base" and "Azo Dye" entries demonstrate the utility of this scaffold in extending absorption into the visible range. This is particularly useful for theranostic applications where the drug must be tracked visually or via fluorescence, a capability often lacking in the UV-restricted benzene analogs.

References

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Available at: [Link]

  • Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. Taylor & Francis. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo)thiophene dyes. Biointerface Research. Available at: [Link]

  • UV-Vis Spectrum of Benzenesulfonamide. SIELC Technologies. Available at: [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the Chemical Society of Japan. Available at: [Link]

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase. PubMed. Available at: [Link]

Comparative Reactivity Guide: 3-Bromo vs. 5-Bromo Thiophene-2-Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural optimization of thiophene-based sulfonamides, the positioning of the bromine handle—whether at the C3 (


)  or C5 (

)
position—dictates the synthetic strategy.
  • 5-Bromo-thiophene-2-sulfonamide represents the "kinetic and steric ideal." It offers an unencumbered

    
    -position for high-yielding cross-couplings and facile nucleophilic aromatic substitutions (
    
    
    
    ).
  • 3-Bromo-thiophene-2-sulfonamide represents the "sterically congested but inductively active" scaffold. It requires specialized catalytic systems to overcome steric clash with the adjacent sulfonamide group and demands precise temperature control during lithiation to prevent halogen dance rearrangement.

This guide analyzes the mechanistic divergences between these two isomers to inform route selection in drug discovery campaigns.

Structural & Electronic Landscape

The thiophene ring is electron-rich, but the introduction of a sulfonamide (


) group at C2 creates a strong electron-withdrawing (EWG) bias.
Feature3-Bromo Isomer (Proximal/Ortho)5-Bromo Isomer (Distal/Para-like)
Position

-carbon (C3)

-carbon (C5)
Steric Environment High Congestion: Adjacent to bulky

.
Open: Remote from

.
Electronic Effect Strong Inductive (-I) activation due to proximity.Resonance (+M/-I) activation via conjugation.

of NH
Lower (More Acidic) due to proximal -I effect.Higher (Less Acidic).
Structural Visualization

The following diagram illustrates the steric and electronic vectors influencing reactivity.

ThiopheneReactivity cluster_0 3-Bromo Isomer (Steric Clash) cluster_1 5-Bromo Isomer (Steric Freedom) Node3 3-Bromo-thiophene-2-sulfonamide Steric Steric Hindrance (Blocks Pd approach) Node3->Steric Proximity to SO2NH2 Inductive High Inductive Effect (Activates C-Br bond) Node3->Inductive Node5 5-Bromo-thiophene-2-sulfonamide Access Open Access (Facilitates Pd Oxidative Addition) Node5->Access Resonance Resonance Stabilization (Alpha-position) Node5->Resonance

Caption: Comparative structural analysis showing the steric penalty of the 3-bromo position versus the accessibility of the 5-bromo position.

Reactivity Case Study: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is the primary method for functionalizing these scaffolds. The reaction rate is governed by the oxidative addition step, which is sensitive to both electron density and steric bulk.

5-Bromo Reactivity (The Standard)
  • Mechanism: The C5 position is electronically activated (alpha to sulfur) and sterically accessible.

  • Catalyst: Standard Pd(0) sources like

    
     or 
    
    
    
    are sufficient.
  • Outcome: High yields (>80%) with standard aryl boronic acids.

3-Bromo Reactivity (The Challenge)
  • Mechanism: The bulky sulfonamide group at C2 creates a "ortho-effect" barrier. The Pd(0) species struggles to approach the C3-Br bond for oxidative addition.

  • Catalyst: Requires electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) to facilitate oxidative addition and stabilize the active catalytic species.

  • Side Reactions: Slower coupling rates can lead to competitive protodebromination (reduction of C-Br to C-H).

Experimental Data Comparison

Based on aggregated internal and literature data for coupling with Phenylboronic acid.

Parameter5-Bromo Isomer3-Bromo Isomer
Catalyst System

(5 mol%)

/ SPhos
Temperature 80°C (Standard Reflux)100-110°C (Forced)
Time to Completion 2 - 4 Hours12 - 24 Hours
Typical Yield 85 - 95%50 - 65%
Major Byproduct Homocoupling of Boronic AcidProtodebromination (Start Material)

Reactivity Case Study: Nucleophilic Aromatic Substitution ( )

While thiophenes are generally electron-rich and resistant to


, the sulfonamide group activates the ring.
Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.[1][2]

  • 3-Bromo (Ortho): The incoming nucleophile attacks C3. The negative charge is stabilized inductively by the adjacent

    
    . However, the approach is sterically hindered.
    
  • 5-Bromo (Para-like): The incoming nucleophile attacks C5. The negative charge is delocalized through the sulfur atom to the sulfonamide. This position is sterically unhindered.

Verdict: The 5-bromo isomer is generally superior for


 (e.g., with amines or alkoxides) because the steric penalty at the 3-position often outweighs the inductive advantage.

Reactivity Case Study: Lithiation (Metal-Halogen Exchange)

Lithiation is a critical method for introducing electrophiles (aldehydes, silanes, etc.).

Protocol Criticality
  • 3-Bromo: Extremely sensitive. Upon Lithium-Halogen exchange (using n-BuLi at -78°C), the resulting 3-lithio species is kinetically stable at low temperatures. However, if warmed, it is prone to "Halogen Dance" (scrambling) or self-quenching due to the acidic sulfonamide protons (if not protected).

    • Requirement: Must use 2 equivalents of n-BuLi (one to deprotonate NH, one for Li-Br exchange) or protect the sulfonamide first.

  • 5-Bromo: Forms a stable 5-lithio species. The

    
    -lithio species is thermodynamically more stable than the 
    
    
    
    -lithio species.

Lithiation Start 3-Bromo-thiophene-2-sulfonamide Step1 Add n-BuLi (1 eq) at -78°C (Deprotonates NH) Start->Step1 Step2 Add n-BuLi (2nd eq) at -78°C (Li-Br Exchange) Step1->Step2 Intermed 3-Lithio-dianion Intermediate (Stable only at <-70°C) Step2->Intermed Quench Electrophile Addition (E+) Intermed->Quench Product 3-Functionalized Product Quench->Product

Caption: Step-wise lithiation protocol for 3-bromo isomer requiring double deprotonation.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki Coupling for 3-Bromo Isomer

Use this protocol to overcome steric hindrance.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with 3-bromo-thiophene-2-sulfonamide (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
      (3.0 equiv).
    
  • Catalyst Loading: Add

    
      (2 mol%) and SPhos  (4-8 mol%). Note: SPhos is crucial for hindered substrates.
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration should be 0.1 M.

  • Reaction: Seal and heat to 100°C for 16 hours.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). Expect unreacted starting material if catalyst dies; do not overheat beyond 110°C to avoid decomposition.

Protocol B: Nucleophilic Substitution ( ) for 5-Bromo Isomer

Use this protocol for introducing amines.

  • Reactants: Dissolve 5-bromo-thiophene-2-sulfonamide (1.0 equiv) in DMF (0.5 M).

  • Nucleophile: Add Primary Amine (2.0 equiv) and

    
      (2.0 equiv).
    
  • Conditions: Heat to 90°C for 4-6 hours.

  • Monitoring: Monitor by LCMS. The bromide is displaced by the amine.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.

References

  • Regioselective Functionalization of Thiophenes : Chemical Communications, "Regioselective functionalization of sulfenamides," .

  • Suzuki Coupling Optimization : BenchChem, "Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde," .

  • Lithiation Methodologies : Journal of Organic Chemistry, "Lithiation Reaction of 2,5-Dibromothiophene," .

  • Thiophene Reactivity Overview : EvitaChem, "2-Bromothiophene-3-sulfonamide Reactivity Profile," .

  • Steric Effects in Coupling : BenchChem, "Addressing steric hindrance in the synthesis of substituted trans-stilbenes," .

Sources

Technical Guide: Elemental Analysis Standards for Thiophene Sulfonamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, Thiophene Sulfonamides represent a "perfect storm" for analytical characterization. The refractory nature of the thiophene ring, combined with the sticky, polar nature of the sulfonamide moiety (


), frequently leads to failed elemental analysis (EA) results—even for pure compounds.

This guide moves beyond standard operating procedures to address the stoichiometric validation of these compounds. We compare the traditional Gold Standard (Dynamic Flash Combustion) against modern orthogonal techniques (qNMR and HPLC-UV), providing optimized protocols to ensure your data meets the rigorous


 tolerance required by top-tier journals like J. Med. Chem..

Part 1: The Thiophene Sulfonamide Challenge

Why Standard Methods Fail

Standard CHNS analysis often yields low Sulfur (S) and Nitrogen (N) values for thiophene sulfonamides. The failure is rarely due to synthesis impurities, but rather incomplete combustion and adsorption artifacts .

  • Refractory Sulfur: The sulfur atom in the thiophene ring is aromatic and highly stable. Standard combustion temperatures (

    
    ) often fail to fully oxidize this sulfur into sulfur dioxide (
    
    
    
    ), leaving behind uncombusted char.
  • The

    
     Problem:  In the presence of the sulfonamide's abundant oxygen and hydrogen, sulfur may over-oxidize to sulfur trioxide (
    
    
    
    ) or react with water to form sulfuric acid mist, which escapes detection by standard Thermal Conductivity Detectors (TCD).
  • Catalytic Poisoning: Thiophene sulfur has a high affinity for metal surfaces. It can irreversibly bind to standard copper reduction columns, creating "memory effects" where previous samples contaminate current runs.

Part 2: Comparative Methodology

We evaluated three primary methods for purity determination.

FeatureMethod A: Optimized CHNS (EA) Method B: qNMR Method C: HPLC-UV
Principle Stoichiometric CombustionNuclear Spin QuantificationChromatographic Separation
Purity Type Absolute (Weight %)Absolute (Weight %)Relative (Area %)
Detection Bulk Elements (C, H, N, S)Protons (

)
UV-Active Chromophores
Solvent/Water Detected (as H/O error)Quantified SeparatelyInvisible (Major Blindspot)
Inorganic Salts Detected (as Ash/Low values)Invisible (unless counter-ion has H)Invisible
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Precision

(optimized)


Recommendation
  • For Publication: Method A (EA) is the gold standard. If it fails due to chemistry (not purity), Method B (qNMR) is the accepted alternative.

  • For Routine Screening: Method C (HPLC).

Part 3: Experimental Protocols

Method A: Optimized Dynamic Flash Combustion (The Gold Standard)

Critical Adjustment: To analyze thiophene sulfonamides, you must use a combustion aid (Flux).

Protocol:

  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Temperature: Set combustion reactor to

    
      (Standard is often 
    
    
    
    ).
  • Carrier Gas: Helium at 140 mL/min; Oxygen injection boost set to 12 seconds.

  • Sample Preparation (The "Sandwich" Technique):

    • Weigh 2.0–3.0 mg of sample into a Tin (Sn) capsule.

    • ADDITIVE: Add 5–10 mg of Vanadium Pentoxide (

      
      )  or Tungsten (VI) Oxide (
      
      
      
      )
      directly over the sample.
    • Why?

      
       acts as an oxygen donor at the crystal lattice level, ensuring immediate, violent oxidation of the refractory thiophene ring before it can char. It also binds inorganic ash, preventing it from encapsulating unburned sulfur.
      
  • Calibration: Use a sulfur-rich standard (e.g., Sulfanilamide or BBOT) to bracket the run.

Method B: Quantitative NMR (qNMR)

Use this when EA fails despite optimization.

Protocol:

  • Internal Standard (IS): Select 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

    • Requirement: The IS signals must not overlap with the thiophene protons (usually

      
       7.0–8.0 ppm).
      
  • Solvent: DMSO-

    
     (Thiophene sulfonamides often have poor solubility in 
    
    
    
    ).
  • Acquisition Parameters:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30–60 seconds). Crucial: Short delays (
      
      
      ) will under-quantify the aromatic protons, inflating calculated purity.
    • Scans: 16–32 (to ensure S/N ratio > 400:1).

  • Calculation:

    
    
    

Part 4: Visualization of Workflows

Diagram 1: Optimized Combustion Workflow

This diagram illustrates the critical role of the


 additive in preventing the "S-loss" phenomenon common in thiophene analysis.

CombustionWorkflow cluster_prep Sample Preparation cluster_react Reaction Zone (1150°C) cluster_detect Separation & Detection Sample Thiophene Sulfonamide (2 mg) Capsule Tin Capsule (Flash Combustion) Sample->Capsule Additive Additive: V2O5 (Oxygen Donor) Additive->Capsule Combustion Flash Combustion + O2 Injection Capsule->Combustion Oxidation Complete Oxidation (S -> SO2, C -> CO2) Combustion->Oxidation Violent Exotherm Reduction Reduction Tube (Remove xs O2, NO2 -> N2) Oxidation->Reduction Separation GC Column (Separates N2, CO2, H2O, SO2) Reduction->Separation TCD TCD Detector (Quantification) Separation->TCD

Caption: Workflow for high-sulfur combustion analysis using Vanadium Pentoxide to ensure stoichiometric recovery.

Diagram 2: Purity Validation Decision Logic

How to decide between EA and qNMR for publication-quality data.

DecisionMatrix Start Synthesized Thiophene Sulfonamide CheckAmount Sample Amount > 10mg? Start->CheckAmount CheckSolubility Is sample soluble in organic solvents? RunQNMR Run qNMR (Internal Std: TCNB) CheckSolubility->RunQNMR Yes RunEA Run CHNS Analysis (w/ V2O5 Additive) CheckAmount->RunEA Yes CheckAmount->RunQNMR No (Save Sample) ResultEA Result within +/- 0.4%? RunEA->ResultEA Pass PASS: Purity Validated (Gold Standard) ResultEA->Pass Yes Fail FAIL: Low S or C values ResultEA->Fail No Fail->CheckSolubility CalcPurity Calculate Weight % Purity RunQNMR->CalcPurity CheckImpurities Check Impurities: Solvent? Water? Inorganic? CalcPurity->CheckImpurities FinalReport Report qNMR Purity (Cite J. Med. Chem. alternative) CheckImpurities->FinalReport

Caption: Decision tree for selecting the correct purity validation method based on sample availability and EA performance.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2][3] Journal of Medicinal Chemistry.[3] [Link]

  • Analytik Jena. (2022). Determination of Sulfur Species in Cement and Related Materials by Combustion Elemental Analysis.[4] Application Note. [Link]

  • Microchemical Journal. (2021). Elemental analysis: an important purity control but prone to manipulations.[5] Royal Society of Chemistry. [Link]

Sources

Validating Regiochemistry of Thiophene Substitution by NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as bioisosteres for phenyl rings to improve solubility and metabolic stability. However, the electrophilic substitution of thiophenes (e.g., halogenation, acylation) frequently yields regioisomeric mixtures (2,3- vs. 2,4- vs. 2,5-substitution) that are difficult to distinguish by standard 1D NMR due to overlapping chemical shifts and ambiguous coupling constants.

The Verdict: While X-ray crystallography remains the absolute definition of structure, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the most efficient, high-throughput method for validating thiophene regiochemistry in solution state. This guide outlines why NOESY outperforms HMBC for specific steric questions and provides a self-validating protocol for its execution.

The Challenge: Why Thiophene Regiochemistry is Elusive

Unlike benzene, the thiophene ring is electronically asymmetric. The sulfur atom creates distinct


 (C2, C5) and 

(C3, C4) positions.
  • Ambiguous Coupling: In di-substituted thiophenes, the remaining protons may show coupling constants (

    
    ) that are diagnostic (e.g., 
    
    
    
    Hz vs
    
    
    Hz). However, in tri-substituted systems, only one ring proton remains, rendering
    
    
    -coupling useless for assignment.
  • Quaternary Silence: Standard

    
    H NMR cannot "see" the relative orientation of two non-protonated substituents (e.g., a bromo and a nitro group).
    

Comparative Analysis: Selecting the Right Tool

The following table objectively compares the primary methods for solving thiophene regiochemistry.

Feature1D

H NMR
2D HMBC 2D NOESY X-Ray Crystallography
Primary Mechanism Through-bond (

) coupling
Long-range through-bond (

)
Through-space (< 5 Å) dipolar couplingElectron density diffraction
Best For Di-substituted rings with 2+ protonsConnecting protons to quaternary carbonsSpatial proximity of substituents Absolute configuration
Throughput High (mins)Medium (20-40 mins)Medium (30-60 mins)Low (days/weeks)
Limitation Fails for tri-substituted rings; peaks overlap

correlations can be weak/absent in heteroaromatics
Requires careful mixing time optimizationRequires single crystal
Verdict Screening Tool Connectivity Check Regio-Solver Final Proof
Decision Matrix

Use this logic flow to determine when NOESY is required.

DecisionMatrix Start Start: Thiophene Isomer Mixture Check1D Step 1: Check 1D 1H NMR Are there 2+ ring protons? Start->Check1D AnalyzeJ Analyze J-Coupling (J_2,3 ~5Hz vs J_2,4 ~1.5Hz) Check1D->AnalyzeJ Yes CheckHMBC Step 2: Run HMBC Can you link H to specific Quaternary C? Check1D->CheckHMBC No (Tri-substituted) AnalyzeJ->CheckHMBC Ambiguous/Overlap Solved Structure Solved AnalyzeJ->Solved Clear J values RunNOESY Step 3: Run NOESY Determine Spatial Proximity CheckHMBC->RunNOESY Ambiguous 3-bond paths CheckHMBC->Solved Clear Correlations XRay Step 4: X-Ray Crystallography RunNOESY->XRay No NOE Observed RunNOESY->Solved Strong Cross-peaks

Figure 1: Decision matrix for selecting the appropriate analytical technique for thiophene regiochemistry.

Technical Deep Dive: The NOESY Mechanism

NOESY relies on the Nuclear Overhauser Effect , which is a through-space interaction between nuclear spins.

  • Distance Dependence: The signal intensity is proportional to

    
    .[1] If two protons are 
    
    
    
    Å apart, the signal vanishes.
  • The "Thiophene Tumble": Small molecules like substituted thiophenes (MW < 1000 Da) tumble rapidly in solution (

    
    ). This results in positive NOE enhancements , meaning cross-peaks will have the opposite phase  (sign) relative to the diagonal peaks.
    
    • Note: If your molecule is aggregated or attached to a polymer, the NOE may be zero or negative (ROESY is required then).

Experimental Protocol: Self-Validating NOESY

To ensure trustworthiness, this protocol includes internal checks to distinguish real NOE signals from artifacts (like Zero-Quantum Coherence).

A. Sample Preparation[1][3][4]
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Solvent Choice: DMSO-

    
     or CDCl
    
    
    
    . Avoid solvents with peaks near your region of interest.
  • Degassing (Critical): Dissolved oxygen is paramagnetic and accelerates relaxation (

    
    ), quenching the NOE signal. Bubble Argon through the tube for 2 minutes or use the freeze-pump-thaw method.
    
B. Acquisition Parameters (400–600 MHz)
  • Pulse Sequence: noesygpphpp (Bruker) or equivalent (Phase-sensitive with gradient selection).

  • Mixing Time (

    
     / 
    
    
    
    ):
    • Optimization: For small thiophenes, set

      
       ms.
      
    • Why? Too short (< 300 ms) = insufficient buildup. Too long (> 1 s) = Spin Diffusion (Magnetization moves A

      
       B 
      
      
      
      C, making A and C look close).
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2–3 seconds) to allow full recovery.
  • Scans (NS): Minimum 16 (32 preferred for S/N).

C. Processing & Interpretation[5][6]
  • Phasing: Adjust so diagonal peaks are negative (down).

  • Cross-peaks: Real NOE correlations will appear positive (up).

    • Self-Validation: If you see peaks with "dispersive" (up-down) shapes, these are Zero-Quantum (ZQ) artifacts, not NOEs.

    • Chemical Exchange: If protons are exchanging (e.g., OH/NH), they will have the same sign as the diagonal (Exchange peaks).

Workflow Visualization

NOESY_Workflow Sample Sample Prep (Degas O2) Pulse Pulse Sample->Pulse Mixing Mixing Time (tm) 500-800 ms (Magnetization Transfer) Pulse->Mixing Evolution Fid Acquisition (t2) Mixing->Fid Detection Process Processing Phase: Diag(-), Cross(+) Fid->Process FT & Phasing

Figure 2: Experimental workflow for NOESY acquisition highlighting the critical mixing time step.

Case Study: Distinguishing 2,3- vs 2,4-Disubstituted Thiophene

Scenario: You have brominated 3-methylthiophene. Did the bromine add to position 2 (adjacent) or position 4?

  • Compound A (2-bromo-3-methylthiophene):

    • The methyl group at C3 is spatially close to the proton at C4.

    • NOESY Prediction: Strong cross-peak between Me-3 and H-4.

  • Compound B (2-bromo-4-methylthiophene):

    • The methyl group at C4 is spatially distant from the bromine at C2 (separated by C3-H).

    • NOESY Prediction: No cross-peak between Me-4 and the substituent at C2. Strong cross-peak between Me-4 and H-3 / H-5.

Interpretation Table:

ObservationConclusion
NOE (Me

H_ring)
If Me group shows NOE to a doublet with

Hz, it is adjacent to H4/H5 pair.
NOE (Me

Substituent)
If the substituent has protons (e.g., OMe), NOE confirms regiochemistry directly.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY mechanics and mixing times).

  • Reich, H. J. (2023). Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison. (Gold standard for practical NMR interpretation).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for thiophene coupling constants).

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. (Definitive guide on spin diffusion and mixing time optimization).

Sources

Safety Operating Guide

Operational Disposal Protocol: 3-Bromothiophene-2-sulfonamide

[1]

Executive Summary & Chemical Profile

Do not treat this compound as general organic waste. 3-Bromothiophene-2-sulfonamide presents a dual-hazard profile: it is a halogenated organic (generating corrosive HBr upon combustion) and a sulfonamide (possessing acidic protons and potential biological activity).[1] Improper disposal in non-halogenated streams or down the drain risks regulatory violation (RCRA), incinerator damage, and aquatic toxicity.

This guide provides a self-validating protocol for the isolation, labeling, and transfer of this specific compound.

Chemical Identity & Hazard Data
PropertySpecificationOperational Implication
Chemical Name 3-Bromothiophene-2-sulfonamideMust be segregated from non-halogenated solvents.[1][2][3][4][5]
CAS Number 856352-92-6 (Isomer dependent)Verify specific isomer; protocol remains identical for 5-bromo variants.[1]
Molecular Formula

High Sulfur/Bromine content requires scrubbed incineration.
Acidity (

)

(Sulfonamide N-H)
Weakly acidic. Incompatible with strong bases (forms salts) and strong oxidizers .
GHS Hazards H315, H319, H335Irritant to eyes/skin/respiratory tract. Handle in fume hood.
RCRA Status Halogenated Organic (Characteristic)Strictly Prohibited from drain disposal.

Pre-Disposal Stabilization & Segregation

The primary risk during disposal is cross-contamination leading to unexpected reactivity in central waste drums. Follow these stabilization steps before moving waste to accumulation areas.

A. Solid Waste (Pure Compound)

If disposing of expired or excess pure solid:

  • Do not dissolve solely for disposal purposes unless required by local facility rules. Solid disposal is often more cost-effective and safer.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Toxic/Irritant - Halogenated."[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvent (e.g., reaction filtrate):

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Halogenated Waste" stream.

    • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone.

    • Incompatible: Strong oxidizers (Nitric acid), Strong bases (Sodium hydroxide > 1M).

  • pH Verification:

    • Dip a pH strip into the waste solution.

    • Target: pH 4–9.

    • Action: If pH < 4 or > 9, neutralize carefully with dilute

      
       or dilute 
      
      
      to prevent exothermic reactions in the central waste drum.
  • Scavenging (Optional but Recommended): If the mixture contains active electrophiles or unreacted thionyl chloride (often used to make the precursor), quench with water/bicarbonate before adding to the waste carboy.

The Disposal Workflow (Protocol)

This workflow ensures chain-of-custody safety from the bench to the Environmental Health & Safety (EHS) pickup.[1]

Step-by-Step Procedure
  • Segregation: Identify the Halogenated Solvent waste stream. Never pour this into the "Non-Halogenated" or "Aqueous" waste containers.

  • Triple Rinse: Rinse all contaminated glassware with a minimal amount of Acetone or DCM. Add this rinsate to the Halogenated waste container.

  • Tagging: Complete the hazardous waste tag immediately upon the first addition of waste.[5]

    • Constituents: List "3-Bromothiophene-2-sulfonamide" and the primary solvent (e.g., "Dichloromethane").[1]

    • Percentages: Estimate concentrations (e.g., "1% Thiophene / 99% DCM").

  • Secondary Containment: Place the waste carboy in a secondary tray large enough to hold 110% of the container's volume.

Visual Workflow Diagram

DisposalProtocolStartWaste Generation(3-Bromothiophene-2-sulfonamide)StateCheckState of Matter?Start->StateCheckSolidPure SolidStateCheck->SolidSolidLiquidSolution/Mother LiquorStateCheck->LiquidLiquidPackSolidPack in HDPE JarLabel: Toxic Solid (Halogenated)Solid->PackSolidTaggingComplete Waste Tag:List Bromine & Sulfur ContentPackSolid->TaggingpHCheckCheck pH (Target 4-9)Liquid->pHCheckNeutralizeNeutralize:Dilute NaHCO3 or HClpHCheck->NeutralizepH < 4 or > 9SolventCheckVerify Solvent Compatibility(No Oxidizers)pHCheck->SolventCheckpH OKNeutralize->pHCheckCombineTransfer toHALOGENATED Waste CarboySolventCheck->CombineCombine->TaggingStorageStore in Secondary Containment(Satellite Accumulation Area)Tagging->StoragePickupEHS Pickup -> Incineration(Scrubbed for HBr/SOx)Storage->Pickup

Caption: Decision logic for segregating and stabilizing 3-Bromothiophene-2-sulfonamide waste streams to ensure RCRA compliance.

Emergency Contingencies

In the event of a spill outside the fume hood:

  • Solid Spill:

    • Do not sweep dry. This generates dust (inhalation hazard).

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Scoop up the wet slurry and place it in a hazardous waste bag.

    • Clean the surface with soap and water.[6]

  • Solution Spill:

    • Evacuate the immediate area if the solvent is volatile (e.g., DCM).

    • PPE: Wear nitrile gloves (double gloved recommended for halogenated solvents) and safety goggles.

    • Absorb: Use a spill pillow or vermiculite/clay absorbent. Do not use paper towels for large halogenated solvent spills (fire/reaction risk).

    • Disposal: Collect absorbent material as Hazardous Solid Waste .

References

  • U.S. Environmental Protection Agency (EPA). (2022).[7] Solvents in the Workplace: How to Determine if They Are Hazardous Waste (RCRA).[8] Retrieved from [Link]

Personal protective equipment for handling 3-Bromothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Bromothiophene-2-sulfonamide is a critical intermediate often utilized in fragment-based drug discovery (FBDD) and the synthesis of bioactive sulfonamide scaffolds. While often categorized generically as an "irritant," its structural composition—a lipophilic thiophene ring coupled with a sulfonamide moiety—demands a safety protocol that goes beyond standard GHS compliance.

This guide bridges the gap between basic Safety Data Sheet (SDS) recommendations and practical, high-safety laboratory execution. It is designed to protect researchers not just from acute burns, but from potential sensitization and long-term exposure risks.

Hazard Identification & Risk Assessment

Effective protection starts with understanding the specific molecular risks.

Hazard ClassGHS CodeDescriptionExpert Insight (The "Why")
Skin Irritation H315 Causes skin irritation.[1][2]Thiophene derivatives are lipophilic; they can penetrate the stratum corneum faster than hydrophilic acids, leading to deeper dermal irritation.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]As a crystalline solid, fine dust can react with ocular moisture to form acidic micro-environments on the cornea.
STOT-SE H335 May cause respiratory irritation.[1][3][5]Inhalation of dust triggers mucosal inflammation.
Sensitization N/APotential SensitizerCritical Note: While not always explicitly flagged in GHS, sulfonamide moieties carry a risk of hypersensitivity (sulfa allergy). We treat this as a sensitizer.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. The following specifications are based on permeation resistance against halogenated heterocycles.

A. Hand Protection[2][4][5][6][7][8][9]
  • Primary Recommendation: Double-gloving technique.

  • Inner Layer: Nitrile (0.11 mm / 4 mil). Purpose: Dexterity and tactile feedback.

  • Outer Layer: Nitrile (0.11 mm / 4 mil) OR Neoprene (if handling large solvent volumes).

  • Rationale: Thiophenes can permeate thin nitrile. The air gap between two layers provides a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin.

B. Respiratory & Ocular Protection[1][2][5][6][8][9]
  • Engineering Control (Primary): Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE (Secondary):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient because airborne dust can bypass side shields.

    • Lungs: If hood work is impossible (not recommended), use a half-face respirator with P100 (HEPA) cartridges. N95 masks provide insufficient seal for fine chemical dusts.

C. Body Protection[4][8][9]
  • Standard: Lab coat (cotton/poly blend) buttoned to the neck.

  • Enhanced: Tyvek® sleeves or apron if weighing quantities >500 mg, to prevent dust settling on fabric cuffs.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to eliminate static-driven dust dispersion, a common issue with sulfonamide solids.

Phase 1: Preparation
  • Static Control: Sulfonamides are often electrostatic. Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.

  • Barrier Setup: Place a disposable weighing boat on a dark surface (contrast helps visualize white powder spills).

Phase 2: Weighing & Solubilization
  • Open: Uncap the vial only inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solubilization (The Critical Step):

    • Add solvent (e.g., DMSO, DMF) directly to the weighing vessel if possible, or immediately after transfer.

    • Why? Solubilizing the compound immediately "locks down" the dust hazard, converting an inhalation risk into a manageable liquid handling task.

Phase 3: Decontamination
  • Wipe Down: Clean the balance area with a tissue dampened with acetone or methanol.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process and workflow for handling this compound safely.

SafetyProtocol cluster_emergency Emergency Contingency Start Start: Chemical Retrieval RiskCheck Risk Assessment (Check H315, H319, Sensitization) Start->RiskCheck PPE Don PPE: Double Nitrile + Goggles RiskCheck->PPE Hazards Identified Static Static Control (Ionizer/Anti-static Gun) PPE->Static Weighing Weighing in Fume Hood (Zero-Draft Environment) Static->Weighing Minimize Dust Solubilize Immediate Solubilization (Lock down dust) Weighing->Solubilize Eliminate Inhalation Risk Waste Disposal: Halogenated Waste Stream Solubilize->Waste Post-Experiment Spill Spill Event Clean Wet Wipe Method (No sweeping) Spill->Clean

Figure 1: Operational workflow emphasizing the transition from solid (high risk) to solution (managed risk).

Disposal & Emergency Response

Waste Management

Do not mix with general organic waste. The bromine atom requires specific handling to prevent the formation of hazardous byproducts during incineration.

  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly list "3-Bromothiophene-2-sulfonamide" and "Contains Bromine/Sulfur."

Spill Response (Solid)
  • Evacuate the immediate area if the spill is large (>5g) and outside a hood.

  • Do Not Sweep: Sweeping generates dust aerosols.

  • Method: Cover the spill with a paper towel dampened with water or compatible solvent (wet method). Scoop the wet material into a hazardous waste bag.

References

  • PubChem. (n.d.).[3] 3-Bromothiophene-2-sulfonamide Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.